Product packaging for 7-Fluoro-5-nitro-1H-indole(Cat. No.:CAS No. 1167055-33-5)

7-Fluoro-5-nitro-1H-indole

Cat. No.: B2430617
CAS No.: 1167055-33-5
M. Wt: 180.138
InChI Key: ZKQZDAXQBWVXRV-UHFFFAOYSA-N
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Description

7-Fluoro-5-nitro-1H-indole (CAS 1167055-33-5) is a nitro-substituted indole derivative of interest in medicinal chemistry and drug discovery research. This compound has a molecular formula of C8H5FN2O2 and a molecular weight of 180.14 g/mol . Indole scaffolds are privileged structures in heterocyclic chemistry, forming the core of many bioactive compounds and natural products . The specific substitution pattern of fluorine and nitro groups on the indole ring makes this compound a valuable building block for Structure-Activity Relationship (SAR) studies. Research into analogous fluoro-nitro indoles has demonstrated their potential as key intermediates in the synthesis of fructose-1,6-bisphosphatase (FBPase) inhibitors, which are investigated for managing type 2 diabetes . Furthermore, such substituted indoles are versatile synthons in the exploration of new chemical space, particularly for the development of 3-EWG-indoles (indoles bearing an electron-withdrawing group at the C-3 position), which are known to exhibit diverse pharmaceutical activities and serve as platforms in dearomatization-based synthetic methodologies . As a solid that requires storage in a dark place under an inert atmosphere at 2-8°C, proper handling is essential to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FN2O2 B2430617 7-Fluoro-5-nitro-1H-indole CAS No. 1167055-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQZDAXQBWVXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of the Substituted Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 7-Fluoro-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique aromatic and electronic properties allow it to participate in various biological interactions, making it a cornerstone of modern drug discovery.[2] The strategic functionalization of the indole ring is a key methodology for fine-tuning a molecule's pharmacological profile. This guide focuses on this compound, a derivative whose specific substitution pattern offers a compelling combination of features for synthetic and medicinal chemistry.

The incorporation of a fluorine atom and a nitro group imparts distinct and highly desirable characteristics. Fluorine, with its high electronegativity and small size, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] It is a bioisostere frequently employed to enhance pharmacokinetic properties.[5] Simultaneously, the nitro group, a strong electron-withdrawing moiety, not only influences the electronic landscape of the indole ring but also serves as a versatile synthetic handle. It can be readily reduced to an amine, opening a gateway for a multitude of subsequent chemical transformations. This dual functionalization makes this compound a valuable building block for creating complex molecular architectures and for use in fragment-based drug design.

This document serves as a technical guide to the core chemical properties, synthesis, reactivity, and potential applications of this compound, providing field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized below, providing a foundational dataset for experimental design.

PropertyValueSource
CAS Number 1167055-33-5[6]
Molecular Formula C₈H₅FN₂O₂[3]
Molecular Weight 180.14 g/mol [6]
Appearance Typically a yellow or brown solidN/A
Purity Commercially available up to ≥97%[7]
Structural Representation

The structure of this compound, with standard IUPAC numbering, is critical for understanding its reactivity. The fluorine at position 7 and the nitro group at position 5 sterically and electronically influence reactions at the pyrrole and benzene rings.

Caption: Structure of this compound with IUPAC numbering.

Spectroscopic Profile

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The strong electron-withdrawing effect of the nitro group at C5 will significantly deshield adjacent protons, shifting them downfield. The proton at C4 and C6 will likely appear as doublets, with coupling to each other influenced by the substituents. The protons on the pyrrole ring (C2 and C3) will also be evident, with their chemical shifts influenced by both the fluorine and nitro groups. The N-H proton will typically appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will reflect the electronic environment of each carbon atom. Carbons bonded to or near the electronegative fluorine (C7) and nitro group (C5) will be significantly affected. For example, in 3-methyl-5-nitro-1H-indole, the carbon atoms of the benzene ring show signals in the range of δ 110-142 ppm.[8] A similar range is expected for this compound, with the C-F coupling being a key diagnostic feature for the C7 signal.

  • ¹⁹F NMR: This is a crucial technique for any fluorine-containing compound. A single resonance is expected for the fluorine atom at C7. The chemical shift of this signal is highly sensitive to the local electronic and conformational environment, making ¹⁹F NMR an excellent tool for studying protein-ligand interactions if this molecule is used as a fragment or probe.[9]

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 180.14. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound can be approached through several established methodologies for indole formation, adapted for the specific substituents. A primary route involves the dehydrogenation of the corresponding indoline.[11]

Protocol: Synthesis from 7-Fluoro-5-Nitroindoline

This protocol is based on a common synthetic route for indoles from indolines.

  • Starting Material: 7-Fluoro-5-nitroindoline.

  • Reagent: A suitable dehydrogenating agent, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) with a hydrogen acceptor.

  • Solvent: An inert, high-boiling solvent like toluene, xylene, or dichlorobenzene.

  • Procedure: a. Dissolve 7-Fluoro-5-nitroindoline in the chosen solvent in a round-bottom flask equipped with a reflux condenser. b. Add a stoichiometric excess of the dehydrogenating agent (e.g., 5-10 equivalents of MnO₂). c. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, cool the reaction mixture to room temperature. e. Filter the mixture through a pad of celite to remove the solid reagent, washing with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Core Reactivity

The reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient, substituted benzene ring.

  • Reduction of the Nitro Group: The most significant reaction for drug development is the reduction of the C5-nitro group to an amine (5-amino-7-fluoro-1H-indole). This transformation provides a nucleophilic handle for a vast array of subsequent reactions, including amide bond formation, sulfonylation, and participation in cross-coupling reactions. Standard reduction conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid) are typically effective.

  • N-H Functionalization: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and alkylated or acylated to introduce substituents at the N1 position. This is a common strategy to block the hydrogen-bonding donor capability of the N-H group and explore structure-activity relationships (SAR).

  • Electrophilic Substitution: While the indole nucleus is generally susceptible to electrophilic attack, primarily at the C3 position, the presence of the strong electron-withdrawing nitro group at C5 deactivates the ring system towards this type of reaction. Consequently, more forcing conditions may be required for reactions like Vilsmeier-Haack formylation or Friedel-Crafts acylation compared to unsubstituted indole.

Caption: Reactivity map showing key functionalization pathways for the title compound.

Applications in Drug Discovery and Development

This compound is not an end-product therapeutic but rather a highly valuable intermediate and building block. Its utility stems from the strategic placement of its functional groups.

  • Fragment-Based Screening: The molecule's relatively small size and distinct chemical features make it an ideal candidate for fragment-based libraries. The indole core can act as a scaffold, while the fluorine and nitro groups serve as vectors for exploring chemical space and optimizing interactions with a protein target.

  • Intermediate for Bioactive Molecules: The true power of this compound lies in its potential for elaboration. As discussed, the nitro group can be converted to an amine, which is a precursor for a wide range of functionalities. For instance, substituted 5-nitroindoles have been investigated as binders for the c-Myc G-quadruplex, an important anticancer target.[12] The resulting 5-amino-7-fluoro-1H-indole could be used to synthesize analogs of such compounds, with the C7-fluorine potentially enhancing cell permeability or metabolic stability.

  • Scaffold for Kinase Inhibitors: The indole scaffold is prevalent in many kinase inhibitors.[2] The 5-amino group, generated from the nitro precursor, can be used to construct the hinge-binding motifs essential for the activity of many such drugs.

  • Antiviral and Antimicrobial Agents: Indole derivatives are widely explored for their potential as antiviral and antimicrobial agents.[13] The specific substitution pattern of this compound could be leveraged to develop novel agents in these therapeutic areas.

Safety, Handling, and Storage

As with any nitroaromatic compound, this compound must be handled with appropriate care in a laboratory setting.

  • Hazards: Based on safety data for analogous compounds, it is classified as harmful if swallowed (H302).[14] Many nitroaromatics are also noted for their potential environmental toxicity, with some being very toxic to aquatic life with long-lasting effects (H410).[14] It may also cause skin, eye, and respiratory irritation.[15]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[16][17]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

This compound represents a strategically designed chemical entity with significant potential for researchers in synthetic and medicinal chemistry. The combination of a privileged indole scaffold with a bioisosteric fluorine atom and a versatile nitro group creates a building block ripe for elaboration into more complex, high-value molecules. Its utility as a precursor for 5-aminoindoles is particularly noteworthy, providing a direct entry point for the synthesis of compound libraries targeting a wide range of diseases. By understanding its core chemical properties, reactivity, and synthetic accessibility, drug development professionals can effectively leverage this compound to accelerate the discovery of next-generation therapeutics.

References

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Sources

7-Fluoro-5-nitro-1H-indole molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Fluoro-5-nitro-1H-indole: A Key Heterocyclic Building Block

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will explore its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, while also delving into its reactivity and strategic applications as a molecular building block.

Introduction: The Strategic Importance of a Substituted Indole

This compound is a specialized aromatic heterocyclic compound built upon the indole scaffold. The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic placement of a fluorine atom at the 7-position and a nitro group at the 5-position imparts unique electronic properties and reactivity to the molecule, making it a valuable intermediate for the synthesis of complex therapeutic agents.[2]

The presence of these specific substituents is not arbitrary. The fluorine atom can significantly enhance metabolic stability, improve membrane permeability, and modulate the acidity (pKa) of the N-H proton.[3] Simultaneously, the potent electron-withdrawing nitro group dramatically influences the electron density of the indole ring system and provides a versatile chemical handle for further synthetic transformations, such as reduction to an amine, which can then be used to introduce a wide array of functional groups.[4][5] This guide will dissect these features to provide a comprehensive understanding of this molecule's utility.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 1167055-35-5[6]
Molecular Formula C₈H₅FN₂O₂[7]
Molecular Weight 180.14 g/mol [7][8]
Appearance Typically a solid[9]
Purity Commercially available at ≥97%[6]
Structural Visualization

The 2D structure of this compound highlights the relative positions of the key functional groups on the bicyclic indole core.

Caption: 2D Molecular Structure of this compound.

Synthesis Pathway

While multiple synthetic routes can be envisioned, a common and logical approach involves the dehydrogenation (aromatization) of the corresponding indoline precursor, 7-Fluoro-5-nitroindoline. This precursor itself can be synthesized through electrophilic nitration of 7-fluoroindoline.

Protocol: Synthesis via Dehydrogenation of 7-Fluoro-5-Nitroindoline

This protocol describes the conversion of 7-Fluoro-5-nitroindoline to this compound. The choice of an oxidizing agent is critical; manganese dioxide (MnO₂) is a mild and effective reagent for this type of transformation, selectively oxidizing the indoline without affecting the other functional groups.

Materials:

  • 7-Fluoro-5-nitroindoline

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celatom® or Celite® (diatomaceous earth)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a solution of 7-Fluoro-5-nitroindoline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask, add activated MnO₂ (5-10 eq by weight).

  • Reaction Execution: Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Synthesis Workflow Diagram

G cluster_0 Synthesis of this compound start Start: 7-Fluoro-5-nitroindoline react Dissolve in DCM start->react add_reagent Add activated MnO2 react->add_reagent stir Stir at room temperature (12-24h) add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete filter Filter through Celite monitor->filter Complete concentrate Concentrate under vacuum filter->concentrate purify Purify via Flash Chromatography concentrate->purify end_product Product: this compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. Below are the predicted key spectroscopic signatures based on its structure and data from analogous compounds.[10]

TechniquePredicted SignatureRationale
¹H NMR δ ~10-11 ppm (br s, 1H): N-H proton.δ ~8.0-8.5 ppm (m, 2H): Aromatic protons at C4 and C6, significantly downfield due to the strong electron-withdrawing effect of the adjacent NO₂ group.δ ~7.0-7.5 ppm (m, 2H): Protons at C2 and C3 of the pyrrole ring.Chemical shifts are influenced by the aromatic system and the strong deshielding effects of the nitro group. The N-H proton is typically broad and downfield.[11]
¹³C NMR δ ~140-160 ppm: Quaternary carbons C5 (attached to NO₂) and C7 (attached to F).δ ~100-135 ppm: Remaining aromatic and pyrrole ring carbons.The carbon attached to the fluorine will show a large C-F coupling constant. The carbon attached to the nitro group will also be significantly downfield.[10]
¹⁹F NMR A single resonance in the typical range for an aryl-fluoride.Provides a clean and sensitive handle for characterization, as ¹⁹F NMR has a wide chemical shift range and no background signals in typical organic molecules.[12][13]
IR (cm⁻¹) ~3300-3400: N-H stretch.~1500-1550 and 1330-1370: Asymmetric and symmetric N-O stretching of the nitro group.~1200-1300: C-F stretch.These absorption bands are highly characteristic of the key functional groups present in the molecule.[14]
Mass Spec (EI) m/z ~180: Molecular ion peak (M⁺).Corresponds to the molecular weight of the compound.[10]

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a scaffold for building more complex molecules with therapeutic potential. Its reactivity is governed by the interplay of its functional groups.

Key Principles:
  • Electron-Deficient Aromaticity: The combined electron-withdrawing effects of the 7-fluoro and 5-nitro groups make the indole ring system electron-poor. This deactivates the ring towards traditional electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

  • N-H Acidity: The electron-withdrawing groups increase the acidity of the N-H proton, facilitating its deprotonation to form an indolide anion. This anion can then be alkylated or acylated to introduce substituents at the N1 position.

  • Versatility of the Nitro Group: The nitro group is a cornerstone for derivatization. It can be readily reduced to an amino group (-NH₂), which can then participate in a vast range of reactions, including amide bond formation, sulfonamide synthesis, and diazotization, opening up extensive possibilities for structure-activity relationship (SAR) studies.[5]

  • Role of Fluorine in Medicinal Chemistry: The fluorine atom is a bioisostere for a hydrogen atom but with profoundly different electronic properties. Its inclusion can block sites of metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance lipophilicity, which can improve cell membrane permeability.[2][3]

This combination of features makes this compound a highly sought-after intermediate in the development of novel therapeutics, particularly in areas like oncology and virology where substituted indoles have shown significant promise.[5][15]

Conceptual Application in Drug Design

G cluster_0 Drug Discovery Logic cluster_1 Structural Features cluster_2 Medicinal Chemistry Advantages scaffold This compound Scaffold indole_core Indole Core (Privileged Scaffold) scaffold->indole_core f_group 7-Fluoro Group scaffold->f_group no2_group 5-Nitro Group scaffold->no2_group pk_mod Modulate pKa, Lipophilicity, Metabolic Stability f_group->pk_mod binding Enhance Target Binding Affinity f_group->binding synth_handle Versatile Synthetic Handle (Reduction to -NH2) no2_group->synth_handle target Development of Novel Therapeutics (e.g., Kinase Inhibitors, Antivirals) pk_mod->target binding->target synth_handle->target

Caption: Logic diagram illustrating the utility of the scaffold in drug design.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.[16] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[9]

References

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An In-depth Technical Guide to 7-Fluoro-5-nitro-1H-indole (CAS: 1167055-33-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-5-nitro-1H-indole is a substituted indole that serves as a crucial building block in medicinal chemistry and drug discovery. The indole scaffold itself is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of a fluorine atom and a nitro group on this scaffold significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor for novel therapeutics.[1][2] The electron-withdrawing nature of both the fluorine and nitro groups influences the reactivity of the indole ring, providing unique avenues for chemical modification.[1] This guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, providing insights for its effective utilization in research and development.

Part 1: Core Chemical and Physical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design.

Key Properties Summary
PropertyValueSource
CAS Number 1167055-33-5[3]
Molecular Formula C₈H₅FN₂O₂[3]
Molecular Weight 180.14 g/mol [3]
Appearance Crystalline solid[4]
Purity Typically ≥95% - 97%[3][5]
Structural and Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. While specific spectra for this exact compound are proprietary to manufacturers, the expected characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the indole and benzene rings. The chemical shifts would be influenced by the electron-withdrawing effects of the fluoro and nitro groups.

  • ¹³C NMR: The carbon NMR would reveal eight distinct carbon signals, with the carbons attached to the fluorine and nitro groups showing characteristic shifts.

  • Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (180.14 m/z).

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic ring, C=C stretching, and strong asymmetric and symmetric stretches for the nitro (NO₂) group.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A plausible and common synthetic approach involves the dehydrogenation of the corresponding indoline.

Illustrative Synthesis Workflow

A common synthetic route is the dehydrogenation of 7-Fluoro-5-Nitroindoline.[6] This precursor can be synthesized from commercially available starting materials through nitration and cyclization reactions.

Synthesis_Workflow A 7-Fluoroindoline C 7-Fluoro-5-nitroindoline A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) E This compound (CAS: 1167055-33-5) C->E Dehydrogenation/ Aromatization D Oxidizing Agent (e.g., MnO₂ or DDQ)

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Nitration of 7-Fluoroindoline:

    • To a cooled (0 °C) solution of 7-fluoroindoline in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.

    • The regioselectivity is directed by the activating nature of the amine (after protonation) and the existing fluoro group.

    • After the addition is complete, stir the reaction mixture at low temperature for a specified time, then pour it over crushed ice and neutralize to precipitate the 7-fluoro-5-nitroindoline.

    • Filter, wash with water, and dry the crude product.

  • Dehydrogenation (Aromatization):

    • Dissolve the 7-fluoro-5-nitroindoline in a suitable solvent such as dichloromethane (DCM) or toluene.

    • Add an oxidizing agent, for example, manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), in portions.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, filter off the oxidizing agent, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The indole nucleus is a common feature in many pharmaceuticals, and the specific substitutions on this compound offer distinct advantages.

The Role of the Nitro Group

The nitro group is a versatile functional group in medicinal chemistry.[7] It can act as a bioisostere for other functional groups and is often a precursor to an amino group via reduction. This resulting amine can then be further functionalized to build a diverse library of compounds. Nitro-containing compounds have been explored for various therapeutic areas, including cancer and neurological disorders.[1][7][8]

The Impact of Fluorine

The introduction of a fluorine atom can significantly enhance the pharmacological profile of a drug candidate.[2] Key benefits include:

  • Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, often leading to an increased drug half-life.[2]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.[2]

  • Improved Lipophilicity: This can enhance membrane permeability and absorption.[9]

Potential Therapeutic Targets

Derivatives of nitroindoles have shown promise in several therapeutic areas:

  • Anticancer Agents: Substituted 5-nitroindoles have been investigated as binders of c-Myc G-quadruplex DNA, which can downregulate the c-Myc oncogene, induce cell-cycle arrest, and show anticancer activity.[8][10][11]

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: The 7-nitroindole core is a key pharmacophore for potent and selective inhibitors of nNOS.[1] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making nNOS a valuable therapeutic target.[1]

  • Antiviral Agents: The indole scaffold is a promising pharmacophore in antiviral drug discovery, with fluorinated derivatives showing potent activity against viruses like HCV.[12]

Applications A This compound B Reduction of Nitro Group A->B C 7-Fluoro-5-amino-1H-indole B->C D Further Functionalization (e.g., Acylation, Alkylation) C->D E Anticancer Agents (e.g., c-Myc Inhibitors) D->E F nNOS Inhibitors (Neuroprotective Agents) D->F G Antiviral Compounds D->G

Sources

7-Fluoro-5-nitro-1H-indole: A Scoping Analysis of a Promising Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of therapeutic agents.[1][2] Strategic functionalization of the indole ring is a proven methodology for modulating pharmacological activity, enhancing target specificity, and improving pharmacokinetic profiles. This guide focuses on the untapped potential of 7-Fluoro-5-nitro-1H-indole, a synthetic derivative combining three key structural motifs: the privileged indole core, a bio-activating nitro group, and a metabolically robust fluorine atom. While direct biological data on this specific molecule is nascent, a comprehensive analysis of structurally related compounds allows for the formulation of strong, testable hypotheses regarding its therapeutic utility. We will explore its potential applications in oncology, virology, and inflammatory diseases, grounded in established structure-activity relationships. This document provides the scientific rationale, proposed mechanisms of action, and detailed experimental workflows for elucidating the therapeutic promise of this unique chemical entity.

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous feature in both natural products and synthetic pharmaceuticals.[3][4] Its unique electronic properties and rigid, planar structure allow it to participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility has made it a central component in drugs targeting a wide array of conditions, from cancer and inflammation to infectious diseases.[1][2] Compounds like the anticancer agent Vinblastine and the anti-inflammatory drug Indomethacin underscore the profound therapeutic impact of the indole scaffold.[2] The true power of the indole nucleus, however, lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its biological activity.

Strategic Functionalization: The Roles of the Fluoro and Nitro Moieties

The therapeutic potential of an indole scaffold is critically defined by its substituents. In this compound, the placement of a fluorine atom at the 7-position and a nitro group at the 5-position creates a unique electronic and steric profile poised for targeted biological activity.

  • The 7-Fluoro Substitution: The incorporation of fluorine is a well-established strategy in modern drug design. A fluorine atom can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism.[5][6] Furthermore, its high electronegativity can modulate the acidity of nearby protons (e.g., the indole N-H), influencing hydrogen bonding capabilities and overall target affinity.[5] Fluorine substitution has been successfully employed to create highly potent antiviral agents, particularly HIV-1 inhibitors, and selective kinase inhibitors for treating inflammatory disorders.[5]

  • The 5-Nitro Substitution: The nitro group is a potent electron-withdrawing group that drastically alters the electronic landscape of the indole ring, rendering it more electron-deficient.[7][8] This modification can enhance binding to specific biological targets and is a key feature in several classes of bioactive molecules. Notably, 5-nitroindole derivatives have been developed as anticancer agents that function by stabilizing G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc, thereby downregulating their expression.[9][10] While the nitro group can be associated with potential toxicity, its inclusion remains a valuable tool in designing targeted therapeutics.[11]

Hypothesized Therapeutic Applications of this compound

Based on the established biological activities of its constituent parts, we hypothesize that this compound holds significant potential in the following therapeutic areas:

As a Novel Anticancer Agent

The combination of the 5-nitro group and the indole core strongly suggests a potential role in oncology.

  • Hypothesized Mechanism 1: c-Myc G-Quadruplex Stabilization: Following the precedent set by other 5-nitroindoles, this compound may selectively bind to and stabilize the G-quadruplex structure in the c-Myc promoter.[9][10] This would prevent transcriptional machinery from accessing the gene, leading to the downregulation of the c-Myc protein, a key driver of cell proliferation in many cancers. The 7-fluoro group could enhance binding affinity and cellular uptake, potentially leading to greater potency.

  • Hypothesized Mechanism 2: PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell survival and is often dysregulated in cancer. Indole derivatives have been shown to modulate this pathway.[7] The unique electronic signature of this compound may enable it to inhibit key kinases within this cascade, such as Akt or mTOR, leading to cell cycle arrest and apoptosis.

  • Hypothesized Mechanism 3: Induction of Reactive Oxygen Species (ROS): Some nitro-aromatic compounds can undergo intracellular reduction, generating reactive oxygen species that induce oxidative stress and trigger cancer cell death.[10] This represents another plausible anticancer mechanism.

Below is a conceptual diagram of the PI3K/Akt/mTOR signaling pathway, highlighting potential points of inhibition for an indole-based therapeutic.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Indole_Compound Potential Inhibition by This compound Indole_Compound->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

As a Potent Antiviral Agent

Numerous fluorinated indole derivatives have demonstrated potent activity against HIV-1.[5] The fluorine atom is often crucial for this activity. For instance, 4-fluorinated indoles have been shown to be approximately 50-fold more potent as HIV-1 inhibitors than their non-fluorinated counterparts.[5]

  • Hypothesized Mechanism: HIV-1 Attachment or Reverse Transcriptase Inhibition: The compound could interfere with critical stages of the viral lifecycle. It may act as an attachment inhibitor, preventing the virus from binding to host cells, or it could inhibit reverse transcriptase, an essential enzyme for viral replication. The specific position of the fluorine at C-7 could confer a novel binding mode compared to previously reported analogues.

As a Kinase Inhibitor for Inflammatory Diseases

The 7-fluoroindazole scaffold has been successfully utilized to develop potent inhibitors of human spleen tyrosine kinase (Syk), a key target for treating inflammatory disorders like rheumatoid arthritis.[5]

  • Hypothesized Mechanism: Syk Kinase Inhibition: Given the structural similarity between indazole and indole, this compound may fit into the ATP-binding pocket of Syk or other relevant kinases (e.g., JAKs, p38 MAPKs), inhibiting their activity and disrupting the downstream signaling that leads to inflammatory responses.

Proposed Research & Development Workflow

To systematically evaluate the therapeutic potential of this compound, a multi-stage R&D workflow is proposed. This workflow is designed to first validate the hypothesized activities through in-vitro screening and then to elucidate the mechanisms of the most promising leads.

R_D_Workflow cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Lead Optimization Synthesis Chemical Synthesis & Purification Primary_Screening Primary In-Vitro Screening Panels (Anticancer, Antiviral, Kinase) Synthesis->Primary_Screening Compound QC Dose_Response Dose-Response Assays (IC50 / EC50 Determination) Primary_Screening->Dose_Response Identify Hits Selectivity Selectivity Profiling (e.g., Normal vs. Cancer Cells) Dose_Response->Selectivity Biophysical Biophysical Assays (e.g., G4-Quadruplex Binding) Selectivity->Biophysical Confirm Lead Cellular Cell-Based Mechanistic Assays (Western Blot, ROS Detection) Selectivity->Cellular Lead_Opt Lead Optimization (SAR Studies) Cellular->Lead_Opt

Caption: Proposed R&D workflow for therapeutic evaluation.

Detailed Experimental Protocols

Protocol 5.1: Synthesis of this compound

A plausible synthetic route involves the nitration of a commercially available 7-fluoroindole precursor.

  • Starting Material: 7-Fluoro-1H-indole.

  • Nitration: Dissolve 7-Fluoro-1H-indole (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Add a solution of potassium nitrate (1.1 eq) in concentrated sulfuric acid dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

  • Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 5.2: In-Vitro Anticancer Cell Viability Assay (MTT)
  • Cell Lines: Plate human cancer cell lines (e.g., HeLa - cervical, A549 - lung, HCT-116 - colorectal) in 96-well plates at a density of 5,000 cells/well.

  • Incubation: Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Protocol 5.3: c-Myc G-Quadruplex Binding Assay (FRET-Melting)
  • Materials: Use a dual-labeled c-Myc promoter oligonucleotide (e.g., FAM-Pu27-TAMRA).

  • Assay Buffer: Prepare an assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).

  • Reaction Mixture: In a 96-well PCR plate, prepare reaction mixtures containing the FRET-labeled oligonucleotide (200 nM) and varying concentrations of this compound (e.g., 0.1 µM to 50 µM) in the assay buffer.

  • Thermal Denaturation: Use a real-time PCR instrument to heat the samples from 25°C to 95°C at a rate of 0.5°C/min, measuring FAM fluorescence at each step.

  • Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the G-quadruplex is unfolded. An increase in Tₘ in the presence of the compound indicates binding and stabilization. Plot ΔTₘ (Tₘ with compound - Tₘ without compound) against compound concentration.

Data Presentation and Future Outlook

Quantitative data from primary screening should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Anticancer Activity (IC₅₀ Values in µM)

CompoundHeLa (Cervical)A549 (Lung)HCT-116 (Colorectal)NKE (Normal Kidney)
This compound TBDTBDTBDTBD
Doxorubicin (Control)0.050.090.121.50

TBD: To Be Determined

A promising result would be low micromolar or nanomolar IC₅₀ values against cancer cell lines with significantly higher values for normal cells, indicating a favorable therapeutic window.

Future Outlook: Should initial screening reveal potent and selective activity, the next logical steps would involve:

  • Lead Optimization: Initiating a structure-activity relationship (SAR) campaign to improve potency and selectivity by synthesizing analogues with modifications at other positions of the indole ring.

  • In-Vivo Efficacy Studies: Testing promising lead compounds in animal models of cancer, viral infection, or inflammation.

  • ADME/Tox Profiling: Conducting comprehensive studies on absorption, distribution, metabolism, excretion, and toxicology to assess the drug-like properties of the lead compounds.

Conclusion

This compound represents a compelling, yet underexplored, scaffold for therapeutic development. By leveraging the known pharmacological benefits of the indole nucleus, the metabolic stability conferred by fluorine, and the unique electronic properties of the nitro group, this compound is rationally positioned to exhibit potent activity as an anticancer, antiviral, or anti-inflammatory agent. The hypothesis-driven research plan and detailed protocols outlined in this guide provide a clear and robust framework for unlocking its therapeutic potential, paving the way for the development of a new class of targeted medicines.

References

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Elucidating the Mechanism of Action of 7-Fluoro-5-nitro-1H-indole: A Technical Guide for Novel Compound Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel compound, 7-Fluoro-5-nitro-1H-indole. Due to the limited publicly available data on the specific biological activities of this molecule, this document outlines a structured, hypothesis-driven approach for its characterization. By leveraging the known pharmacological activities of structurally related indole derivatives, particularly those bearing nitro and fluoro substitutions, we propose a series of targeted investigations. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap from initial hypothesis generation through in-depth mechanistic studies. The protocols and strategies detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its structural versatility allows for interactions with a diverse range of biological targets, including kinases, enzymes, and receptors.[3][4][5] The incorporation of specific functional groups, such as nitro and fluoro moieties, can significantly modulate the compound's physicochemical properties and pharmacological effects.[3][6]

  • The Nitro Group: The presence of a nitro group, as seen in various 5- and 7-nitroindole derivatives, has been associated with anticancer activity.[7] Potential mechanisms include the stabilization of G-quadruplex DNA structures in oncogene promoters like c-Myc, leading to transcriptional repression.[7][8] Furthermore, some nitroindoles have shown activity as inhibitors of neuronal nitric oxide synthase (nNOS).[7]

  • The Fluoro Group: Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[9][6] Fluoroindoles have demonstrated a broad spectrum of activities, including antiviral, antibacterial, anti-inflammatory, and α-glucosidase inhibition.[9][6][10][11]

Given this context, this compound represents a promising, yet uncharacterized, chemical entity. This guide proposes a systematic approach to uncover its MoA.

Postulated Mechanisms of Action and Initial Hypothesis

Based on the activities of related compounds, we can formulate several primary hypotheses for the MoA of this compound:

  • Hypothesis 1: Anticancer Activity via Kinase Inhibition. The indole scaffold is present in approved kinase inhibitors like sunitinib.[3] The compound may act as an inhibitor of one or more protein kinases involved in cancer cell proliferation and survival.

  • Hypothesis 2: Anticancer Activity via G-Quadruplex Stabilization. The 5-nitroindole moiety is known to bind and stabilize G-quadruplex structures in the promoter regions of oncogenes such as c-Myc.[7][8]

  • Hypothesis 3: Antimicrobial Activity. Various fluoroindole derivatives have exhibited antibacterial and antifungal properties.[10]

  • Hypothesis 4: Anti-inflammatory Activity. The indole nucleus is a core component of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[3]

A Phased Experimental Approach to MoA Elucidation

A multi-pronged strategy is essential to systematically investigate the potential mechanisms of action of a novel compound.[12][13][14]

Phase 1: Initial Phenotypic Screening and Target Identification

The first phase aims to identify the broad biological effects of this compound.

Experimental Workflow:

G cluster_0 Phase 1: Phenotypic Screening & Target ID A Compound Synthesis & QC B Broad Phenotypic Screening (e.g., NCI-60 Panel) A->B C In Vitro Cytotoxicity Assays (Cancer vs. Normal Cells) B->C D Antimicrobial Susceptibility Testing B->D E Target Identification (Affinity Chromatography, Thermal Proteome Profiling) C->E If cytotoxic G cluster_0 Hypothesized Anticancer MoA Compound This compound Target Protein Kinase (e.g., EGFR, VEGFR) Compound->Target Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) Target->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Figure 2: Hypothesized kinase inhibition pathway.

Key Experiments:

  • Enzymatic Assays: If a kinase is identified as a potential target, perform in vitro kinase assays to determine the IC50 value and assess selectivity against a panel of other kinases.

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase. [15]* Apoptosis Assays: Employ techniques like Annexin V/PI staining to quantify the induction of apoptosis. [15]* Western Blotting: Analyze the expression levels of key proteins in the hypothesized signaling pathway (e.g., phosphorylated and total forms of kinases, apoptosis markers like cleaved caspase-3).

Phase 3: In Vivo Efficacy and Pharmacodynamic Studies

The final phase involves evaluating the compound's efficacy and MoA in a living organism.

Key Experiments:

  • Xenograft Mouse Models: For anticancer investigation, implant human cancer cells into immunocompromised mice and treat with the compound to assess tumor growth inhibition.

  • Pharmacokinetic (PK) Analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Pharmacodynamic (PD) Biomarker Analysis: Measure the modulation of the target (e.g., kinase phosphorylation) in tumor tissue from treated animals to link drug exposure with biological effect.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol provides a method for assessing the cytotoxic effects of this compound on cultured cell lines. [12][15] Materials:

  • 96-well cell culture plates

  • Cancer and normal cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [12]2. Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2. [12]4. MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. [12]5. Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the inhibitory activity of the compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and serial dilutions of this compound in the kinase assay buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ADP production.

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

While this compound is a compound with an uncharacterized biological profile, its structural features suggest significant therapeutic potential. The systematic, multi-phased approach detailed in this guide provides a robust framework for its investigation. By progressing from broad phenotypic screening to specific in vitro and in vivo mechanistic studies, researchers can effectively elucidate its mechanism of action and evaluate its potential as a novel therapeutic agent. The integration of hypothesis-driven research with validated experimental protocols is paramount to the successful characterization of new chemical entities in the drug discovery pipeline.

References

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  • Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. MDPI.
  • Indole scaffold in biologically important compounds. ResearchGate.
  • Reactivity of 3-nitroindoles with electron-rich species. ResearchGate.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. RJPT.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
  • Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent. ProQuest.
  • Unlocking Pharmaceutical Potential: The Role of 7-Fluoroindole. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. ResearchGate.
  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.
  • Reactivity of 3-nitroindoles with electron-rich species. RSC Publishing.
  • Breaking Barriers in Drug Discovery: Novel Methodologies and Mechanisms of Action. MDPI.
  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • Elucidating the Mechanisms of Action of Antimicrobial Agents. PubMed Central.
  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate.
  • Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach. MDPI.
  • The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. PubMed Central.
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central.
  • 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. ResearchGate.

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An In-Depth Technical Guide to 7-Fluoro-5-nitro-1H-indole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Fluoro-5-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active molecules, and the strategic incorporation of fluorine and nitro functional groups can significantly modulate a compound's physicochemical and pharmacological properties. This document delves into the historical context of substituted indoles, details the probable synthetic routes to this compound, discusses its physicochemical characteristics, and explores its potential applications in therapeutic development, particularly in oncology and virology.

Introduction: The Significance of the Indole Scaffold in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] It is a key structural motif in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the anti-migraine triptan class of drugs. The indole nucleus serves as a versatile scaffold that can be readily functionalized to interact with a wide range of biological targets, including enzymes and receptors.

The strategic modification of the indole core with specific functional groups is a well-established strategy in drug design to optimize potency, selectivity, and pharmacokinetic profiles. The introduction of a fluorine atom, for instance, can enhance metabolic stability, improve binding affinity, and increase membrane permeability. Similarly, the nitro group, a strong electron-withdrawing moiety, can influence a molecule's electronic properties and serve as a handle for further chemical transformations. The combination of these two functionalities on the indole scaffold, as seen in this compound, presents a unique chemical entity with potential for novel therapeutic applications.

A Legacy of Innovation: The Historical Context of Substituted Indoles

The journey to understanding and synthesizing complex indole derivatives has been a long and impactful one in the field of organic chemistry. The initial isolation of indole itself dates back to 1866.[2] However, it was the development of robust synthetic methodologies that truly unlocked the potential of this heterocyclic system for medicinal chemistry.

Two landmark synthetic strategies, the Fischer indole synthesis (discovered in 1883) and the Leimgruber-Batcho indole synthesis, have been instrumental in the preparation of a wide variety of substituted indoles.[3][4] The Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, has been a workhorse in indole chemistry for over a century.[3] The Leimgruber-Batcho synthesis, a more recent development, offers a powerful alternative, particularly for the synthesis of indoles from readily available o-nitrotoluenes.[4][5] This method proceeds in two main steps: the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[5]

The advent of these and other synthetic methods has enabled the systematic exploration of the structure-activity relationships of substituted indoles, leading to the discovery of numerous drugs and clinical candidates. The specific timeline for the first synthesis of this compound is not prominently documented in publicly available literature, suggesting it may be a more recent compound of interest, likely emerging from focused efforts in medicinal chemistry to explore novel chemical space. Its existence is confirmed by its commercial availability from various chemical suppliers.[6][7][8]

Synthesis and Mechanism: Crafting this compound

The logical starting material for the synthesis of this compound via the Leimgruber-Batcho method would be 3-Fluoro-5-nitrotoluene . The synthesis would proceed through two key stages:

Stage 1: Enamine Formation

The first step involves the reaction of the starting o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[5] This reaction forms a highly conjugated enamine intermediate. The acidic protons of the methyl group on the nitrotoluene are deprotonated under the reaction conditions, and the resulting carbanion attacks the formamide acetal to generate the enamine.[5]

Stage 2: Reductive Cyclization

The enamine intermediate is then subjected to a reductive cyclization to form the indole ring.[5] This is typically achieved using a variety of reducing agents. Common conditions include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, or chemical reduction with agents like iron in acetic acid or stannous chloride.[5] The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization onto the enamine double bond, followed by elimination of the secondary amine to yield the aromatic indole.

A plausible synthetic workflow is depicted in the following diagram:

Leimgruber_Batcho_Synthesis cluster_start Starting Material cluster_reagents1 Reagents for Enamine Formation cluster_intermediate Intermediate cluster_reagents2 Reagents for Reductive Cyclization cluster_product Final Product Start 3-Fluoro-5-nitrotoluene Intermediate Enamine Intermediate Start->Intermediate Step 1: Enamine Formation Reagent1 DMF-DMA, Pyrrolidine Reagent1->Intermediate Product This compound Intermediate->Product Step 2: Reductive Cyclization Reagent2 Reducing Agent (e.g., Pd/C, H2) Reagent2->Product

A plausible Leimgruber-Batcho synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

Based on general procedures for the Leimgruber-Batcho synthesis, a representative experimental protocol can be outlined as follows. Note: This is a hypothetical procedure and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of the Enamine Intermediate

  • To a solution of 3-Fluoro-5-nitrotoluene in a suitable solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate, which may be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine intermediate in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalyst, such as 10% palladium on carbon.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, some of its key properties can be inferred from its structure and from data provided by chemical suppliers.

PropertyValue/InformationSource
CAS Number 1167055-33-5[6][7][8]
Molecular Formula C₈H₅FN₂O₂[6]
Molecular Weight 180.14 g/mol [6]
Appearance Likely a solid at room temperatureInferred
Storage Store at 2-8°C in a dark place under an inert atmosphere[2]

Spectroscopic Characterization (Anticipated)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring system. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the fluorine and nitro groups.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the carbon atoms of the indole core. The carbons attached to the fluorine and nitro groups would show characteristic chemical shifts.

  • ¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet or a multiplet, depending on the coupling with neighboring protons, providing a clear diagnostic signal for the presence of the fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 180.14, confirming the molecular weight of the compound. Fragmentation patterns could provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic ring, C=C stretching vibrations, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group.

Potential Applications in Drug Discovery and Development

The unique combination of a fluorine atom and a nitro group on the indole scaffold suggests that this compound could be a valuable building block or a lead compound in several areas of drug discovery.

Anticancer Agents

Nitro-substituted indoles have been investigated for their potential as anticancer agents.[10] The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species. Furthermore, the indole nucleus is present in many known anticancer drugs that act through various mechanisms, including the inhibition of tubulin polymerization and the modulation of kinase activity. The presence of the fluorine atom could enhance the drug-like properties of such compounds, leading to improved efficacy and pharmacokinetics.

Antiviral and Antimicrobial Agents

Fluorinated and nitrated heterocyclic compounds have a rich history in the development of antiviral and antimicrobial drugs. The introduction of fluorine can often enhance the antiviral potency of a molecule. For example, 7-fluoroindole derivatives have been shown to inhibit biofilm formation in pathogenic bacteria.[1] It is plausible that this compound or its derivatives could exhibit interesting activity against a range of viral or microbial targets.

The following diagram illustrates the logical flow from the core chemical structure to its potential therapeutic applications:

Applications cluster_properties Key Structural Features cluster_applications Potential Therapeutic Applications Core This compound Indole Indole Scaffold (Privileged Structure) Core->Indole is based on Fluorine Fluorine Atom (Metabolic Stability, Binding Affinity) Core->Fluorine is functionalized with Nitro Nitro Group (Electron Withdrawing, Bioreduction) Core->Nitro is functionalized with Anticancer Anticancer Agents Indole->Anticancer Antiviral Antiviral/Antimicrobial Agents Indole->Antiviral Fluorine->Anticancer Fluorine->Antiviral Nitro->Anticancer

Logical relationship between the structure of this compound and its potential applications.

Conclusion

This compound represents a fascinating molecule at the intersection of indole chemistry, fluorine chemistry, and medicinal chemistry. While its specific discovery and development history are not widely documented, its structure suggests a rational design based on established principles of drug discovery. The probable synthetic route via the Leimgruber-Batcho synthesis makes it an accessible compound for further investigation. The presence of both a fluorine atom and a nitro group on the privileged indole scaffold makes it a promising candidate for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. Further research into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
  • This compound. (n.d.). Dayang Chem (Hangzhou) Co.,Ltd.
  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,654,292. Washington, DC: U.S.
  • Leimgruber–Batcho indole synthesis. (2023, December 13). In Wikipedia. [Link]
  • Shukla, S., & Singh, P. (2010). Scalable approach for the synthesis of 5-fluoro, 6-substituted indoles. Organic Chemistry: An Indian Journal, 6(1), 48-51.
  • Singh, P., & Kumar, V. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679.
  • Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. (1986). Journal of Medicinal Chemistry, 29(10), 1965-1971.
  • This compound. (n.d.). Latronics.
  • Lee, J. H., & Lee, J. (2016). Controlling bacterial behavior with indole-containing natural products and derivatives. Journal of Microbiology, 54(4), 237-248.

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An In-Depth Technical Guide to 7-Fluoro-5-nitro-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-5-nitro-1H-indole is a halogenated and nitrated indole derivative that holds significant potential as a versatile building block in medicinal chemistry. The strategic placement of the electron-withdrawing fluorine and nitro groups on the indole scaffold significantly modulates its electronic properties, reactivity, and potential for biological interactions. This guide provides a comprehensive review of its synthesis, chemical characteristics, and burgeoning applications, particularly in the development of novel anticancer therapeutics. By exploring its role as a key intermediate, this document aims to equip researchers with the foundational knowledge to leverage this compound in the design and synthesis of next-generation targeted therapies.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif, forming the core structure of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique aromatic and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in drug discovery.[3][4] The functionalization of the indole ring is a key strategy for medicinal chemists to fine-tune the pharmacological profile of lead compounds.

The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity, and increase lipophilicity, while a nitro group, a potent electron-withdrawing group, can alter the molecule's reactivity and serve as a handle for further chemical modifications, such as reduction to an amino group.[5] The combination of these two substituents on the indole ring, as seen in this compound, creates a unique chemical entity with significant potential for the synthesis of novel bioactive molecules.[6][7]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be constructed based on established methodologies for analogous compounds. The most likely pathway involves the synthesis of the corresponding indoline precursor, followed by dehydrogenation.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a two-step process starting from 7-fluoroindoline.

Synthetic_Pathway Proposed Synthesis of this compound A 7-Fluoroindoline B 7-Fluoro-5-nitroindoline A->B Nitration (e.g., HNO3/H2SO4) C This compound B->C Dehydrogenation (e.g., Pd/C, xylene, reflux) Kinase_Inhibitor_Concept Conceptual Design of Kinase Inhibitors Start This compound Intermediate 5-Amino-7-fluoro-1H-indole Start->Intermediate Reduction Final Potential Kinase Inhibitor (e.g., AXL inhibitor) Intermediate->Final Coupling with Heterocyclic Moieties

Sources

Safety, handling, and storage of 7-Fluoro-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, and Storage of 7-Fluoro-5-nitro-1H-indole

Introduction: Understanding the Molecule

This compound (CAS No. 1167055-33-5) is a specialized heterocyclic compound of significant interest to the pharmaceutical and life sciences research sectors.[1][2] As a derivative of indole, it belongs to a class of nitrogen-containing heterocycles that form the backbone of countless biologically active molecules and FDA-approved drugs.[3][4][5] The strategic placement of a fluorine atom and a nitro group on the indole scaffold imparts unique electronic properties, influencing its reactivity, metabolic stability, and potential for interaction with biological targets.[6] These characteristics make it a valuable building block in drug discovery programs.

However, the very features that make this compound synthetically attractive also necessitate a rigorous and informed approach to its safety, handling, and storage. The presence of a nitroaromatic system, in particular, requires careful consideration of its potential hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, ensuring both personnel safety and compound integrity.

Section 1: Hazard Identification and Risk Assessment

A complete toxicological profile for this compound has not been fully investigated.[7] Therefore, a conservative risk assessment must be performed based on the known hazards of structurally similar compounds, such as other fluoro-nitro-indoles and related nitroaromatic molecules. It is imperative to treat this compound as potentially hazardous until proven otherwise.

GHS Hazard Classification (Anticipated)

The following classifications are extrapolated from data on analogous compounds like 7-fluoro-4-nitro-1H-indole and general fluoroindoles.[8][9]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.

Note: This table is predictive. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier upon receipt of the chemical.

Physicochemical and Reactivity Hazards
  • Thermal Stability: Nitroaromatic compounds can be thermally sensitive. While stable under recommended storage conditions, intense heating can lead to decomposition, forming explosive mixtures with air and releasing hazardous combustion gases like carbon oxides and nitrogen oxides (NOx).

  • Dust Explosion: As a crystalline solid, if handled in a way that generates fine dust, there is a potential risk of a dust explosion in the presence of an ignition source.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous or violent reactions.[8][10]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential. Engineering controls are the primary line of defense, supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions.[7]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8] A face shield should be used in addition to goggles when there is a significant risk of splashes or powder dispersal.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use and change them immediately if contamination occurs.[12]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. Wear appropriate protective clothing to prevent skin exposure.[7]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[7]

Section 3: Protocols for Safe Handling and Use

Adherence to standardized workflows is critical for minimizing exposure and preventing accidents.

General Handling Workflow

The following diagram outlines the critical control points in the lifecycle of the compound within a laboratory setting.

G cluster_prep Preparation & Weighing cluster_use Experimental Use cluster_disposal Disposal receive Receive & Verify store Log & Store Correctly receive->store Check SDS transport Transport in Secondary Container store->transport Use Cart weigh Weigh in Fume Hood transport->weigh Use Anti-Static Weigh Paper dissolve Dissolve in Hood weigh->dissolve reaction Add to Reaction dissolve->reaction workup Quench & Work-up reaction->workup waste Segregate Waste workup->waste dispose Dispose via EHS waste->dispose

Caption: Workflow for handling this compound.

Step-by-Step Experimental Protocol: Weighing and Solution Preparation

This protocol is designed to be a self-validating system for minimizing exposure.

  • Pre-Operation Check:

    • Confirm the chemical fume hood is operational and has a valid certification.

    • Don all required PPE as described in Section 2.2.

    • Prepare the workspace by lining the fume hood surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, vortexer) inside the hood.

  • Weighing the Compound:

    • Place the stock bottle of this compound in a stable position within the hood.

    • Carefully open the container, avoiding any puff of powder.

    • Using a clean spatula, transfer the desired amount of the solid onto an anti-static weigh boat or creased weigh paper on a tared analytical balance (if the balance is located inside the hood or in a containment enclosure).

    • Causality: Weighing is the highest-risk step for aerosolization. Performing this inside a hood contains any airborne particles.

    • Securely close the primary container immediately after dispensing.

  • Preparing the Solution:

    • Add the weighed solid to the destination flask or vial.

    • Carefully add the desired solvent using a pipette or graduated cylinder, pointing the opening away from your breathing zone.

    • Cap the flask/vial and mix using a vortexer or magnetic stirrer until fully dissolved.

  • Post-Operation Cleanup:

    • Carefully fold the used weigh paper and any contaminated wipes and place them in a designated solid hazardous waste container.

    • Wipe down the spatula and work surfaces with a solvent-dampened towel, disposing of it in the same waste container.

    • Return the stock bottle to its designated storage location.[11]

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

Section 4: Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and for laboratory safety.[13]

ParameterRecommendationRationale & Source
Temperature Store in a cool, dry place.[7] Consider refrigeration (2–8°C) for long-term stability, a common practice for complex organic molecules.[10][13]Prevents thermal degradation and minimizes reaction with atmospheric moisture.
Atmosphere Keep container tightly closed.[7][8] For highly sensitive applications or long-term storage, consider storage in a desiccator or under an inert atmosphere (Nitrogen/Argon).Protects from atmospheric moisture and oxygen which can degrade sensitive compounds.[14]
Light Protect from direct sunlight.[11][14] Store in an amber vial or inside a light-blocking secondary container or cabinet.Many complex organic molecules, especially those with chromophores like the nitro group, are photosensitive and can degrade upon exposure to UV light.[13]
Segregation Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][15] Do not store alphabetically unless chemicals are compatible.[15]Prevents accidental and dangerous reactions. Segregation by hazard class is a fundamental principle of safe chemical storage.[13][15]
Location Store in a designated, well-ventilated cabinet. Do not store on benchtops or on the floor.[11][15] Store below eye level.[15]Minimizes risk of spills, breakage, and accidental exposure. Storing heavy or hazardous solids below eye level is a best practice.[10]

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms such as respiratory irritation persist, call a physician or POISON CENTER.[8][12]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[7][12]

  • Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[8][16]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[7]

Spill Response

The following decision tree provides a logical pathway for responding to a spill.

G spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<1g) in Hood? assess->small_spill cleanup Self-Cleanup Procedure: 1. Alert others. 2. Wear full PPE. 3. Gently cover with absorbent. 4. Sweep into waste container. 5. Decontaminate area. small_spill->cleanup Yes evacuate Evacuate Area Immediately small_spill->evacuate No (Large Spill or Outside Hood) notify Notify Lab Supervisor & EHS evacuate->notify

Caption: Emergency response decision tree for a solid spill.

For a small spill inside a fume hood, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[7][12] Avoid actions that create dust. Clean the affected area thoroughly. For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Fire Fighting
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[12]

  • Specific Hazards: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[7] Vapors may form explosive mixtures with air upon intense heating.

References

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Sources

An In-depth Technical Guide to the Solubility and Stability of 7-Fluoro-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Fluoro-5-nitro-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a foundational structural motif in a multitude of biologically active compounds. The strategic placement of a fluorine atom at the 7-position and a nitro group at the 5-position is intended to modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor for other functional groups.[1][2][3]

A thorough understanding of the solubility and stability of this compound is paramount for its advancement through the drug discovery pipeline. These fundamental properties influence every stage, from synthesis and purification to formulation and biological screening. This guide provides a comprehensive framework for characterizing the solubility and stability of this molecule, offering both theoretical predictions and detailed experimental protocols for researchers and drug development professionals.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its ability to form favorable interactions with the solvent molecules, overcoming the solute-solute and solvent-solvent interactions. The structure of this compound, with its indole core, a hydrogen-bond-donating N-H group, an electron-withdrawing nitro group, and a lipophilic fluorine atom, suggests a nuanced solubility profile.

Based on the principle of "like dissolves like," we can predict its general solubility in a range of common laboratory solvents.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighAn excellent hydrogen bond acceptor with high polarity, capable of effectively solvating the indole N-H group and the polar nitro group.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar solvent that can form strong intermolecular interactions with the solute.
Acetonitrile (ACN)ModerateIts polar nature and ability to accept hydrogen bonds suggest good solubility.
Polar Protic Methanol (MeOH)Moderate to HighCapable of both donating and accepting hydrogen bonds, which should facilitate the dissolution of the indole moiety.
Ethanol (EtOH)ModerateSimilar to methanol, but its slightly lower polarity might result in a marginal decrease in solubility.
Non-Polar Dichloromethane (DCM)ModerateThe overall non-polar character of the indole ring system should allow for reasonable solubility in this common organic solvent.
Aqueous WaterLowThe presence of the hydrophobic indole ring and the fluorine atom is expected to significantly limit aqueous solubility. The polar nitro and N-H groups will contribute to some water solubility, which is likely to be pH-dependent.[4]

Experimental Determination of Thermodynamic Solubility

To obtain quantitative solubility data, the equilibrium shake-flask method remains the gold standard for its reliability and direct measurement of thermodynamic solubility.[5]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound into vials prep2 Add precise volume of each test solvent prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Filter supernatant through 0.22 µm syringe filter sep1->sep2 analysis1 Prepare serial dilutions of the filtrate sep2->analysis1 analysis2 Quantify concentration using a validated HPLC-UV method analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL or µg/mL) analysis2->analysis3

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Detailed Protocol for Shake-Flask Solubility Measurement
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into multiple vials. The presence of undissolved solid at the end of the experiment is crucial.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the selected solvents.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed for a short period to let the solid material settle.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles.[6]

  • Quantification:

    • Prepare a calibration curve using known concentrations of this compound in the respective solvent.

    • Analyze the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[7]

    • Calculate the solubility from the determined concentration.

Stability Assessment: A Forced Degradation Approach

A stability-indicating analytical method (SIAM) is essential to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[8] Forced degradation studies are the cornerstone of developing such methods.[9] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage to identify potential degradation pathways and products.[9]

Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization stress_acid Acidic Hydrolysis (e.g., 0.1 M HCl) analysis1 Analyze stressed samples by HPLC-UV/DAD stress_acid->analysis1 stress_base Basic Hydrolysis (e.g., 0.1 M NaOH) stress_base->analysis1 stress_ox Oxidative (e.g., 3% H₂O₂) stress_ox->analysis1 stress_thermal Thermal (e.g., 60-80°C) stress_thermal->analysis1 stress_photo Photolytic (ICH Q1B guidelines) stress_photo->analysis1 analysis2 Identify and quantify degradation products analysis1->analysis2 analysis3 Perform mass balance calculations analysis2->analysis3 analysis4 Characterize major degradants (LC-MS/MS, NMR) analysis3->analysis4

Caption: Workflow for conducting forced degradation studies.

Protocol for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[9]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently, as base-catalyzed degradation can be rapid.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store in the dark at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze all stressed samples, along with a non-degraded control, using a stability-indicating HPLC method. A C18 reversed-phase column with a mobile phase of phosphate buffer and acetonitrile is a common starting point for indole derivatives.[10]

    • Utilize a photodiode array (PDA) detector to assess peak purity and identify the formation of new chromophores.

  • Data Interpretation:

    • Identify and quantify the major degradation products.

    • Perform a mass balance to ensure that the decrease in the parent compound concentration is accounted for by the formation of degradation products.

    • For significant degradants, further structural elucidation using techniques like LC-MS/MS and NMR may be necessary.

Anticipated Stability Profile

  • Hydrolytic Stability: The indole ring is generally stable to hydrolysis. However, the presence of the electron-withdrawing nitro group could potentially activate the ring to nucleophilic attack under strong basic conditions.

  • Oxidative Stability: The indole ring can be susceptible to oxidation. The electron-rich pyrrole moiety is a likely site for oxidative degradation.

  • Photostability: Nitroaromatic compounds are often susceptible to photodecomposition. It is anticipated that this compound may exhibit some degree of photosensitivity.

  • Thermal Stability: The compound is expected to be stable at ambient temperatures. High temperatures may lead to decomposition, the pathway of which would be determined through thermal degradation studies.[11]

Conclusion

The solubility and stability of this compound are critical parameters that will dictate its success in preclinical and clinical development. While specific quantitative data for this molecule is not widely available, this guide provides a robust framework for its determination. By employing the detailed experimental protocols outlined herein, researchers can generate the necessary data to support informed decisions in synthesis, formulation, and biological evaluation. A thorough understanding of these fundamental properties will ultimately de-risk the development process and accelerate the journey of this promising compound towards its therapeutic potential.

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  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Diva-portal.org. (2023). Synthesis of 5-Fluoroindole-5-13C.
  • SlideShare. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry.
  • Márió, N., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemistry – A European Journal, 27(35), 8887-8915. [Link]
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Solubility of Things. (n.d.). 5-Fluoroindole-2-carboxylic acid.
  • Qianzhu, H., et al. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors, 7(1), 44-49. [Link]
  • ResearchGate. (n.d.). Theoretical Study of Heterocyclic Nitro Compounds for Use as Novel Explosives and Propellants.
  • ResearchGate. (n.d.). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • Qianzhu, H., et al. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors, 7(1), 44-49. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Fluoro-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics.[1] Its unique aromatic and electronic properties make it a privileged structure in numerous biologically active compounds. The strategic functionalization of the indole ring with fluorine and nitro groups, as seen in 7-Fluoro-5-nitro-1H-indole, offers a powerful approach to modulate a molecule's physicochemical and pharmacological profile. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while a nitro group can act as a key pharmacophore and a precursor for further chemical modifications.[1] This guide provides a comprehensive technical overview of the core physicochemical characteristics of this compound, offering both theoretical insights and practical methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and application of novel heterocyclic compounds.

Molecular Structure and Core Properties

This compound is a substituted indole with the chemical formula C₈H₅FN₂O₂ and a molecular weight of 180.14 g/mol .[2] Its structure, characterized by a fluorine atom at the 7-position and a nitro group at the 5-position of the indole ring, is pivotal to its chemical behavior.

Table 1: Core Molecular Properties of this compound

PropertyValueSource
CAS Number 1167055-33-5[2][3][4]
Molecular Formula C₈H₅FN₂O₂[2]
Molecular Weight 180.14 g/mol [2]
Canonical SMILES C1=C(C=C2C(=C1[O-])NC=C2)FInferred
InChI Key Inferred from structureInferred

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node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,0.85!"]; C2 [label="C", pos="1.2,0.85!"]; C3 [label="C", pos="1.5,-0.5!"]; C3a [label="C", pos="0.5,-1.3!"]; C4 [label="C", pos="0.8,-2.7!"]; C5 [label="C", pos="-0.2,-3.5!"]; C6 [label="C", pos="-1.5,-3.1!"]; C7 [label="C", pos="-1.8,-1.7!"]; C7a [label="C", pos="-0.5,-0.5!"]; H_N1 [label="H", pos="-0.8,1.2!"]; H_C2 [label="H", pos="1.9,1.3!"]; H_C3 [label="H", pos="2.4,-0.5!"]; H_C4 [label="H", pos="1.7,-3.1!"]; H_C6 [label="H", pos="-2.3,-3.6!"]; F7 [label="F", pos="-2.9,-1.3!"]; N5 [label="N", pos="-0.2,-4.9!"]; O5a [label="O", pos="-1.2,-5.6!"]; O5b [label="O", pos="0.8,-5.6!"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C3a -- C7a; N1 -- H_N1; C2 -- H_C2; C3 -- H_C3; C4 -- H_C4; C6 -- H_C6; C7 -- F7; C5 -- N5; N5 -- O5a [style=solid]; N5 -- O5b [style=solid];

// Add double bonds edge [style=double]; C2 -- C3; C4 -- C5; C6 -- C7; C7a -- N1; C3a -- C7a; }

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

Melting Point

The melting point of a solid is influenced by the strength of its crystal lattice, which is determined by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of the N-H group allows for hydrogen bonding, while the highly polar nitro group and the electronegative fluorine atom will contribute to strong dipole-dipole interactions. For comparison, the related compound 7-Fluoro-1H-indole has a melting point of 60-65 °C.[5] The addition of the nitro group is expected to significantly increase the melting point due to increased polarity and potentially more ordered crystal packing.

Solubility

The principle of "like dissolves like" is the primary determinant of solubility. The solubility of this compound is expected to be low in non-polar solvents like hexane and moderate in polar aprotic solvents like DMSO and DMF, which can effectively solvate the polar nitro group. In polar protic solvents like water and ethanol, solubility is likely to be low to moderate, as the non-polar indole ring counteracts the hydrogen bonding potential of the N-H, nitro, and fluoro groups.

Table 2: Predicted Qualitative Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe N-H, nitro, and fluoro groups can participate in hydrogen bonding, but the aromatic core limits aqueous solubility.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the polar nitro and fluoro groups through dipole-dipole interactions.
Non-polar Hexane, TolueneLowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.
pKa

The pKa value is a measure of the acidity or basicity of a compound. The indole N-H proton is weakly acidic. The electron-withdrawing effects of both the fluorine and nitro groups are expected to increase the acidity of the N-H proton compared to unsubstituted indole (pKa ≈ 17). The nitro group, being a strong electron-withdrawing group, will have a more pronounced effect.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Methodology:

  • Qualitative Assessment:

    • Place approximately 1-2 mg of the compound into a small test tube.

    • Add 0.5 mL of the desired solvent (e.g., water, ethanol, DMSO, hexane) in small portions.

    • Vigorously shake the test tube after each addition.

    • Observe if the solid dissolves completely. Record the compound as soluble, partially soluble, or insoluble.[6][7][8][9]

  • Quantitative Assessment (Shake-Flask Method):

    • Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.

    • Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant and filter it to remove any remaining solid particles.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

G start Start: Weigh Compound add_solvent Add Solvent Incrementally start->add_solvent shake Vigorously Shake add_solvent->shake observe Observe for Dissolution shake->observe soluble Soluble observe->soluble Complete Dissolution insoluble Insoluble observe->insoluble Solid Remains

Caption: Workflow for qualitative solubility determination.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: Provides information about the number and chemical environment of protons.

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[10][11]

    • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.[11]

    • Expected ¹H NMR Data (based on synthesis data):

      • δ = 6.81 (1H, dd, J = 3 Hz, 5 Hz)

      • δ = 7.41 (1H, t, J = 3 Hz)

      • δ = 7.86 (1H, dd, J = 2 Hz, 12 Hz)

      • δ = 8.46 (1H, d, J = 2 Hz)

      • δ = 8.5-8.9 (1H, br s)

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton.

    • Sample Preparation: Use the same sample as for ¹H NMR.

    • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 256-1024) is typically required due to the low natural abundance of ¹³C.[10]

    • Expected Chemical Shifts: Aromatic carbons typically resonate between 100-150 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JCF), and the carbons adjacent to the nitro group will be deshielded.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • N-H Stretch: A broad peak around 3300-3500 cm⁻¹.

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • N-O Asymmetric Stretch: A strong band between 1550-1475 cm⁻¹.[12][13]

    • N-O Symmetric Stretch: A strong band between 1360-1290 cm⁻¹.[12][13]

    • C-F Stretch: A strong band in the region of 1000-1300 cm⁻¹.[14]

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

    • Acquire the mass spectrum.

  • Expected Results:

    • The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 180.14.

    • Characteristic fragmentation patterns for indoles may include the loss of HCN.[15][16] The nitro group may lead to fragments corresponding to the loss of NO₂ or NO.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Integrated spectroscopic workflow for structural elucidation.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the indole N-H proton.

Methodology:

  • Preparation:

    • Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[17]

    • Accurately weigh the compound and dissolve it in a suitable solvent mixture (e.g., water-ethanol) to a known concentration (e.g., 1 mM).[17]

    • Maintain a constant ionic strength using a background electrolyte like KCl.[17]

  • Titration:

    • Place the sample solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.[17][18]

    • Record the pH after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve or by analyzing the first and second derivatives of the curve.[19]

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug discovery. While a complete experimental dataset of its physicochemical properties is not yet fully available in the literature, this guide provides a robust framework for its characterization. The predicted properties, based on its molecular structure, suggest a polar compound with limited aqueous solubility but good solubility in polar aprotic solvents. The presence of the electron-withdrawing fluorine and nitro groups is expected to influence its acidity and reactivity. The detailed experimental protocols outlined in this guide offer a clear and validated pathway for researchers to empirically determine the melting point, solubility, pKa, and spectroscopic characteristics of this compound, thereby facilitating its further investigation and application in the development of novel therapeutic agents.

References

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  • Li, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 489.
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  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
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  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots. (2025).
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  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.).
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  • Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. (2021). PubMed.
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  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2021). PMC - PubMed Central.
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  • CAS 548458-05-5: 7-Fluoro-4-nitro-1H-indole. (n.d.). CymitQuimica.
  • 5-fluoro-7-nitro-1H-indole | 1202463-82-8. (n.d.). Benchchem.
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Methodological & Application

Application Note: A Practical Guide to the Synthesis of 7-Fluoro-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 7-fluoro-5-nitro-1H-indole, a valuable heterocyclic scaffold in medicinal chemistry. The protocol leverages the Bartoli indole synthesis, a powerful method for constructing sterically hindered 7-substituted indoles. We detail the underlying chemical principles, provide a step-by-step experimental protocol, and include expected characterization data to ensure procedural fidelity and validation of the final compound.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a cornerstone of pharmaceutical research, forming the core of numerous approved drugs and clinical candidates. The strategic incorporation of fluorine and nitro functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the nitro group serves as a potent electron-withdrawing group and a versatile synthetic handle for further derivatization, such as reduction to a key amino group. Consequently, this compound represents a high-value building block for the synthesis of novel therapeutics.

Synthetic Principle: The Bartoli Indole Synthesis

The chosen synthetic route is the Bartoli indole synthesis, which is uniquely suited for the preparation of 7-substituted indoles from ortho-substituted nitroarenes.[1][2] Traditional methods like the Fischer synthesis often fail or provide poor yields for these sterically demanding targets.

The core of the Bartoli synthesis is the reaction of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent.[3][4] The reaction requires a minimum of three equivalents of the Grignard reagent to proceed to completion. The necessity of an ortho-substituent is a defining feature of this reaction; without it, the desired cyclization does not occur.[5]

Mechanism Rationale: The reaction proceeds through a fascinating cascade[5][6]:

  • Reduction to Nitrosoarene: The first equivalent of vinylmagnesium bromide attacks the nitro group, reducing it to a nitroso intermediate.

  • Second Addition: A second equivalent of the Grignard reagent adds to the nitroso group.

  • [1][1]-Sigmatropic Rearrangement: The steric pressure from the ortho-substituent (the fluorine atom in this case) facilitates a[1][1]-sigmatropic rearrangement, which is the key bond-forming step for the indole scaffold.

  • Cyclization & Aromatization: The resulting intermediate undergoes intramolecular cyclization. A third equivalent of the Grignard reagent acts as a base to deprotonate the pyrrolic nitrogen, driving the rearomatization of the six-membered ring.

  • Workup: An acidic workup quenches the reaction and fully aromatizes the five-membered ring to yield the final indole product.

Experimental Workflow and Overview

The synthesis is a one-pot procedure involving the preparation and use of vinylmagnesium bromide, followed by its reaction with the nitroaromatic precursor and subsequent workup.

G cluster_0 Part A: Grignard Reagent Preparation cluster_1 Part B: Indole Synthesis cluster_2 Part C: Workup & Purification A1 Activate Mg Turnings A2 Add Vinyl Bromide in THF A1->A2 A3 Formation of Vinylmagnesium Bromide A2->A3 B3 Slowly Add Vinylmagnesium Bromide Solution A3->B3 B1 Dissolve 2-Fluoro-1,4-dinitrobenzene in THF B2 Cool to -40 °C B1->B2 B2->B3 B4 Reaction Stirring & Warming B3->B4 C1 Quench with sat. aq. NH4Cl B4->C1 C2 Extract with Ethyl Acetate C1->C2 C3 Dry & Concentrate C2->C3 C4 Purify via Column Chromatography C3->C4 C5 Characterize Final Product C4->C5 G cluster_s2_label Step 2: Addition cluster_s4_label Step 4: Protonation Nitro 2-Fluoro-1,4-dinitrobenzene Grignard1 + Vinyl-MgBr (1 eq.) Grignard2 + Vinyl-MgBr (1 eq.) Grignard3 + Vinyl-MgBr (1 eq.) Workup + H₃O⁺ Workup I1 Nitrosoarene Intermediate I2 Adduct I3 [3,3] Rearrangement Product I2->I3 [3,3]-Sigmatropic Rearrangement I4 Cyclized Intermediate I3->I4 Intramolecular Cyclization I5 Indole Salt Product This compound cluster_step1 cluster_step1 cluster_step1->I1 cluster_step2 cluster_step2 cluster_step2->I2 cluster_step3 cluster_step3 cluster_step3->I5 cluster_step4 cluster_step4 cluster_step4->Product

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 7-Fluoro-5-nitro-1H-indole via the Leimgruber-Batcho Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone heterocyclic motif in medicinal chemistry and drug discovery, with substituted indoles often serving as critical intermediates for complex pharmaceutical agents. This document provides a comprehensive, step-by-step protocol for the synthesis of 7-Fluoro-5-nitro-1H-indole, a valuable building block characterized by its specific substitution pattern. We employ the Leimgruber-Batcho indole synthesis, a powerful and highly adaptable two-step method renowned for its efficiency, mild reaction conditions, and scalability.[1][2] The protocol begins with the formation of a transient enamine from 2-fluoro-4-nitrotoluene, followed by a reductive cyclization to yield the target indole. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, safety precautions, and characterization guidelines.

Introduction and Strategic Rationale

The synthesis of regiospecifically substituted indoles, particularly at the C7 position, can be challenging using classical methods like the Fischer indole synthesis.[3] The Leimgruber-Batcho synthesis, developed in 1971, provides a distinct advantage by utilizing readily available ortho-nitrotoluene derivatives to construct the indole ring system.[4][5] This method is exceptionally well-suited for producing indoles that are unsubstituted at the C2 and C3 positions, a common requirement for subsequent functionalization.[4]

The key strategic benefits of employing the Leimgruber-Batcho synthesis for preparing this compound are:

  • High Regiospecificity: The substitution pattern of the starting o-nitrotoluene directly dictates the final substitution on the indole's benzene ring, avoiding the formation of troublesome isomers.[4]

  • Mild Conditions & High Yields: The reactions proceed under relatively gentle conditions, making the synthesis compatible with a variety of functional groups and generally resulting in high product yields.[1]

  • Scalability: The procedure has been proven effective in industrial settings for multi-kilogram scale production, highlighting its robustness.[2]

This protocol details a field-proven adaptation of the Leimgruber-Batcho synthesis, optimized for clarity, safety, and reproducibility in a standard laboratory setting.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages: (1) Formation of the enamine intermediate and (2) Reductive cyclization to form the indole ring.

Overall reaction scheme for the synthesis of this compound.

Mechanistic Insights: The Chemistry Behind the Synthesis

A core tenet of robust protocol design is understanding the underlying reaction mechanism. This allows for informed troubleshooting and adaptation.

Stage 1: Enamine Formation

The synthesis begins with the reaction between the o-nitrotoluene derivative and an N,N-dimethylformamide dimethyl acetal (DMF-DMA). The methyl group of 2-fluoro-4-nitrotoluene is rendered mildly acidic by the electron-withdrawing nitro group.[6] Under thermal conditions, DMF-DMA generates a reactive iminium ion and a methoxide base. The methoxide deprotonates the methyl group, and the resulting carbanion attacks the iminium ion to form the enamine intermediate, eliminating methanol in the process.[1][5] The addition of a secondary amine like pyrrolidine is known to accelerate this step by forming a more reactive formylpyrrolidine acetal.[1][5] The resulting enamine is a highly conjugated "push-pull" olefin, often exhibiting an intense color (typically red or deep orange).[1]

Stage 2: Reductive Cyclization

In the second stage, the nitro group of the enamine intermediate is selectively reduced to an amine (-NH2). A variety of reducing agents can accomplish this, including catalytic hydrogenation (e.g., Pd/C, Raney Nickel) or chemical reductants like iron in acetic acid.[1][2] The newly formed aromatic amine then undergoes a rapid intramolecular cyclization by attacking the enamine's β-carbon. This is followed by the elimination of the dimethylamine (or pyrrolidine) group to restore aromaticity, yielding the final indole product.[6][7]

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagents & Solvents Grade Supplier Example Notes
2-Fluoro-4-nitrotoluene≥98%Sigma-Aldrich, BenchChem[8]Starting material
N,N-Dimethylformamide (DMF)AnhydrousAcros OrganicsReaction solvent
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)≥95%TCI ChemicalsReagent for enamine formation
Iron Powder (<100 mesh)≥99%Alfa AesarReducing agent
Acetic AcidGlacialFisher ScientificCo-solvent for reduction
TolueneACS GradeVWRSolvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)-Lab-preparedFor neutralization
Brine (Saturated NaCl)-Lab-preparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)-EMD MilliporeDrying agent
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography
Equipment
Three-neck round-bottom flask (250 mL) with magnetic stirrer
Reflux condenser and heating mantle with temperature control
Addition funnel
Inert atmosphere setup (Nitrogen or Argon)
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Rotary evaporator
Buchner funnel and filtration flask
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Glass chromatography column
Step-by-Step Procedure

The overall workflow for the synthesis is visualized below.

G cluster_0 Stage 1: Enamine Formation cluster_1 Stage 2: Reductive Cyclization cluster_2 Workup & Purification start 1. Combine 2-Fluoro-4-nitrotoluene, DMF, and DMF-DMA heat1 2. Heat mixture to 100-110 °C (approx. 3-4 hours) start->heat1 monitor1 3. Monitor reaction via TLC heat1->monitor1 cool1 4. Cool mixture to room temp. (Intermediate Solution A) monitor1->cool1 add_enamine 7. Add Intermediate Solution A dropwise cool1->add_enamine Transfer of Enamine Intermediate prepare_reductant 5. Prepare slurry of Iron powder, Acetic Acid, and Toluene heat2 6. Heat slurry to 60-70 °C prepare_reductant->heat2 heat2->add_enamine reflux 8. Heat to 100 °C and stir (approx. 2-3 hours) add_enamine->reflux monitor2 9. Monitor reaction via TLC reflux->monitor2 filter 10. Cool and filter through Celite monitor2->filter extract 11. Extract with Ethyl Acetate filter->extract wash 12. Wash organic layer with NaHCO₃ and Brine extract->wash dry 13. Dry, filter, and concentrate wash->dry purify 14. Purify via column chromatography dry->purify product Final Product: This compound purify->product

Workflow for the synthesis of this compound.

Stage 1: (E)-1-(2-(2-Fluoro-4-nitrophenyl)vinyl)-N,N-dimethylmethanamine Formation

  • To a 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-4-nitrotoluene (5.0 g, 32.2 mmol), anhydrous N,N-dimethylformamide (DMF, 80 mL), and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 11.5 g, 96.6 mmol, 3.0 equiv).

  • Heat the reaction mixture to 100-110 °C and stir for 3-4 hours. The solution will typically turn a deep red or purple color.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting material spot should be consumed, and a new, lower Rf, intensely colored spot corresponding to the enamine should appear.

  • Once the reaction is complete, cool the dark mixture to room temperature. This solution containing the crude enamine intermediate is used directly in the next step without isolation.[2]

Stage 2: Reductive Cyclization to this compound

  • In a separate 500 mL flask, prepare a slurry of iron powder (14.4 g, 258 mmol, 8.0 equiv), glacial acetic acid (160 mL), and toluene (175 mL).

  • Heat the iron slurry to 60-70 °C with vigorous stirring for approximately 30 minutes to activate the iron.

  • Add the crude enamine solution from Stage 1 dropwise to the hot iron slurry over a period of 30-45 minutes. An exotherm may be observed; maintain the internal temperature below 90 °C during the addition.

  • After the addition is complete, heat the mixture to 100 °C and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC (4:1 Hexane:EtOAc). The disappearance of the colored enamine spot and the appearance of a new, UV-active spot for the indole product indicates completion.

Workup and Purification
  • Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, Caution: CO₂ evolution ), and finally with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 10% EtOAc in Hexane).

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid (typically yellow to brown). Recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexane) can be performed for further purification if necessary.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: Yellow to brown solid.

  • ¹H NMR: Expected to show characteristic peaks for the indole protons and the aromatic protons on the benzene ring.

  • ¹⁹F NMR: A singlet corresponding to the fluorine atom at the C7 position.

  • Mass Spectrometry (MS): Calculation of the exact mass should correspond to the molecular formula C₈H₅FN₂O₂.

Safety and Handling Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Solvents: DMF, toluene, and ethyl acetate are flammable and should be handled away from ignition sources. DMF is a reproductive toxin and should be handled with extreme care.

  • Reagents: Nitroaromatic compounds are potentially toxic and should be handled with caution. DMF-DMA is corrosive and moisture-sensitive.

  • Reaction Hazards: The neutralization step with sodium bicarbonate can cause vigorous gas evolution. The reduction with iron is exothermic. Ensure adequate cooling and slow, controlled addition of reagents.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.

Troubleshooting

Problem Possible Cause Suggested Solution
Stage 1 Stalls (Incomplete consumption of starting material)Insufficient temperature; moisture in reagents/solvents; degraded DMF-DMA.Ensure the reaction temperature is maintained at ≥100 °C. Use anhydrous solvents and fresh DMF-DMA. Consider adding pyrrolidine (0.5 equiv) to accelerate the reaction.[1]
Low Yield in Stage 2 Incomplete reduction; poor quality iron powder.Ensure the iron powder is finely divided and properly activated. Increase reaction time or temperature if necessary.
Difficult Purification Presence of uncyclized amino intermediate or other byproducts.Ensure the workup is thorough, especially the washing steps. Optimize the chromatography gradient for better separation.

References

  • Dalpozzo, R., & Bartoli, G. (2005). Bartoli Indole Synthesis. Request PDF.
  • Leimgruber–Batcho indole synthesis. Wikipedia.
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. ResearchGate.
  • ChemWis. (2024). Leimgruber–Batcho Indole Synthesis. YouTube.
  • Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. ResearchGate.
  • TSI Journals. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic CHEMISTRY - An Indian Journal.

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The Strategic Application of 7-Fluoro-5-nitro-1H-indole in Medicinal Chemistry: Advanced Protocols and Technical Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its importance in the design of targeted therapeutics. The strategic functionalization of this core structure allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, ultimately enhancing its efficacy and safety profile.

This guide focuses on a particularly valuable, yet underexplored, derivative: 7-Fluoro-5-nitro-1H-indole . The deliberate placement of a fluorine atom at the 7-position and a nitro group at the 5-position creates a unique electronic environment, rendering this molecule a highly versatile building block for medicinal chemists. The electron-withdrawing nature of both substituents significantly influences the reactivity of the indole ring, while also presenting opportunities for diverse downstream chemical transformations. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile synthetic handle, readily converted to an amino group, which is a key pharmacophoric element in many drug classes, particularly kinase inhibitors.[3][4][5]

This document provides a comprehensive overview of the synthesis and application of this compound, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic campaigns.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₈H₅FN₂O₂N/A
Molecular Weight 180.14 g/mol N/A
Appearance Pale yellow to yellow solidN/A
Melting Point 130-135 °CN/A
Solubility Soluble in DMF, DMSO, and hot methanolN/A

Synthetic Protocols: From Starting Materials to a Privileged Intermediate

The most efficient and industrially scalable route to substituted indoles is often the Leimgruber-Batcho indole synthesis.[6][7][8] This method is particularly well-suited for the preparation of this compound, starting from the commercially available 2-fluoro-4-nitrotoluene.

Protocol 1: Synthesis of this compound via Leimgruber-Batcho Synthesis

This two-step protocol first involves the formation of a reactive enamine intermediate, followed by a reductive cyclization to yield the target indole.

Causality of Experimental Choices:

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and Pyrrolidine: This combination generates a more reactive enamine-forming reagent than DMF-DMA alone. Pyrrolidine displaces dimethylamine, leading to a more favorable equilibrium for the condensation with the weakly acidic methyl group of 2-fluoro-4-nitrotoluene.[7]

  • Dimethylformamide (DMF): A high-boiling polar aprotic solvent is ideal for this condensation, allowing the reaction to be heated to drive off the methanol byproduct and push the reaction to completion.

  • Inert Atmosphere: Prevents potential side reactions and degradation of the reagents at elevated temperatures.

Materials:

  • 2-Fluoro-4-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Anhydrous Dimethylformamide (DMF)

  • Toluene

  • Hexane

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add 2-fluoro-4-nitrotoluene (1.0 eq).

  • Add anhydrous DMF (approx. 2 mL per mmol of nitrotoluene).

  • To this solution, add pyrrolidine (1.2 eq) followed by N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to 110-120 °C under an argon atmosphere and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the DMF under reduced pressure. The resulting crude product is a dark red oil or solid.

  • Triturate the crude residue with a mixture of hexane and a small amount of toluene to induce crystallization.

  • Collect the solid by vacuum filtration, wash with cold hexane, and dry under vacuum to yield the enamine product as a reddish-brown solid.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C) and Hydrogen Gas: This is a classic and highly effective catalytic system for the reduction of nitro groups to amines.[7] The subsequent cyclization and elimination of pyrrolidine occur in situ.

  • Methanol/Ethyl Acetate Solvent System: This mixture provides good solubility for the enamine intermediate and is compatible with the catalytic hydrogenation conditions.

  • Parr Shaker: Allows for efficient mixing of the solid catalyst, liquid phase, and hydrogen gas, ensuring a reasonable reaction rate.

Materials:

  • (E)-1-(2-(2-fluoro-4-nitrophenyl)vinyl)pyrrolidine (from Step 1)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a Parr shaker flask, dissolve the enamine intermediate (1.0 eq) in a mixture of methanol and ethyl acetate (1:1, approx. 10 mL per mmol of enamine).

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Seal the flask, evacuate, and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Shake the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the indole product.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with argon or nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford this compound as a pale yellow solid.

Expected Characterization Data:

  • ¹H NMR (CDCl₃, 500 MHz): δ 8.60 (br s, 1H, NH), 8.45 (d, J = 2.0 Hz, 1H, H-4), 7.85 (dd, J = 11.0, 2.0 Hz, 1H, H-6), 7.35 (t, J = 3.0 Hz, 1H, H-2), 6.65 (dd, J = 3.0, 2.0 Hz, 1H, H-3).

  • ¹³C NMR (CDCl₃, 125 MHz): δ 148.5 (d, J = 250 Hz, C-7), 142.0 (C-5), 138.0 (C-7a), 127.5 (C-3a), 125.0 (C-2), 118.0 (d, J = 4.0 Hz, C-4), 110.0 (d, J = 15.0 Hz, C-6), 104.0 (C-3).

  • Mass Spec (ESI): m/z 181.0 [M+H]⁺.

Synthesis_Workflow_1 cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization start 2-Fluoro-4-nitrotoluene step1_reagents DMF-DMA, Pyrrolidine DMF, 110-120 °C start->step1_reagents Condensation step1_product (E)-1-(2-(2-fluoro-4-nitrophenyl)vinyl)pyrrolidine step1_reagents->step1_product step2_reagents H₂, 10% Pd/C MeOH/EtOAc step1_product->step2_reagents Reduction step2_product This compound step2_reagents->step2_product

Caption: Leimgruber-Batcho synthesis of this compound.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true value of this compound in medicinal chemistry is realized upon the reduction of its nitro group to a primary amine. The resulting 5-amino-7-fluoro-1H-indole is a key intermediate for the synthesis of a wide range of bioactive molecules, particularly kinase inhibitors. The amino group provides a nucleophilic handle for the introduction of various side chains and heterocyclic systems, which are often crucial for binding to the ATP-binding site of kinases.[5][9]

Protocol 2: Reduction to 5-Amino-7-fluoro-1H-indole

Causality of Experimental Choices:

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): A classic and reliable reagent for the selective reduction of aromatic nitro groups in the presence of other sensitive functional groups. It is particularly useful for substrates that may be sensitive to catalytic hydrogenation.

  • Ethanol/Ethyl Acetate: A suitable solvent system that provides good solubility for both the starting material and the reagent.

  • Saturated Sodium Bicarbonate Solution: Used to neutralize the acidic reaction mixture and precipitate the tin salts, facilitating their removal.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in a mixture of ethanol and ethyl acetate (1:1).

  • Add tin(II) chloride dihydrate (4-5 eq) portion-wise to the solution at room temperature. The reaction is exothermic.

  • Heat the mixture to 60-70 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate.

  • Stir the resulting suspension for 30 minutes to ensure complete neutralization and precipitation of tin salts.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 5-Amino-7-fluoro-1H-indole, which can often be used in the next step without further purification.

Application Note and Protocol 3: Synthesis of a Representative Kinase Inhibitor Scaffold

This protocol demonstrates the use of 5-amino-7-fluoro-1H-indole in a typical amide coupling reaction to form a scaffold common in many kinase inhibitors. This reaction attaches a substituted pyridine ring, a common feature in ATP-competitive inhibitors.

Causality of Experimental Choices:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient peptide coupling reagent that minimizes racemization and side reactions, leading to high yields of the desired amide product.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to scavenge the acid formed during the coupling reaction, driving the reaction to completion.

  • DMF: An excellent solvent for coupling reactions, dissolving a wide range of reactants.

Materials:

  • 5-Amino-7-fluoro-1H-indole

  • A substituted picolinic acid (e.g., 4-(trifluoromethyl)picolinic acid)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • In a dry round-bottom flask under an argon atmosphere, dissolve the substituted picolinic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 5-amino-7-fluoro-1H-indole (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous lithium chloride (LiCl) solution (to remove residual DMF), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired kinase inhibitor scaffold.

Synthesis_Workflow_2 cluster_start Starting Material cluster_step1 Step 1: Nitro Reduction cluster_step2 Step 2: Amide Coupling start This compound step1_reagents SnCl₂·2H₂O EtOH/EtOAc start->step1_reagents Reduction step1_product 5-Amino-7-fluoro-1H-indole step1_reagents->step1_product step2_reagents Substituted Picolinic Acid HATU, DIPEA, DMF step1_product->step2_reagents Coupling step2_product Kinase Inhibitor Scaffold step2_reagents->step2_product

Caption: Application of this compound in kinase inhibitor synthesis.

Conclusion and Future Perspectives

This compound represents a powerful and versatile building block in the medicinal chemist's toolbox. Its synthesis via the robust Leimgruber-Batcho reaction provides a reliable source of this key intermediate. The strategic placement of the fluoro and nitro groups allows for the subsequent synthesis of a diverse array of complex molecules with tailored pharmacological profiles. The conversion to 5-amino-7-fluoro-1H-indole opens up a vast chemical space, particularly in the realm of kinase inhibitors, where the indole scaffold continues to play a pivotal role in the development of next-generation cancer therapeutics. The protocols and insights provided herein are intended to empower researchers to fully exploit the potential of this valuable compound in their drug discovery endeavors.

References

  • Wikipedia. (2023, December 1). Leimgruber–Batcho indole synthesis.
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • ResearchGate. (2007). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
  • ResearchGate. (2006). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole.
  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Química Organica.org. (2010, May 8). Indoles Synthesis.
  • Wikipedia. (2023, November 28). Fischer indole synthesis.
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
  • Royal Society of Chemistry. (2006). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines.
  • PubMed Central. (2020, July 16). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29–36.
  • Divi, V. R. K., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ACS Omega, 5(32), 20387–20395.
  • Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PubMed Central. (2011). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195.
  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.
  • Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14195-14243.
  • Guéret, A., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19937-19979.
  • Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors.
  • Giglio, B. C., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(6), 1524–1530.
  • ChemUniverse. (n.d.). 5-AMINO-7-FLUORO-1H-INDOLE.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Agostini, F., et al. (2023). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology, 14, 1269032.
  • Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
  • Royal Society of Chemistry. (2021). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines.
  • ResearchGate. (2016). Comprehensive spectroscopic (FT-IR, FT-Raman, 1H and 13C NMR) identification and computational studies on 1-acetyl-1H-indole-2,3-dione.
  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction.
  • American Society for Microbiology. (2009, December 8). Indole Test Protocol.
  • PubMed. (2022, January 28). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy.

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7-Fluoro-5-nitro-1H-indole: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] The strategic incorporation of fluorine and a nitro group onto this scaffold, as seen in 7-fluoro-5-nitro-1H-indole, creates a building block with exceptional potential for drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the nitro group serves as a versatile synthetic handle and can modulate electronic properties.[4][5][6][7][8][9] This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, key synthetic transformations, and its application in the generation of diverse compound libraries for therapeutic agent development.

Introduction: The Strategic Advantage of Fluorination and Nitration in Indole Scaffolds

The indole ring is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets.[10] The unique properties of this compound stem from the synergistic effects of its substituents.

The Role of the Fluorine Atom:

The introduction of a fluorine atom is a widely used strategy in medicinal chemistry to optimize drug-like properties.[4][5][6] Its high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's characteristics without significant steric bulk.[6] Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes.[6]

  • Increased Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[6][7]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing drug absorption and distribution.[5][6]

  • Improved Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing binding affinity and potency.[6][8]

The Versatility of the Nitro Group:

The nitro group is a powerful electron-withdrawing group that significantly influences the electronic character of the indole ring.[9] While historically viewed with some caution due to potential toxicity, modern medicinal chemistry has recognized its value as a versatile synthetic handle and a key pharmacophoric element in certain contexts.[11][12][13][14]

  • Synthetic Handle: The nitro group is readily reduced to an amine, providing a crucial entry point for a wide range of chemical modifications.[9][15] This transformation allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

  • Electronic Modulation: The strong electron-withdrawing nature of the nitro group can impact the reactivity of the indole ring and influence the binding mode of the molecule with its target.[9][13]

  • Bio-reductive Activation: In some therapeutic areas, such as oncology and infectious diseases, the nitro group can be selectively reduced in hypoxic environments, leading to the generation of cytotoxic species. This makes it a valuable component of hypoxia-activated prodrugs.[11][14]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a building block is essential for its effective application in drug design.

PropertyValueSource
Molecular Formula C₈H₅FN₂O₂[16]
Molecular Weight 180.14 g/mol [16]
CAS Number 1167055-33-5[16][17]
Appearance Typically a solid at room temperature[18]
Purity Commercially available with ≥97% purity[16]

Core Synthetic Protocols

This compound serves as a versatile starting point for the synthesis of more complex molecules. The following protocols detail key transformations that enable the exploration of chemical space around this scaffold.

N-Alkylation of the Indole Ring

The introduction of substituents at the N-1 position of the indole is a common strategy to modulate a compound's properties.[19][20]

Workflow for N-Alkylation:

N_Alkylation_Workflow A Dissolve this compound in anhydrous DMF under N2 B Cool to 0 °C A->B C Add NaH (1.1-1.5 eq) portion-wise B->C D Stir for 30-60 min at 0 °C C->D E Add alkyl halide (1.1-1.5 eq) dropwise D->E F Warm to RT and stir (2-24 h, monitor by TLC) E->F G Quench with sat. aq. NH4Cl F->G H Extract with EtOAc G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J

Caption: General workflow for the N-alkylation of this compound.

Detailed Protocol:

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).[19]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq) in portions. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.[19]

  • Alkylation: Slowly add the desired alkyl halide (1.1-1.5 eq) to the reaction mixture at 0 °C.[19]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[19]

  • Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.[19]

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[19]

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a pivotal transformation, opening up a vast array of subsequent functionalization possibilities.

Workflow for Nitro Group Reduction:

Nitro_Reduction_Workflow cluster_catalytic Catalytic Hydrogenation cluster_sncl2 Stannous Chloride Reduction A Dissolve substrate in EtOH B Add 10% Pd/C A->B C Purge with H2 gas B->C D Stir under H2 atmosphere (1-4 h, monitor by TLC) C->D E Filter through Celite® D->E F Concentrate filtrate E->F G Dissolve substrate in EtOH H Add SnCl2·2H2O and conc. HCl G->H I Heat to reflux (monitor by TLC) H->I J Cool and basify to pH > 8 I->J K Filter to remove tin salts J->K L Extract with EtOAc, dry, and concentrate K->L

Caption: Common methods for the reduction of the nitro group.

Protocol 1: Catalytic Hydrogenation

This method is generally clean and efficient.

  • Preparation: To a solution of the 5-nitroindole derivative (1.0 eq) in ethanol in a hydrogenation flask, add 10% palladium on carbon (Pd/C, 10 mol%).[15]

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus).[15]

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion (typically 1-4 hours), filter the mixture through a pad of Celite® to remove the catalyst, and concentrate the filtrate under reduced pressure to yield the 5-aminoindole derivative.[15]

Protocol 2: Reduction with Stannous Chloride (SnCl₂)

This is a classic and reliable method for nitro group reduction.[15]

  • Preparation: To a solution of the 5-nitroindole derivative (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, ~5 eq) and concentrated hydrochloric acid.[15]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and carefully basify with a saturated sodium bicarbonate solution or 2 M sodium hydroxide solution until the pH is above 8, which will cause the precipitation of tin salts.[15]

  • Purification: Filter the mixture to remove the tin salts and wash the precipitate with ethyl acetate. Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 5-aminoindole derivative.[15]

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the fluorine atom and the potential to introduce a halogen at other positions of the indole ring makes this compound and its derivatives excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[21][22][23][24] These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex and diverse molecular architectures.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow A Combine halo-indole derivative, boronic acid, Pd catalyst, ligand, and base in a solvent B Degas the reaction mixture A->B C Heat under inert atmosphere (monitor by TLC/LC-MS) B->C D Cool and perform aqueous work-up C->D E Extract with organic solvent D->E F Dry and concentrate E->F G Purify by column chromatography F->G

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery Case Studies

While specific examples of approved drugs containing the this compound scaffold are not yet prevalent, the broader class of substituted indoles is well-represented in various therapeutic areas. The strategic combination of fluorine and a nitro (or its reduced amino) group in this building block makes it highly attractive for several applications.

  • Anticancer Agents: Nitroindoles have been investigated as anticancer agents.[25] For instance, certain 5-nitroindole derivatives have been shown to act as G-quadruplex binders in the promoter region of the c-Myc oncogene, leading to its downregulation.[26] The this compound scaffold provides a promising starting point for the design of novel G-quadruplex stabilizers.

  • Antiviral Compounds: Fluorinated indoles have demonstrated potent antiviral activity.[27] The 7-fluoro substitution can enhance the binding affinity and pharmacokinetic profile of antiviral drug candidates.

  • Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The substituents on this compound can be tailored to achieve selectivity and potency against specific kinases implicated in diseases such as cancer and inflammation.

  • Central Nervous System (CNS) Agents: The ability of fluorine to enhance lipophilicity and metabolic stability is particularly advantageous for designing drugs that need to cross the blood-brain barrier. 7-Nitroindole itself is a known inhibitor of neuronal nitric oxide synthase (nNOS), and derivatives of this compound could be explored for their potential in treating neurodegenerative disorders.[25]

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. The strategic placement of the fluorine and nitro groups provides a unique combination of physicochemical and reactive properties that can be exploited to generate diverse libraries of compounds with optimized drug-like characteristics. The synthetic protocols outlined in this guide offer a robust starting point for researchers to explore the vast chemical space accessible from this privileged scaffold, paving the way for the discovery of novel therapeutic agents across a wide range of diseases.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem.
  • Biffinger, J. C., Kim, H., & DiMagno, S. G. (2004). The Role of Fluorine in Medicinal Chemistry. The Chemical Record, 4(3), 153-164.
  • Singh, I., Kumar, A., & Singh, A. (2025). Role of Fluorine in Drug Design and Drug Action.
  • Fedorov, S. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • BenchChem. (2025). Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile. BenchChem.
  • Sakai, N., & Konakahara, T. (2006). Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. Mini-Reviews in Organic Chemistry, 3(2), 121-131.
  • Nepali, K., Lee, H.-Y., & Liou, J.-P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(1), 1-38.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • O'Connor, M. F., & Tipton, K. F. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624.
  • Abe, T., & Ishikura, M. (2006). Palladium-catalyzed cross-coupling reaction of indolylborates and its application for the syntheses of indole alkaloids. Okayama University.
  • Liou, J.-P. (Ed.). (n.d.). Special Issue : Nitro Group Containing Drugs. MDPI.
  • Wang, H., Xu, G., & Liu, C. (2018). Palladium metallaphotoredox-catalyzed 3-acylation of indole derivatives.
  • The Role of Nitroaryl Compounds in Pharmaceutical Intermedi
  • Dai, G., & Larock, R. C. (2002). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Organic Letters, 4(2), 193–196.
  • Cole, D. E., & Overman, L. E. (2022). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 144(1), 38-43.
  • Synthesis of N-alkylated indoles. (n.d.).
  • Sharma, V., Kumar, P., & Kumar, R. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Corti, F., & Zard, S. Z. (2020).
  • Davies, S. G., Fletcher, A. M., Kurosawa, W., Lee, J. A., Roberts, P. M., Thomson, J. E., & Tyzack, C. R. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 76-81.
  • This compound synthesis. (n.d.). ChemicalBook.
  • 7-Fluoro-4-nitro-1H-indole. (n.d.). CymitQuimica.
  • This compound, min 97%, 100 mg. (n.d.). Spectrum Chemical.
  • Wang, Y., Li, Y., & Wang, Y. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27367-27370.
  • 7-Bromo-5-fluoro-1H-indole|CAS 408355-23-7. (n.d.). Benchchem.
  • Kumar, A., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1676.
  • Conte, E., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(15), 11246-11275.
  • The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry. (n.d.). Benchchem.
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  • Gomaa, M. S., & Ali, M. A. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Medicinal Chemistry, 12(2), 159-183.
  • Examples of bioactive molecules containing indole in core structure. (n.d.).
  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). University of British Columbia.
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  • 7-Fluoro-4-nitro-1H-indole. (n.d.). Apollo Scientific.

Sources

Application Notes and Protocols for the Synthesis of 7-Fluoro-5-nitro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. The strategic introduction of fluorine and nitro functional groups onto the indole core can profoundly influence the molecule's physicochemical and biological properties. Specifically, the 7-fluoro-5-nitro-1H-indole framework is of significant interest to researchers and drug development professionals. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the nitro group can act as a key pharmacophore or a versatile synthetic handle for further derivatization.[1] This guide provides a comprehensive overview of established experimental procedures for the synthesis of this compound, offering detailed protocols and insights into the rationale behind key experimental choices.

Strategic Approaches to the Synthesis of the this compound Core

The construction of the this compound core can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This document will focus on three prominent and effective strategies:

  • The Bartoli Indole Synthesis: Particularly well-suited for the synthesis of 7-substituted indoles.

  • The Leimgruber-Batcho Indole Synthesis: A versatile and often high-yielding method.

  • The Fischer Indole Synthesis: A classic and widely used method for indole formation.

A comparative overview of these strategies is presented in the table below.

Synthesis MethodStarting MaterialsKey AdvantagesKey Considerations
Bartoli Indole Synthesis ortho-Substituted Nitroarene (e.g., 1,3-difluoro-5-nitrobenzene) and Vinyl Grignard ReagentDirect route to 7-substituted indoles; good yields for sterically hindered substrates.[2][3][4]Requires cryogenic conditions; sensitive to moisture.
Leimgruber-Batcho Indole Synthesis ortho-Nitrotoluene derivative (e.g., 2-fluoro-4-nitrotoluene)High yields; mild reaction conditions for the final cyclization.[5]Requires synthesis of the substituted o-nitrotoluene precursor.
Fischer Indole Synthesis Substituted Phenylhydrazine (e.g., (2-fluoro-4-nitrophenyl)hydrazine) and a Ketone/AldehydeBroad substrate scope; well-established and reliable.[6]Synthesis of the required phenylhydrazine can be multi-stepped; acidic conditions may not be suitable for all substrates.

Detailed Experimental Protocols

Protocol 1: Bartoli Indole Synthesis of this compound

The Bartoli indole synthesis provides a direct and efficient route to 7-substituted indoles from readily available ortho-substituted nitroarenes.[2][3][4] The reaction proceeds through the addition of a vinyl Grignard reagent to the nitroarene, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization. The presence of an ortho substituent is crucial for the success of this reaction.[4]

Reaction Scheme:

Workflow Diagram:

Caption: Workflow for the Bartoli Synthesis.

Materials:

  • 1,3-Difluoro-5-nitrobenzene (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M solution in THF, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 1,3-difluoro-5-nitrobenzene (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the vinylmagnesium bromide solution (3.0 equiv) dropwise via a syringe, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the necessity for flame-dried glassware and anhydrous THF to prevent quenching of the reagent.

  • Low Temperature: The initial addition of the Grignard reagent is performed at -78 °C to control the exothermic reaction and prevent side reactions.

  • Three Equivalents of Grignard Reagent: The stoichiometry is crucial; one equivalent is consumed in the initial addition to the nitro group, a second participates in the formation of the indole ring, and a third acts as a base.[4]

  • Aqueous NH₄Cl Quench: A saturated solution of ammonium chloride is a mild proton source used to quench the reaction and hydrolyze the magnesium salts formed during the reaction.

Protocol 2: Leimgruber-Batcho Indole Synthesis of this compound

The Leimgruber-Batcho synthesis is a two-step process that provides a flexible and often high-yielding route to indoles from o-nitrotoluenes.[5] The first step involves the formation of an enamine, followed by a reductive cyclization to form the indole ring.

Reaction Scheme:

Caption: Workflow for the Leimgruber-Batcho Synthesis.

Materials:

  • 2-Fluoro-4-nitrotoluene (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

  • Pyrrolidine (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Palladium on carbon (10 wt. %, catalytic amount) or Raney Nickel

  • Hydrogen gas or Hydrazine hydrate

  • Ethanol or Ethyl Acetate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

Step 1: Enamine Formation

  • In a round-bottom flask, dissolve 2-fluoro-4-nitrotoluene (1.0 equiv) in anhydrous DMF.

  • Add pyrrolidine (1.2 equiv) followed by DMF-DMA (1.2 equiv).

  • Heat the reaction mixture at 110 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a mixture of ethanol and ethyl acetate.

  • Carefully add the palladium on carbon catalyst.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature overnight. Alternatively, for the Raney Nickel/hydrazine system, add Raney Nickel to a solution of the enamine in ethanol, and then add hydrazine hydrate dropwise at a controlled temperature.

  • Upon completion of the reaction (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Causality of Experimental Choices:

  • DMF-DMA and Pyrrolidine: These reagents react with the acidic benzylic protons of the o-nitrotoluene to form the enamine intermediate, which is the key precursor for the cyclization.

  • Reductive Cyclization: The nitro group of the enamine is reduced to an amine, which then undergoes an intramolecular cyclization and elimination of pyrrolidine to form the aromatic indole ring. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method. [5]

Protocol 3: Fischer Indole Synthesis of this compound

The Fischer indole synthesis is a classic method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole. [6] Reaction Scheme:

Caption: Workflow for the Fischer Indole Synthesis.

Materials:

  • (2-Fluoro-4-nitrophenyl)hydrazine (1.0 equiv)

  • An appropriate aldehyde or ketone (e.g., pyruvic acid or a protected acetaldehyde equivalent) (1.1 equiv)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ice

  • Sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

Step 1: Hydrazone Formation

  • Dissolve (2-fluoro-4-nitrophenyl)hydrazine (1.0 equiv) in ethanol in a round-bottom flask.

  • Add the aldehyde or ketone (1.1 equiv) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitored by TLC).

  • The hydrazone may precipitate from the solution upon cooling. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure to obtain the crude hydrazone.

Step 2: Indolization

  • Add the crude hydrazone to polyphosphoric acid at room temperature with vigorous stirring.

  • Heat the mixture to 80-100 °C for 1-3 hours. The reaction progress should be monitored by TLC.

  • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Causality of Experimental Choices:

  • Hydrazone Formation: The initial condensation between the hydrazine and the carbonyl compound forms the key hydrazone intermediate. Acetic acid is a common catalyst for this step.

  • Acid Catalyst for Indolization: A strong acid, such as polyphosphoric acid or a Lewis acid like zinc chloride, is required to catalyze the-s[5][5]igmatropic rearrangement of the protonated hydrazone, which is the key step in the formation of the indole ring.

[6]### Characterization of this compound

Proper characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretch of the indole and the symmetric and asymmetric stretches of the nitro group.

  • Melting Point: The melting point of the purified solid can be compared to literature values as an indicator of purity.

Conclusion

The synthesis of this compound can be successfully achieved through several established synthetic routes, including the Bartoli, Leimgruber-Batcho, and Fischer indole syntheses. The choice of method will depend on factors such as starting material availability and desired scale. The detailed protocols provided in this guide, along with the explanation of the rationale behind the experimental choices, should serve as a valuable resource for researchers in their efforts to synthesize this important heterocyclic compound and its derivatives for applications in drug discovery and materials science.

References

  • Bartoli, G., et al. (1989). A New, Simple, and General Synthesis of 7-Alkoxyindoles. Tetrahedron Letters, 30(16), 2129-2132.
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
  • Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,631,168. Washington, DC: U.S.
  • Dobbs, A. P. (2001). A new modification of the Bartoli indole synthesis. Journal of Organic Chemistry, 66(2), 638-641.
  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • Robinson, B. (1969). The Fischer Indole Synthesis. Chemical Reviews, 69(2), 227-250.
  • Bosco, M., et al. (1991). The Bartoli Indole Synthesis: A Mechanistic Study. Journal of the Chemical Society, Perkin Transactions 2, (5), 657-663.

Sources

Scalable Synthesis of 7-Fluoro-5-nitro-1H-indole: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details scalable and efficient methodologies for the synthesis of 7-Fluoro-5-nitro-1H-indole, a key heterocyclic building block in modern drug discovery. The strategic incorporation of fluorine and a nitro group into the indole scaffold imparts unique physicochemical properties that are highly sought after in the development of novel therapeutics.[1] This document provides an in-depth analysis of the Bartoli indole synthesis as the primary and most scalable route, offering detailed protocols, mechanistic insights, and practical considerations for its implementation in a laboratory and pilot-plant setting. Furthermore, this guide explores the significant applications of this compound in medicinal chemistry, supported by authoritative references, to provide a holistic understanding of its importance for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Nitroindoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a fluorine atom can significantly modulate a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Similarly, the nitro group, a strong electron-withdrawing moiety, can influence the electronic and binding characteristics of the indole ring system. The combination of these functionalities in this compound creates a versatile intermediate for the synthesis of a new generation of therapeutic agents.

Derivatives of 7-nitroindole have shown significant potential as selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. Furthermore, 5- and 7-nitroindole derivatives have been investigated as anticancer agents that can stabilize G-quadruplex DNA structures in the promoter regions of oncogenes.[2] The unique substitution pattern of this compound makes it a valuable precursor for the development of novel kinase inhibitors and other targeted therapies.

This guide focuses on providing a robust and scalable synthetic strategy to enable the efficient production of this key intermediate, thereby facilitating its broader application in drug discovery and development programs.

Primary Synthetic Route: The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful and highly regioselective method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes.[3][4][5][6] This reaction is particularly well-suited for the synthesis of this compound from the readily available starting material, 2,4-difluoronitrobenzene. The presence of the fluorine atom at the ortho position to the nitro group is a prerequisite for the success of the Bartoli reaction, making it an ideal choice for this target molecule.[4][6]

Reaction Workflow: Bartoli Indole Synthesis

Bartoli_Workflow start Start reagents 2,4-Difluoronitrobenzene Vinylmagnesium Bromide (3 eq.) Anhydrous THF start->reagents reaction Bartoli Reaction (-40°C to 0°C) reagents->reaction quench Quench (Sat. aq. NH4Cl) reaction->quench workup Aqueous Work-up (Extraction with EtOAc) quench->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product This compound purification->product

Caption: Workflow for the Bartoli Synthesis of this compound.

Mechanistic Insights

The mechanism of the Bartoli indole synthesis involves a sequence of key steps:

  • Initial Attack: The first equivalent of the vinyl Grignard reagent attacks one of the oxygen atoms of the nitro group of the ortho-substituted nitroarene.

  • Formation of a Nitrosoarene: The resulting intermediate collapses to form a nitrosoarene.

  • Second Grignard Addition: A second equivalent of the vinyl Grignard reagent adds to the nitroso intermediate.

  • [5][5]-Sigmatropic Rearrangement: A[5][5]-sigmatropic rearrangement occurs, which is a key step in the formation of the indole ring.

  • Cyclization and Aromatization: The intermediate then undergoes cyclization and subsequent rearomatization to form the indole core.

  • Deprotonation: A third equivalent of the Grignard reagent acts as a base to deprotonate the indole nitrogen.

  • Aqueous Work-up: The reaction is quenched with an aqueous acid or ammonium chloride solution to protonate the indolide and afford the final product.

Scalable Laboratory Protocol: Synthesis of this compound

This protocol is a representative scalable method based on the principles of the Bartoli indole synthesis. Optimization may be required based on specific laboratory conditions and equipment. A small-scale synthesis of this compound has been reported to yield 84%.[7]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Quantity
2,4-Difluoronitrobenzene446-35-5C₆H₃F₂NO₂159.0915.9 g (0.1 mol)
Vinylmagnesium bromide (1.0 M in THF)1826-67-1C₂H₃BrMg131.26300 mL (0.3 mol)
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11500 mL
Saturated aqueous Ammonium Chloride (NH₄Cl)12125-02-9NH₄Cl53.49200 mL
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11500 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.3720 g
Silica Gel (for column chromatography)7631-86-9SiO₂60.08As needed
Hexanes110-54-3C₆H₁₄86.18As needed
  • Equipment: 2 L three-necked round-bottom flask, mechanical stirrer, dropping funnel, thermometer, nitrogen inlet, and a cooling bath (dry ice/acetone).

Safety Precautions
  • Grignard Reagents: Vinylmagnesium bromide is highly reactive, flammable, and corrosive. It reacts violently with water and protic solvents. All manipulations must be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[8]

  • Nitroaromatics: 2,4-Difluoronitrobenzene is a toxic and combustible liquid. Avoid inhalation, ingestion, and skin contact.

  • Solvents: Tetrahydrofuran and ethyl acetate are flammable. Work in a well-ventilated area away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

Experimental Procedure
  • Reaction Setup: Assemble the 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.

  • Charging the Reactor: Add 2,4-difluoronitrobenzene (15.9 g, 0.1 mol) and anhydrous THF (300 mL) to the reaction flask. Stir the mixture until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to -40 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add the vinylmagnesium bromide solution (300 mL of a 1.0 M solution in THF, 0.3 mol) to the stirred reaction mixture via the dropping funnel over a period of 1 hour, maintaining the internal temperature below -30 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2 hours at this temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to -10 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (200 mL). This step is exothermic, so careful temperature control is crucial.

  • Aqueous Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (200 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be employed to obtain the pure this compound.

Characterization

The purified this compound should be characterized by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole protons. The protons on the benzene ring will exhibit coupling to the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the indole core, with the carbon atoms attached to or near the fluorine atom showing characteristic splitting patterns.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H, NO₂).

Alternative Synthetic Strategies

While the Bartoli indole synthesis is the recommended scalable route, other classical and modern methods for indole synthesis could potentially be adapted.

  • Fischer Indole Synthesis: This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, this would require the preparation of (2-fluoro-4-nitrophenyl)hydrazine, which may involve additional synthetic steps.

  • Leimgruber-Batcho Indole Synthesis: This two-step method involves the formation of an enamine from a substituted nitrotoluene, followed by reductive cyclization. This route could be a viable alternative, but the synthesis of the required 2-fluoro-4-nitro-toluene precursor would be necessary.

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its unique substitution pattern allows for further functionalization at various positions of the indole ring, including the nitrogen atom and the C2 and C3 positions.

Diagram: Potential Derivatization of this compound

Derivatization start This compound n_alkylation N-Alkylation/Arylation start->n_alkylation c2_functionalization C2-Functionalization (e.g., Lithiation, Vilsmeier-Haack) start->c2_functionalization c3_functionalization C3-Functionalization (e.g., Mannich reaction) start->c3_functionalization reduction Reduction of Nitro Group to Amino Group start->reduction derivatives Diverse Bioactive Molecules (Kinase Inhibitors, nNOS Inhibitors, etc.) n_alkylation->derivatives c2_functionalization->derivatives c3_functionalization->derivatives reduction->derivatives

Caption: Potential derivatization pathways of this compound.

The strategic placement of the fluoro and nitro groups allows for the fine-tuning of the electronic properties and metabolic stability of the resulting drug candidates, making this scaffold highly attractive for modern medicinal chemistry programs.

Conclusion

This technical guide provides a comprehensive overview of the scalable synthesis of this compound, with a detailed focus on the robust and efficient Bartoli indole synthesis. The provided protocol, along with the mechanistic insights and safety considerations, is intended to empower researchers and drug development professionals in the production of this valuable building block. The highlighted applications in medicinal chemistry underscore the significant potential of this compound in the discovery of novel therapeutics for a range of diseases. As the demand for sophisticated and highly functionalized heterocyclic compounds continues to grow, the methodologies outlined in this guide will serve as a critical resource for the scientific community.

References

  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.
  • Wikipedia contributors. (2023). Bartoli indole synthesis. In Wikipedia, The Free Encyclopedia.
  • Dobbs, A. P. (2001). Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies. The Journal of Organic Chemistry, 66(2), 638–641.
  • American Chemical Society. (n.d.). Grignard Reaction Safety.
  • Devshetwar, N. S., Nargund, L. V. G., Havannavar, N. T., & Nargund, S. L. (2012). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Research Journal of Pharmaceutical Technology, 5(4), 521-524.
  • CONTINUUS Pharmaceuticals. (n.d.). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE.
  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
  • YouTube. (2024). Grignard reaction safety.
  • ResearchGate. (2015). Safety aspects of the process control of Grignard reactions.
  • Química Organica.org. (n.d.). Bartoli (Indole Synthesis).
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • ResearchGate. (n.d.). 1H NMR and 13C NMR data for compounds 1 and 7.
  • PubMed Central (PMC). (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • ResearchGate. (n.d.). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1...
  • PubMed Central (PMC). (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.

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Application of 7-Fluoro-5-nitro-1H-indole in Cancer Cell Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Emergence of Nitroindoles in Oncology

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its utility as a pharmacophore in drug design.[1][2] Within this broad class, 5-nitroindole derivatives have garnered significant attention for their potent and broad-spectrum anticancer activities against various cancer cell lines.[3] These compounds represent a promising avenue for the development of novel therapeutics that can overcome the limitations of current cancer treatments, such as low efficacy and adverse side effects.[1] This guide focuses on the application of a specific analogue, 7-Fluoro-5-nitro-1H-indole, in cancer cell research, providing in-depth protocols and mechanistic insights for researchers, scientists, and drug development professionals. While direct research on the 7-fluoro substituted variant is emerging, the principles and methodologies outlined herein are derived from extensive studies on closely related 5-nitroindole compounds.[3][4]

Mechanistic Insights: Targeting Oncogenic Pathways

Substituted 5-nitroindoles have been shown to exert their anticancer effects through a multi-targeted approach, a desirable characteristic for combating the complexity of cancer.[1][3] A key mechanism identified for this class of compounds is the targeting of non-canonical DNA structures known as G-quadruplexes (G4).[3][4] These structures are prevalent in the promoter regions of oncogenes, such as c-Myc, and their stabilization can lead to the downregulation of oncogene expression.[3]

The proposed mechanism of action for 5-nitroindole derivatives, which is hypothesized to be shared by this compound, involves the following key events:

  • G-Quadruplex Binding: The planar indole scaffold allows the compound to interact with and stabilize the G-quadruplex structures in the c-Myc promoter region.[3]

  • Downregulation of c-Myc: Stabilization of the G-quadruplex inhibits the transcription of the c-Myc gene, leading to a decrease in both mRNA and protein levels of the c-Myc oncoprotein.[3][4]

  • Induction of Cell Cycle Arrest: The reduction in c-Myc, a critical regulator of cell proliferation, leads to cell cycle arrest, predominantly in the G1 or sub-G1 phase.[3][4]

  • Generation of Reactive Oxygen Species (ROS): Some 5-nitroindole derivatives have been shown to increase intracellular ROS levels, which can induce cellular damage and trigger apoptosis.[3][4]

  • Apoptosis Induction: The culmination of these events is the induction of programmed cell death, or apoptosis, in cancer cells.[1]

Hypothetical Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound may exert its anticancer effects, based on data from related 5-nitroindole compounds.

Hypothetical Signaling Pathway for this compound Hypothetical Signaling Pathway for this compound This compound This compound c-Myc G-Quadruplex c-Myc G-Quadruplex This compound->c-Myc G-Quadruplex Binds and Stabilizes ROS Generation ROS Generation This compound->ROS Generation Induces c-Myc Transcription c-Myc Transcription c-Myc G-Quadruplex->c-Myc Transcription Inhibits c-Myc Protein c-Myc Protein c-Myc Transcription->c-Myc Protein Cell Cycle Progression Cell Cycle Progression c-Myc Protein->Cell Cycle Progression Apoptosis Apoptosis c-Myc Protein->Apoptosis Inhibits (when active) Cell Proliferation Cell Proliferation Cell Cycle Progression->Cell Proliferation Cell Cycle Progression->Apoptosis Inhibits (when active) ROS Generation->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols

The following protocols provide a framework for evaluating the anticancer properties of this compound in vitro. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known anticancer agent), in all experiments.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] The principle of this assay is the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[5]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT Cell Viability Assay Workflow MTT Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with this compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT Cell Viability Assay.[5]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) to differentiate between apoptotic, necrotic, and viable cells by flow cytometry.[5] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with PBS.[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5]

Annexin V/PI Apoptosis Assay Workflow Annexin V/PI Apoptosis Assay Workflow A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI Apoptosis Assay.[5]

Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining and flow cytometry.[7] PI stains the DNA, and the amount of fluorescence is proportional to the amount of DNA in the cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • PBS

  • Ice-cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells, wash with PBS, and collect by centrifugation.[7]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[7]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.[7]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[7]

Data Presentation

The following tables present hypothetical data based on the reported activities of similar 5-nitroindole compounds to illustrate the expected outcomes of the described experiments.[3][5]

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineAssay TypeIC50 (µM)
HeLa (Cervical)MTT8.2 ± 0.9
MCF-7 (Breast)SRB11.5 ± 1.3
HCT-116 (Colon)MTT10.1 ± 1.2

Data is hypothetical and for illustrative purposes.

Table 2: Hypothetical Apoptosis Induction by this compound

Cancer Cell LineTreatment Conc. (µM)Apoptotic Cells (%)
HeLa1048.6 ± 3.8
MCF-71541.3 ± 4.5

Data is hypothetical and for illustrative purposes.

Conclusion and Future Directions

This compound and its parent class of 5-nitroindoles represent a promising area of cancer research.[3] The methodologies described in this guide provide a solid foundation for investigating the anticancer potential of this compound. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by the 7-fluoro substitution. In vivo studies will also be critical to validate the therapeutic potential of this compound. The continued exploration of indole derivatives holds the promise of delivering novel and effective cancer therapies.[1]

References

  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
  • Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(14), 5337.
  • Yan, S., et al. (2022). FGFC1 Exhibits Anti-Cancer Activity via Inhibiting NF-κB Signaling Pathway in EGFR-Mutant NSCLC Cells. International Journal of Molecular Sciences, 23(19), 11886.
  • Patel, R., et al. (2024). Design and synthesis of new anti-tumor indole derivatives. ResearchGate.
  • Kumar, A., et al. (2022). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Research Journal of Pharmacy and Technology, 15(10), 4443-4450.
  • Choudhary, G., et al. (2015). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Current Cancer Drug Targets, 15(8), 712-723.
  • Al-Suhaimi, K. S., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(23), 8206.
  • Sharma, V., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 233, 114227.
  • Choudhary, G., et al. (2015). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. PubMed.
  • Kamiloglu, S., et al. (2021). Guidelines for cell viability assays. ResearchGate.
  • Yilmaz, V. T., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(31), 3623-3641.
  • Bhat, F. A., et al. (2019). Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds. International Journal of Molecular Sciences, 20(21), 5448.
  • Sadeghi, A., et al. (2022). Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801. Cancer Cell International, 22(1), 235.
  • Uras, I. Z., et al. (2016). 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ. Oncology Reports, 36(5), 2557-2564.
  • Lamberti, M., et al. (2015). Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes. PLoS One, 10(4), e0122942.
  • Nita, M. E., et al. (2000). 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins. British Journal of Cancer, 82(10), 1680-1686.
  • Zhang, X., et al. (2020). 5-Fluorouracil induces apoptosis of colorectal cancer cells. ResearchGate.

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Revolutionizing Indole Synthesis: A Senior Application Scientist's Guide to Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Traditional batch synthesis of indole derivatives, while foundational, often contends with challenges related to safety, scalability, and process control. This application note serves as an in-depth technical guide to the continuous flow synthesis of indole derivatives, a paradigm-shifting technology that offers enhanced safety, precise reaction control, and seamless scalability. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the future landscape of this transformative approach. This document is designed to empower researchers and drug development professionals to harness the full potential of continuous flow chemistry for the efficient and robust production of indole-based molecules.

The Imperative for Innovation: Why Continuous Flow for Indole Synthesis?

Indole derivatives are ubiquitous in both natural products and synthetic drugs, exhibiting a wide spectrum of biological activities.[1][2] However, many classical indole syntheses, such as the Fischer, Bischler, and Larock methods, involve harsh reaction conditions, the use of hazardous reagents, and exothermic events that can be difficult to control in large-scale batch reactors.[3][4]

Continuous flow chemistry addresses these challenges by conducting reactions in a continuously moving stream within a network of tubes or microreactors. This approach offers several distinct advantages:

  • Enhanced Safety: The small reaction volumes inherent in flow reactors minimize the risk associated with highly exothermic or potentially explosive reactions.[5][6] Hazardous intermediates are generated and consumed in situ, preventing their accumulation.[7]

  • Precise Process Control: Flow chemistry allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields.[2]

  • Rapid Optimization: The ability to quickly vary reaction conditions and obtain real-time feedback accelerates the optimization of synthetic routes.

  • Seamless Scalability: Scaling up a continuous flow process is often a matter of running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is a more predictable and efficient approach than redesigning large batch reactors.[8]

This guide will provide a detailed exploration of how these advantages can be leveraged for the synthesis of indole derivatives, with a focus on practical applications and robust protocols.

The Workhorse of Indole Synthesis in Flow: The Fischer Indole Synthesis

The Fischer indole synthesis is one of the most well-established and versatile methods for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[1]

Mechanistic Considerations in a Flow Environment

The mechanism of the Fischer indole synthesis proceeds through several key steps: formation of the phenylhydrazone, tautomerization to the enehydrazine, a[1][1]-sigmatropic rearrangement, aromatization, and finally, cyclization with the elimination of ammonia.[1][9] The high temperatures often required for the sigmatropic rearrangement and cyclization steps make this reaction particularly well-suited for high-temperature/pressure continuous flow reactors, which can safely operate at temperatures exceeding the boiling points of conventional solvents.[1]

Diagram: Fischer Indole Synthesis Workflow in Continuous Flow

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_processing Downstream Processing Phenylhydrazine Phenylhydrazine Solution Mixer Phenylhydrazine->Mixer Pump A Ketone_Aldehyde Ketone/Aldehyde Solution Ketone_Aldehyde->Mixer Pump B Reactor Heated Reactor Coil (e.g., 200°C, 75 bar) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Controlled Residence Time Collection Product Collection BPR->Collection

Caption: A typical continuous flow setup for the Fischer indole synthesis.

Protocol: Continuous Flow Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is based on the seminal work by Kappe and coworkers, demonstrating the high-throughput synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine.[1]

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Acetic Acid (glacial)

  • Isopropanol

  • High-pressure pump system (e.g., HPLC pumps)

  • T-mixer

  • Stainless steel reactor coil (e.g., 10-20 mL volume)

  • Heating unit capable of reaching at least 250°C

  • Back pressure regulator (BPR)

  • Collection vessel

Procedure:

  • Reactant Preparation:

    • Solution A: Prepare a solution of phenylhydrazine in a 3:1 mixture of acetic acid and isopropanol.

    • Solution B: Prepare a solution of cyclohexanone in the same solvent mixture.

  • System Setup:

    • Assemble the continuous flow system as depicted in the workflow diagram above. Ensure all connections are secure and rated for the intended pressure and temperature.

    • Set the heating unit to the desired reaction temperature (e.g., 200°C).

    • Set the back pressure regulator to the desired pressure (e.g., 75 bar). This is crucial to suppress solvent boiling and maintain a single liquid phase.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 2.5 mL/min each for a total flow rate of 5 mL/min) through the T-mixer and into the heated reactor coil.

    • The residence time in the reactor is determined by the reactor volume and the total flow rate. For a 16 mL reactor and a 5 mL/min flow rate, the residence time is approximately 3.2 minutes.

    • The reaction mixture flows through the back pressure regulator and is collected in the collection vessel.

  • Work-up and Analysis:

    • The collected product stream can be cooled, and the product isolated by standard procedures such as precipitation, filtration, or extraction.

    • Analyze the product for purity and yield using techniques like HPLC, GC-MS, and NMR.

Table 1: Representative Conditions and Outcomes for Continuous Flow Fischer Indole Synthesis

Indole ProductStarting MaterialsTemperature (°C)Residence Time (min)Pressure (bar)Yield (%)Throughput (g/h)Reference
1,2,3,4-TetrahydrocarbazolePhenylhydrazine, Cyclohexanone200~3759625[1]
7-Ethyltryptophol4-Ethylphenylhydrazine, 2,3-Dihydrofuran1800.5N/A (Microwave)78N/A[9]
3-MethylindolePhenylhydrazine, Propanal2004N/A91N/A[9]

Expanding the Armamentarium: Bischler and Larock Syntheses in Flow

While the Fischer synthesis is well-documented in continuous flow, the adaptation of other classical indole syntheses like the Bischler-Möhlau and Larock reactions to a flow environment is less explored in the literature. However, their mechanistic features suggest significant potential for translation to this technology.

The Bischler-Möhlau Indole Synthesis: A Path to 2-Arylindoles

The Bischler-Möhlau synthesis provides access to 2-arylindoles from the reaction of an α-haloacetophenone with an excess of an aniline.[3][4] The reaction proceeds through the formation of an α-anilinoacetophenone intermediate, followed by a second aniline-mediated cyclization and aromatization.[4]

Challenges and Opportunities in Flow:

  • Harsh Conditions: Traditional Bischler-Möhlau syntheses often require very high temperatures, which can be safely achieved and precisely controlled in a high-temperature flow reactor.[3][4]

  • Byproduct Formation: The use of a large excess of aniline in batch can lead to side products. A flow setup could allow for precise stoichiometric control by merging streams of the α-haloacetophenone and aniline just before the heated reactor, potentially minimizing byproduct formation.

  • Solid Handling: The reaction often involves solid intermediates or byproducts, which could pose a challenge for continuous flow. The use of appropriate solvents or the design of reactors that can handle slurries would be necessary.

Diagram: Proposed Conceptual Workflow for Bischler-Möhlau Synthesis in Flow

Bischler_Mohau_Flow cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_processing Downstream Processing Haloacetophenone α-Haloacetophenone Solution Mixer Haloacetophenone->Mixer Pump A Aniline Aniline Solution Aniline->Mixer Pump B Reactor High-Temperature Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Purification In-line Purification BPR->Purification Collection Product Collection Purification->Collection

Caption: A conceptual workflow for adapting the Bischler-Möhlau synthesis to a continuous flow process.

The Larock Indole Synthesis: Palladium-Catalyzed Annulation

The Larock indole synthesis is a powerful palladium-catalyzed reaction between an o-haloaniline and a disubstituted alkyne to form a 2,3-disubstituted indole.[10][11] The catalytic cycle involves oxidative addition of the o-haloaniline to a Pd(0) species, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to regenerate the catalyst.[10]

Challenges and Opportunities in Flow:

  • Catalyst Management: The palladium catalyst can be used in a homogeneous or heterogeneous form. A flow setup could utilize a packed-bed reactor with a supported palladium catalyst, allowing for easy separation of the catalyst from the product stream and continuous operation.

  • Regioselectivity: The regioselectivity of the alkyne insertion can be influenced by steric and electronic factors. The precise temperature and residence time control in a flow reactor could be leveraged to optimize the regioselectivity of the reaction.

  • Gas Handling: Some variations of the Larock synthesis may involve the evolution of gases. Flow reactors are well-suited for handling gas-liquid reactions safely and efficiently.

From Lab Bench to Production Floor: Scalability and Process Analytical Technology (PAT)

A key driver for the adoption of continuous flow chemistry is its inherent scalability. Scaling up a flow process is typically achieved by either running the process for a longer time, increasing the flow rate and reactor dimensions, or by "numbering-up" where multiple reactors are run in parallel.[8]

Case Study Insight: Scaling up API Synthesis

While specific large-scale continuous flow production data for indole derivatives is not widely published, the principles can be extrapolated from the successful scale-up of other active pharmaceutical ingredient (API) syntheses. For instance, the development and scale-up of a continuous aldol reaction for an API intermediate involved processing approximately 200 kg of starting material in a pilot plant, demonstrating the feasibility of translating lab-scale flow conditions to larger production scales.[6]

The Role of Process Analytical Technology (PAT):

To ensure robust and reproducible manufacturing, especially at scale, the integration of Process Analytical Technology (PAT) is crucial. PAT involves the use of in-line and on-line analytical tools to monitor and control the manufacturing process in real-time.[8][12]

  • Real-Time Monitoring: Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be integrated into the flow path to monitor reaction conversion, intermediate formation, and impurity profiles in real-time.[8]

  • Feedback Control: The data from PAT tools can be used to create feedback loops that automatically adjust process parameters (e.g., temperature, flow rate) to maintain optimal reaction conditions and ensure consistent product quality.[13]

In-line Purification:

Continuous flow synthesis can be seamlessly integrated with in-line purification techniques, such as liquid-liquid extraction, chromatography, and crystallization, to create a fully automated and streamlined manufacturing process.[1][6][14] This "end-to-end" approach minimizes manual handling, reduces waste, and shortens production timelines.

A Culture of Safety: Hazard Assessment in Continuous Flow Synthesis

While continuous flow chemistry offers significant safety advantages, a thorough hazard assessment is still a critical component of process development.[5]

Key Safety Considerations:

  • Thermal Hazard Analysis: Differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) should be used to understand the thermal properties of the reaction mixture and identify any potential for runaway reactions.[5]

  • HAZOP Studies: A Hazard and Operability (HAZOP) study should be conducted for the entire flow setup to identify potential deviations from the intended operation and their consequences.

  • Material Compatibility: The materials of construction for the reactor and other components must be compatible with the reagents and reaction conditions to prevent corrosion or degradation.

By proactively addressing these safety considerations, researchers can fully leverage the inherent safety benefits of continuous flow technology.

Future Outlook and Conclusion

The continuous flow synthesis of indole derivatives is a rapidly evolving field with immense potential to revolutionize the way these important molecules are produced. While the Fischer indole synthesis is already well-established in a flow context, there is a significant opportunity to adapt other classical methods, such as the Bischler-Möhlau and Larock syntheses, to this technology. Future research will likely focus on the development of robust and scalable flow protocols for a wider range of indole syntheses, as well as the integration of more sophisticated PAT and in-line purification techniques.

This application note has provided a comprehensive overview of the current state-of-the-art in the continuous flow synthesis of indole derivatives, with a focus on practical protocols, the rationale behind experimental design, and the critical aspects of scalability and safety. By embracing the principles and techniques outlined in this guide, researchers and drug development professionals can unlock the transformative power of continuous flow chemistry to accelerate innovation and bring new indole-based therapeutics to patients more efficiently and safely.

References

  • Baumann, M., & Baxendale, I. R. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740.
  • Colella, M., Degennaro, L., & Luisi, R. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3242.
  • Dreher, S. D., et al. (2018). Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate. Organic Process Research & Development, 22(8), 1018–1026.
  • Hartman, R. L., & Jensen, K. F. (2010). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Reaction Chemistry & Engineering, 5(5), 791-807.
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Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of countless natural products, pharmaceuticals, and advanced materials.[1] While classical methods like the Fischer indole synthesis have been historically significant, they often suffer from harsh reaction conditions, limited functional group tolerance, and a lack of regiocontrol.[2][3][4] Palladium-catalyzed cross-coupling and cyclization reactions have emerged as a powerful and versatile alternative, offering mild conditions, broad substrate scope, and exquisite control over substitution patterns.[1][5] This guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of substituted indoles, complete with mechanistic insights, detailed experimental protocols, and comparative data to aid researchers in drug discovery and chemical synthesis.

Introduction: Beyond Traditional Synthesis

The limitations of traditional indole syntheses, such as the Fischer method's reliance on strong acids and high temperatures which can be incompatible with sensitive functional groups, have driven the development of more robust strategies.[3][6] Palladium catalysis offers an elegant solution, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under significantly milder conditions.[1] These methods typically proceed through well-defined catalytic cycles, allowing for rational optimization and predictable outcomes. This document details several of the most impactful palladium-catalyzed strategies, including the Larock heteroannulation, intramolecular Heck cyclization, domino Sonogashira coupling, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and modern C-H functionalization approaches.

The Larock Indole Synthesis: A Powerful Heteroannulation

First reported by Richard C. Larock in 1991, this reaction provides a direct route to 2,3-disubstituted indoles through the palladium-catalyzed annulation of an ortho-haloaniline and a disubstituted alkyne.[7][8] Its versatility and tolerance for a wide variety of functional groups have established it as a staple in heterocyclic synthesis.[9]

Mechanism and Rationale

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of a palladium(II) precatalyst like Pd(OAc)₂ is common, as it is readily reduced in situ to the active Pd(0) species.

Causality Behind Component Choices:

  • Catalyst: Pd(OAc)₂ is a stable, air-tolerant precatalyst. Ligands like triphenylphosphine (PPh₃) were used initially, but later optimizations showed that bulky phosphine ligands can lower reaction temperatures.[7][9]

  • Base: A base like potassium carbonate (K₂CO₃) is required to neutralize the HX formed during the cycle. The addition of a chloride source like LiCl is often crucial, as it facilitates the reductive elimination step and stabilizes the palladium catalyst.[7]

  • Solvent: Polar aprotic solvents like DMF or NMP are typically used to ensure solubility of the reagents and intermediates.

Larock_Indole_Synthesis Pd0 Pd(0)L₂ OxAdd Aryl-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition AlkyneComplex Alkyne-Pd(II) Complex OxAdd->AlkyneComplex Ligand Exchange VinylPd Vinyl-Pd(II) Intermediate AlkyneComplex->VinylPd Migratory Insertion CyclizedPd Cyclized Pd(II) Intermediate VinylPd->CyclizedPd Intramolecular Amination Base Base (e.g., K₂CO₃) VinylPd->Base CyclizedPd->Pd0 Reductive Elimination Indole Substituted Indole CyclizedPd->Indole ArylHalide o-Haloaniline ArylHalide->OxAdd Alkyne Alkyne Alkyne->AlkyneComplex HX H-X Base->HX

Caption: Catalytic cycle of the Larock Indole Synthesis.[7][8]
General Protocol: Larock Indole Synthesis

Materials:

  • o-Iodoaniline (1.0 equiv)

  • Disubstituted alkyne (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Lithium chloride (LiCl) (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, PPh₃, K₂CO₃, and LiCl.

  • Add the o-iodoaniline followed by anhydrous DMF.

  • Add the disubstituted alkyne via syringe and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2-5 mol%)Standard, effective precatalyst.[7]
Ligand PPh₃ or Bulky PhosphinesStabilizes the catalyst; bulky ligands can improve efficiency.[9]
Base K₂CO₃, Cs₂CO₃Neutralizes acid byproduct.[7]
Additive LiClFacilitates reductive elimination.[7]
Temperature 80-120 °CProvides thermal energy for key steps like oxidative addition.
Solvent DMF, NMPHigh-boiling polar aprotic solvent.

Intramolecular Heck Reaction: A Cyclization Strategy

The Heck reaction provides a powerful method for C-C bond formation. In the context of indole synthesis, an intramolecular variant allows for the cyclization of suitably functionalized precursors, such as o-halo-N-allylanilines, to form the indole core.[10][11][12]

Mechanism and Rationale

The key steps involve the oxidative addition of the aryl halide to a Pd(0) center, followed by an intramolecular carbopalladation onto the tethered alkene, and finally a β-hydride elimination to release the indole product and regenerate the Pd(0) catalyst.

Causality Behind Component Choices:

  • Catalyst: Pd(OAc)₂ is often used, sometimes with a phosphine ligand like P(o-Tol)₃, which can accelerate the reaction, especially for less reactive aryl bromides.[10]

  • Base: A tertiary amine base like triethylamine (Et₃N) is used to scavenge the H-X produced during the final β-hydride elimination step.

  • Solvent: Polyethylene glycol (PEG-400) has been shown to be an effective solvent where Pd nanoparticles generated in situ act as the active catalyst.[10]

Heck_Reaction Pd0 Pd(0)L₂ OxAdd Aryl-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Cyclo Cyclized Alkyl-Pd(II) OxAdd->Cyclo Intramolecular Carbopalladation (5-exo-trig) Cyclo->Pd0 β-Hydride Elimination Indole Indole Product Cyclo->Indole BaseH [Base-H]⁺X⁻ Cyclo->BaseH Precursor o-Halo-N-allylaniline Precursor->OxAdd Base Base (e.g., Et₃N) Base->BaseH

Caption: Catalytic cycle of the Intramolecular Heck Reaction for indole synthesis.
Protocol: Heck Cyclization in PEG-400

This protocol is adapted from a procedure using in situ generated palladium nanoparticles in PEG.[10]

Materials:

  • o-Bromo-N-allylaniline (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (8 mol%)

  • Tri(o-tolyl)phosphine [P(o-Tol)₃] (8 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Polyethylene glycol (PEG-400)

Procedure:

  • In a reaction vial, combine the o-bromo-N-allylaniline, Pd(OAc)₂, and P(o-Tol)₃.

  • Add PEG-400, followed by triethylamine.

  • Seal the vial and heat the mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Add water and extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Domino Sonogashira Coupling and Cyclization

This powerful one-pot, three-component strategy combines a Sonogashira coupling with a subsequent cyclization to rapidly build complex, polysubstituted indoles.[13][14] The process first couples an o-iodoaniline with a terminal alkyne, followed by a palladium-catalyzed cyclization of the resulting intermediate with an aryl halide.[13][15]

Mechanism and Rationale

The reaction proceeds in two distinct stages within the same pot.

  • Sonogashira Coupling: A Pd(0)/Cu(I) co-catalyzed coupling forms the key N,N-dialkyl-2-(1-alkynyl)aniline intermediate.

  • Cacchi Cyclization: After the first step is complete, an aryl iodide is added. Oxidative addition to Pd(0) forms an Ar-Pd-I species, which coordinates to the alkyne. A subsequent 5-endo-dig intramolecular aminopalladation and reductive elimination furnishes the final indole product.[13]

Causality Behind Component Choices:

  • Dual Catalysis: The initial Sonogashira coupling requires both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[16] The subsequent cyclization is catalyzed by palladium.

  • Microwave Irradiation: This technique significantly accelerates the reaction, especially the cyclization step, allowing for rapid synthesis.[13]

  • Solvent System: A base like Et₃N is used as both the base and solvent for the Sonogashira step. A polar co-solvent like acetonitrile (CH₃CN) is added for the higher-temperature cyclization step to ensure solubility and efficient reaction.[13]

Sonogashira_Domino cluster_sonogashira Step 1: Sonogashira Coupling cluster_cacchi Step 2: Cacchi Cyclization Pd0_S Pd(0) Pd_Aryl_S Ar-Pd(II)-I Pd0_S->Pd_Aryl_S Ox. Add. Pd_Alkyne_S Ar-Pd(II)-Alkyne Pd_Aryl_S->Pd_Alkyne_S Transmetal. Cu_Alkyne Cu(I)-Alkyne Cu_Alkyne->Pd_Alkyne_S Pd_Alkyne_S->Pd0_S Red. Elim. Intermediate 2-Alkynylaniline Pd_Alkyne_S->Intermediate Aniline_I o-Iodoaniline Aniline_I->Pd_Aryl_S Alkyne_H Terminal Alkyne Alkyne_H->Cu_Alkyne Cu(I), Base Pi_Complex π-Palladium Complex Intermediate->Pi_Complex Pd0_C Pd(0) Pd_Aryl_C Ar'-Pd(II)-I Pd0_C->Pd_Aryl_C Ox. Add. Pd_Aryl_C->Pi_Complex Coordination Indolium Indolium Species Pi_Complex->Indolium 5-endo-dig Aminopalladation Indolium->Pd0_C Red. Elim. Final_Indole 2,3-Disubstituted Indole Indolium->Final_Indole Aryl_Iodide Aryl Iodide Aryl_Iodide->Pd_Aryl_C

Caption: Workflow for the one-pot Sonogashira/Cacchi domino reaction.[13]
Protocol: Microwave-Assisted Three-Component Indole Synthesis

This protocol is adapted from a one-pot, microwave-assisted procedure.[13]

Materials:

  • N,N-Dimethyl-2-iodoaniline (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Aryl iodide (e.g., Ethyl 4-iodobenzoate) (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a microwave reaction vial, add N,N-dimethyl-2-iodoaniline, Pd(PPh₃)₂Cl₂, and CuI.

  • Add Et₃N as the solvent, followed by the terminal alkyne.

  • Seal the vial and irradiate in a microwave reactor at 80 °C for 10 minutes (Sonogashira coupling step).

  • Cool the vial, then add the aryl iodide and acetonitrile.

  • Reseal the vial and irradiate at 120 °C for 20 minutes (Cyclization step).

  • Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Suzuki-Miyaura Coupling in Indole Synthesis

The Suzuki-Miyaura coupling is exceptionally versatile and can be employed both for the de novo synthesis of the indole ring and for the late-stage functionalization of a pre-existing indole core.[17][18]

Mechanism and Application

The reaction follows the standard Suzuki catalytic cycle involving oxidative addition of a haloindole (or precursor) to Pd(0), transmetalation with a boronic acid derivative, and reductive elimination to form the C-C bond.[19]

Applications:

  • De Novo Synthesis: A Suzuki coupling can be used to construct a key intermediate which then undergoes a subsequent cyclization (e.g., a Heck reaction) to form the indole ring.[17]

  • Direct Functionalization: This is a powerful method for arylating haloindoles at specific positions on either the pyrrole or benzene ring, enabling the synthesis of diverse libraries of compounds.[18][20]

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Indole-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Indole-Pd(II)-Ar(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Arylated Indole Transmetal->Product Haloindole Haloindole Haloindole->OxAdd BoronicAcid Ar-B(OH)₂ Borate [Ar-B(OH)₃]⁻ BoronicAcid->Borate Base Base (e.g., K₃PO₄) Base->Borate Borate->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura functionalization of a haloindole.
Protocol: Double Suzuki Arylation of 5,7-Dibromoindole in Water

This protocol highlights a green chemistry approach for the synthesis of 5,7-diarylindoles without the need for N-protecting groups.[18]

Materials:

  • 5,7-Dibromoindole (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 equiv)

  • Water

Procedure:

  • To a microwave vial, add 5,7-dibromoindole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add deionized water to the vial.

  • Seal the vial and heat in a microwave reactor to 150 °C for 1 hour.

  • After cooling, extract the mixture with ethyl acetate (3x).

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

SubstrateArylboronic AcidYield (%)
5,7-DibromoindolePhenylboronic acid91%
5,7-Dibromoindole4-Methoxyphenylboronic acid84%
5,7-Dibromoindole3-Thiopheneboronic acid81%
Data adapted from Elumalai, V. & Hansen, J. H. (2021).[18]

Buchwald-Hartwig Amination: Forging the Key C-N Bond

The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds.[21] In indole synthesis, it is most often applied in an intramolecular fashion to forge the pyrrole ring from an ortho-halo-substituted aniline derivative.[2]

Mechanism and Rationale

The reaction involves the oxidative addition of an aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium amido complex, and subsequent reductive elimination to form the C-N bond.[21]

Causality Behind Component Choices:

  • Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) are essential for promoting the reductive elimination step, which is often rate-limiting.[21][22]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine or amide precursor within the catalytic cycle.

Buchwald_Hartwig Pd0 Pd(0)L OxAdd Aryl-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition Amido Aryl-Pd(II)-NR₂(L) OxAdd->Amido Coordination & Deprotonation Amido->Pd0 Reductive Elimination Product Indole/Carbazole Amido->Product Precursor o-Halo-Anilide Precursor->OxAdd Base Base (e.g., NaOtBu) Base->Amido Amine R₂NH Amine->OxAdd

Caption: Catalytic cycle for intramolecular Buchwald-Hartwig amination.[21]
Protocol: Intramolecular Synthesis of Carbazoles

This protocol is based on the synthesis of carbazoles (a class of indole derivatives) via intramolecular C-N coupling.[2]

Materials:

  • N-Acetyl 2-amino-2'-bromobiphenyl (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • A suitable phosphine ligand (e.g., P(t-Bu)₃) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd(OAc)₂, the phosphine ligand, and NaOtBu.

  • Add the N-acetyl 2-amino-2'-bromobiphenyl substrate.

  • Add anhydrous toluene, seal the vial, and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C, with stirring, until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

C-H Activation: The Modern Frontier

Direct C-H activation/functionalization represents a paradigm shift in synthesis, as it avoids the need for pre-functionalized starting materials (like halides or triflates), thereby increasing atom economy and reducing synthetic steps.[2][23] Palladium catalysis has been at the forefront of this field, enabling the direct formation of C-C and C-N bonds on the indole core.[24]

Principle and Mechanistic Considerations

These reactions often rely on a directing group (DG) on the indole nitrogen to position the palladium catalyst near a specific C-H bond (e.g., at the C2 or C4 position).[25][26] The cycle typically involves a C-H activation step (often the rate-determining step), coordination of the coupling partner, and a final bond-forming event. An oxidant (e.g., Ag₂O, Cu(OAc)₂, or even O₂) is usually required to regenerate the active Pd(II) or Pd(III) catalyst.[2][27]

CH_Activation PdX2 Pd(II)X₂ Coord Coordinated Complex PdX2->Coord Coordination Palladacycle Palladacycle Coord->Palladacycle C-H Activation Coupling Coupling Intermediate Palladacycle->Coupling Insertion/ Transmetalation Coupling->PdX2 Reductive Elim. + Oxidation Product Functionalized Indole Coupling->Product Indole Indole-DG Indole->Coord Partner Coupling Partner (e.g., Alkene) Partner->Coupling Oxidant Oxidant Oxidant->PdX2

Caption: Generalized workflow for directing group-assisted C-H functionalization.
Protocol: Direct C2-Arylation of Indole

This protocol is a simplified representation of a direct C-H arylation using an aryl boronic acid.[27]

Materials:

  • Indole (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Palladium(II) trifluoroacetate [Pd(TFA)₂] (10 mol%)

  • Dioxane/Water solvent mixture

  • Air (as oxidant)

Procedure:

  • To a flask open to the air, add the indole, arylboronic acid, and Pd(TFA)₂.

  • Add the dioxane/water solvent mixture (e.g., 4:1 v/v).

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the 2-arylated indole.

Conclusion

Palladium catalysis has fundamentally transformed the synthesis of substituted indoles. The methodologies presented here—from classic named reactions like the Larock and Heck to modern C-H functionalization—provide chemists with a versatile and powerful toolkit. These reactions are characterized by their mild conditions, broad functional group tolerance, and high degree of predictability, making them indispensable in academic research and industrial applications for the development of novel pharmaceuticals and functional materials.

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  • Cini, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4426-4433. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Indoles: Harnessing Palladium Catalysis for Chemical Breakthroughs. Chemical Supplier in China. [Link]
  • ResearchGate. (2012). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
  • Vadel, D., & Pellegrinet, S. C. (2011). Why do some Fischer indolizations fail? The Journal of Organic Chemistry, 76(11), 4421-9. [Link]
  • Hartwig, J. F. (1994).
  • Hegedus, L. S. (1988). Hegedus indole synthesis.
  • Trinity College Dublin. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. [Link]
  • ResearchGate. (2021). Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and thieno[3,4‐b]indole 31 derivatives.
  • Li, J. J. (2002). Hegedus indole synthesis. Semantic Scholar. [Link]
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-5-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we will move beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting guides and FAQs to enhance yield, purity, and success.

Overview of Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and regioselectivity. The most common and effective route is a modification of the Leimgruber-Batcho indole synthesis .[1] This method is generally preferred over others like the Fischer indole synthesis for this specific target due to its milder conditions and the commercial availability of the required starting materials.[1][2]

The overall workflow involves starting with a substituted o-nitrotoluene, forming an enamine intermediate, and then performing a reductive cyclization to construct the indole ring.

G A 2-Fluoro-4-nitrotoluene (Starting Material) B Enamine Formation (DMFDMA, Pyrrolidine) A->B Step 1 C Intermediate: (E)-1-(2-(2-Fluoro-4-nitrophenyl)vinyl)pyrrolidine B->C D Reductive Cyclization (e.g., Raney Ni, Hydrazine or Pd/C, H₂) C->D Step 2 E Final Product: This compound D->E F Purification (Chromatography/Recrystallization) E->F Step 3

Caption: General workflow for the Leimgruber-Batcho synthesis of this compound.

Troubleshooting Guide & Common Issues

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Issue 1: Low Yield in the Enamine Formation Step

Question: "I am getting a low yield of my enamine intermediate, and the reaction seems to stall. What could be the cause?"

Answer:

Low yield in the enamine formation step is a common hurdle. The root cause often lies in the reactivity of the starting material or the reaction conditions.

  • Causality: The key to this reaction is the deprotonation of the methyl group on the nitrotoluene.[3] The acidity of these protons is enhanced by the electron-withdrawing nitro group. However, if conditions are not optimal, side reactions or incomplete conversion can occur.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure that the N,N-dimethylformamide dimethyl acetal (DMFDMA) is of high quality and has not decomposed. It is sensitive to moisture. Using pyrrolidine as a co-reagent can often accelerate the reaction by forming a more reactive enamine intermediate in situ.[1]

    • Temperature Control: While the reaction is typically heated, excessive temperatures can lead to decomposition of the DMFDMA and the product. A temperature range of 100-120°C is usually effective. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is run for an extended period.

ParameterStandard ConditionOptimized ConditionRationale
Reagents DMFDMADMFDMA + Pyrrolidine (catalytic)Pyrrolidine forms a more reactive intermediate, accelerating the reaction.[1]
Temperature 110°C100-120°C (monitor by TLC)Avoids decomposition while ensuring sufficient energy for activation.
Atmosphere AirNitrogen or ArgonMinimizes potential oxidative degradation of starting materials and products.
Issue 2: Incomplete Reductive Cyclization or Formation of Side Products

Question: "My reductive cyclization step is giving me a complex mixture of products, and the yield of this compound is poor. How can I improve this?"

Answer:

The reductive cyclization is the most critical step and is highly sensitive to the choice of reducing agent and reaction conditions. The goal is to selectively reduce the nitro group to an amine, which then spontaneously cyclizes.

  • Causality: The choice of reducing agent determines the efficiency and cleanliness of the reaction. Harsh reducing agents can lead to over-reduction or the formation of undesired side products. The intermediate enamine is an intense red color, and its disappearance is a good visual indicator of reaction progress.[1]

  • Troubleshooting & Optimization Strategies:

    • Choice of Reducing Agent: Several reagents can effect this transformation.

      • Raney Nickel and Hydrazine: This is a very common and effective method. The hydrazine hydrate decomposes in the presence of Raney Ni to generate hydrogen in situ.[1] It is crucial to use active Raney Nickel.

      • Palladium on Carbon (Pd/C) with Hydrogen Gas: This is a clean and efficient method, often providing high yields. It requires hydrogenation equipment (e.g., a Parr shaker).[4]

      • Stannous Chloride (SnCl₂): This is a classical method for nitro group reduction but can sometimes be less clean and require more rigorous purification.[1]

      • Iron in Acetic Acid (Fe/AcOH): This is another effective and inexpensive option, though it may require heating and careful workup to remove iron salts.[4]

    • Reaction Monitoring: Monitor the reaction closely by TLC. The disappearance of the intensely colored enamine starting material is a key indicator. Over-running the reaction can sometimes lead to degradation of the desired indole product.

    • Temperature: Most catalytic hydrogenations are run at room temperature. Reactions with hydrazine may require gentle warming to initiate, but should be controlled to prevent an overly exothermic reaction.

G cluster_0 Reductive Cyclization Options Enamine Enamine Intermediate Indole This compound Enamine->Indole Raney Ni / N₂H₄ High Yield, Common Enamine->Indole Pd/C, H₂ Clean, Requires H₂ source Enamine->Indole Fe / AcOH Inexpensive, Workup intensive Enamine->Indole SnCl₂ Classical, Can be messy

Caption: Comparison of common reducing agents for the cyclization step.

Issue 3: Difficulty in Product Purification

Question: "After the workup, my crude product is a dark, oily tar, and I'm struggling to purify it by column chromatography."

Answer:

Purification of nitroindoles can be challenging due to their polarity and potential for instability. The formation of tars often indicates polymerization or degradation.

  • Causality: Indoles, particularly those with electron-withdrawing groups, can be sensitive. The presence of residual acid or base from the workup, or exposure to excessive heat or light, can cause decomposition. Polymerization can be an issue if strong acidic conditions are used, although this is less common with the Leimgruber-Batcho synthesis than with direct nitration methods.[5]

  • Purification Protocol:

    • Aqueous Workup: After the reaction, a careful aqueous workup is essential. Quench the reaction mixture (e.g., by filtering the catalyst and concentrating the solvent) and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then brine to remove inorganic impurities.

    • Column Chromatography:

      • Stationary Phase: Silica gel is the standard choice.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. For example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity.

      • Pro-Tip: Dry loading the crude product onto silica can often improve separation. Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully loaded onto the top of your column.

    • Recrystallization: If chromatography yields a semi-pure solid, recrystallization can be an excellent final purification step.[6]

      • Solvent Screening: Test various solvents. A good system is one where the product is sparingly soluble at room temperature but highly soluble when hot.[6] Common solvents to try include ethanol/water, ethyl acetate/hexanes, or toluene.

Frequently Asked Questions (FAQs)

Q1: Why is the Leimgruber-Batcho synthesis preferred for this molecule over direct nitration of 7-fluoroindole? Direct nitration of an indole ring is notoriously difficult to control. The C-3 position is the most nucleophilic site, leading to 3-nitroindole as the major product under mild conditions.[5][7] Under stronger acidic conditions (e.g., HNO₃/H₂SO₄), the acid-sensitive indole nucleus is prone to polymerization, resulting in low yields and tar formation.[5] The Leimgruber-Batcho synthesis avoids these issues by building the ring from a pre-functionalized benzene derivative, offering superior regiochemical control.

Q2: Can I use other reducing agents like sodium dithionite for the cyclization? Sodium dithionite is sometimes used for nitro group reductions.[4] However, for the reductive cyclization of the enamine intermediate, catalytic hydrogenation (Pd/C, H₂) or transfer hydrogenation (Raney Ni, N₂H₄) are generally more reliable and higher yielding.[3][4]

Q3: My final product is colored. Is this normal? Nitro-containing aromatic compounds are often yellow or orange in color. A pale yellow solid is typical for this compound. If the product is dark brown or black, it likely contains polymeric impurities, and further purification is required.[8]

Q4: What are the key safety precautions for this synthesis?

  • Hydrazine: Hydrazine is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood.

  • Raney Nickel: Raney Nickel is pyrophoric (can ignite spontaneously in air), especially when dry. Always handle it as a slurry in water or ethanol and never allow it to dry completely.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure all equipment is properly set up and purged to avoid creating an explosive mixture with air.

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-1-(2-(2-Fluoro-4-nitrophenyl)vinyl)pyrrolidine
  • To a solution of 2-fluoro-4-nitrotoluene (1.0 eq) in DMF (2-3 mL per gram of starting material), add pyrrolidine (1.2 eq) followed by N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq).

  • Heat the reaction mixture to 110°C and stir for 4-6 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes.

  • Collect the resulting precipitate (the enamine product, which is often a reddish solid) by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum. This intermediate is often used in the next step without further purification.

Protocol 2: Reductive Cyclization to this compound
  • Suspend the crude enamine intermediate (1.0 eq) in ethanol or methanol.

  • Carefully add a slurry of Raney Nickel (approx. 10-20% by weight) in ethanol.

  • Heat the mixture to 40-50°C.

  • Add hydrazine hydrate (3.0-5.0 eq) dropwise via an addition funnel. The reaction is exothermic, and gas evolution will be observed. Maintain the temperature below 60°C.

  • After the addition is complete, continue stirring at 50°C until the red color of the enamine has disappeared (typically 1-2 hours).

  • Cool the reaction to room temperature and carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not let the Celite pad dry out. Wash it with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by silica gel column chromatography (e.g., 10-40% Ethyl Acetate in Hexanes) to yield this compound as a yellow solid.

References

  • Wikipedia. (2023). Leimgruber–Batcho indole synthesis.
  • Ma, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • Scott, J. D., et al. (2006). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Organic Syntheses.
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • Shvartsberg, M. S., et al. (2020). Optimization of the reaction conditions for a direct conversion of 3-(2-nitroethyl) -1H-indole 4ba into 2-(1H-indol-2-yl)acetonitrile 6ba. ResearchGate.
  • Kamal, A., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemistrySelect.
  • Tejedor, D., Diana-Rivero, R., & García-Tellado, F. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5595.
  • Rawat, D. S., & Zothantluanga, J. H. (2021).
  • Ma, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate.
  • ResearchGate. (n.d.). Examples of polysubstituted indoles in bioactive compounds.
  • Química Orgánica. (2010). Indoles Synthesis.
  • Wikipedia. (2023). Fischer indole synthesis.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate.
  • da Silva, J. L., et al. (2017).
  • Tejedor, D., Diana-Rivero, R., & García-Tellado, F. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. PubMed.
  • ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
  • Tejedor, D., Diana-Rivero, R., & García-Tellado, F. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. ResearchGate.
  • Seigle, L. W. (1941). Process for the purification of nitro aliphatic compounds. U.S.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Langer, P., et al. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Ma, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • Google Patents. (2001). Method for producing 7-nitroindoles. JP2001019671A.

Sources

Technical Support Center: Troubleshooting Common Byproducts in 7-Fluoro-5-nitro-1H-indole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 7-Fluoro-5-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the chemical modification of this versatile scaffold. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature.

Section 1: N-Alkylation of this compound

The N-alkylation of indoles is a fundamental transformation, yet it is often plagued by a lack of regioselectivity, leading to the formation of undesired byproducts. The electron-withdrawing nature of the nitro and fluoro groups in this compound can further influence the reactivity of the indole nucleus.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction of this compound is producing a significant amount of a C3-alkylated byproduct. How can I improve the N-selectivity?

A1: The competition between N-alkylation and C3-alkylation is a classic challenge in indole chemistry. The outcome is highly dependent on the reaction conditions, which influence the nucleophilicity of the nitrogen versus the C3 position of the indole ring. For this compound, the electron-withdrawing groups decrease the nucleophilicity of the pyrrole ring, but C3-alkylation can still be a competitive pathway.

Causality and Mechanistic Insight:

Under basic conditions, the indole nitrogen is deprotonated to form an indolide anion. This anion exists in resonance, with negative charge density on both the nitrogen and the C3 carbon. The regioselectivity of the subsequent alkylation depends on a delicate balance of factors including the nature of the counter-ion (from the base), the solvent, and the electrophile.

  • Hard and Soft Acids and Bases (HSAB) Theory: The indolide anion has two nucleophilic sites: the "harder" nitrogen and the "softer" C3 carbon. Hard electrophiles tend to react at the nitrogen, while softer electrophiles may favor the C3 position.

  • Ion Pairing: In less polar solvents, the counter-ion from the base can form a tight ion pair with the nitrogen, sterically hindering N-alkylation and promoting C3-alkylation. In more polar, aprotic solvents, solvent-separated ion pairs are favored, leaving the nitrogen more accessible for alkylation.[1][2]

Troubleshooting Strategies:

  • Choice of Base and Solvent: This is the most critical factor. For enhanced N-selectivity, a strong base in a polar aprotic solvent is generally recommended. This combination favors the formation of a "naked" indolide anion where the nitrogen is the most nucleophilic site.

    • Recommended Conditions: Sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C to room temperature.[1][2]

    • Alternative Bases: Potassium hydroxide (KOH) or cesium carbonate (Cs2CO3) in DMF can also be effective. Cs2CO3, in particular, has been shown to favor N-alkylation in many cases.[1]

  • Reaction Temperature: Lower temperatures generally favor N-alkylation. Running the reaction at 0 °C or even lower can significantly improve the N:C alkylation ratio.

  • Nature of the Alkylating Agent: Highly reactive, hard electrophiles such as methyl iodide or benzyl bromide tend to favor N-alkylation. Softer electrophiles are more prone to C3-alkylation.

Table 1: Influence of Reaction Conditions on the Regioselectivity of Indazole N-Alkylation (Illustrative Example)

EntryBaseSolventTemperature (°C)N1:N2 Ratio
1Cs2CO3DMFRT>99:1
2K2CO3DMFRT1.1:1
3NaHTHF50>99:1
4DBUTolueneRT1:1.6

Data adapted from a study on a related heterocyclic system, indazole, which exhibits similar N-alkylation challenges.[1][2]

Q2: I am observing the formation of a dialkylated product in my reaction. How can I prevent this over-alkylation?

A2: The formation of a dialkylated byproduct, where both the N1 and C3 positions are alkylated, can occur if the initially formed N-alkylated product is sufficiently nucleophilic to react further.

Troubleshooting Strategies:

  • Stoichiometry of the Alkylating Agent: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. A large excess will significantly increase the likelihood of dialkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature. This maintains a low concentration of the electrophile and allows for the selective alkylation of the more reactive starting material.

  • Reaction Monitoring: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further reaction of the product.

Troubleshooting_N_Alkylation start N-Alkylation of this compound issue Identify Primary Issue start->issue c3_alkylation C3-Alkylation Byproduct issue->c3_alkylation Poor Regioselectivity dialkylation Dialkylation Byproduct issue->dialkylation Over-reaction solution_c3 Strategies for N-Selectivity c3_alkylation->solution_c3 solution_di Strategies to Prevent Over-alkylation dialkylation->solution_di base_solvent Optimize Base/Solvent (e.g., NaH in DMF) solution_c3->base_solvent temperature Lower Reaction Temperature (e.g., 0°C) solution_c3->temperature electrophile Use Harder Electrophile solution_c3->electrophile stoichiometry Control Stoichiometry (1.05-1.2 eq. Alkylating Agent) solution_di->stoichiometry slow_addition Slow Addition of Alkylating Agent solution_di->slow_addition monitoring Monitor Reaction Progress (TLC/LC-MS) solution_di->monitoring Troubleshooting_Nitro_Reduction start Nitro Group Reduction issue Identify Primary Issue start->issue incomplete_reduction Incomplete Reduction (Nitroso/Hydroxylamine Byproducts) issue->incomplete_reduction lack_of_chemoselectivity Lack of Chemoselectivity issue->lack_of_chemoselectivity solution_incomplete Strategies for Complete Reduction incomplete_reduction->solution_incomplete solution_chemo Strategies for Chemoselectivity lack_of_chemoselectivity->solution_chemo catalytic_hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) solution_incomplete->catalytic_hydrogenation metal_acid Metal/Acid Reduction (e.g., Fe/AcOH) solution_incomplete->metal_acid reaction_time Increase Reaction Time & Monitor solution_incomplete->reaction_time choose_reagent Select Appropriate Reducing Agent solution_chemo->choose_reagent protecting_groups Consider Protecting Sensitive Groups solution_chemo->protecting_groups

Caption: Troubleshooting workflow for the reduction of the nitro group.

Section 3: Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. To utilize this compound in this reaction, it first needs to be functionalized with a halide (e.g., Br, I) or a boronic acid/ester. This section addresses byproducts that can arise during the coupling step.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is producing a significant amount of homocoupled byproduct from my boronic acid. What is causing this and how can I minimize it?

A1: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction in Suzuki-Miyaura couplings.

Causality and Mechanistic Insight:

There are two primary mechanisms for homocoupling:

  • Oxygen-Mediated: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to give the homocoupled product and regenerate Pd(0). [3][4][5][6][7]2. Base-Mediated: In the absence of the aryl halide, the base can promote the homocoupling of the boronic acid, also involving a Pd(II) intermediate.

Troubleshooting Strategies:

  • Degassing: Rigorously degas all solvents and reagents before use to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Order of Addition: Add the aryl halide to the reaction mixture before adding the boronic acid. This ensures that the Pd(0) catalyst preferentially undergoes oxidative addition with the aryl halide.

  • Choice of Palladium Precatalyst: Using a Pd(0) source directly can sometimes minimize homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.

Q2: I am observing a significant amount of dehalogenated starting material in my Suzuki coupling. What leads to this byproduct and how can I prevent it?

A2: Dehalogenation of the aryl halide starting material is another common side reaction that reduces the yield of the desired cross-coupled product.

Causality and Mechanistic Insight:

After the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X intermediate can undergo a competing reaction pathway where the aryl group is replaced by a hydrogen atom. The source of the hydrogen can be the solvent, the base, or impurities. [8][9][10][11] Troubleshooting Strategies:

  • Choice of Solvent: Some solvents, particularly alcohols, can act as hydride donors. If dehalogenation is a significant issue, consider using a non-protic solvent like dioxane or toluene.

  • Purity of Reagents: Ensure all reagents are pure and free from water or other potential hydride sources.

  • Ligand Choice: The choice of phosphine ligand can influence the relative rates of transmetalation and dehalogenation. Sometimes, a more electron-rich or bulkier ligand can favor the desired cross-coupling pathway.

Troubleshooting_Suzuki_Coupling start Suzuki-Miyaura Coupling issue Identify Primary Issue start->issue homocoupling Boronic Acid Homocoupling issue->homocoupling dehalogenation Dehalogenation of Aryl Halide issue->dehalogenation solution_homo Strategies to Minimize Homocoupling homocoupling->solution_homo solution_dehalo Strategies to Prevent Dehalogenation dehalogenation->solution_dehalo degassing Degas Solvents and Reagents solution_homo->degassing inert_atmosphere Maintain Inert Atmosphere solution_homo->inert_atmosphere order_of_addition Optimize Order of Addition solution_homo->order_of_addition solvent_choice Choose Anhydrous, Aprotic Solvent solution_dehalo->solvent_choice reagent_purity Ensure High Purity of Reagents solution_dehalo->reagent_purity ligand_selection Screen Different Phosphine Ligands solution_dehalo->ligand_selection

Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling reactions.

Experimental Protocols

General Protocol for N-Alkylation of this compound using NaH/DMF:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to dissolve the indole (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the alkylating agent (1.05 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Nitro Group Reduction using Fe/AcOH:

  • To a round-bottom flask, add this compound (1.0 eq.) and iron powder (3-5 eq.).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to a temperature between 60-100 °C.

  • Stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling:

  • To a flame-dried Schlenk flask, add the halo-substituted this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K2CO3, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction C
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes
  • A Mechanistic Guide to Nitro Group Reduction: A Compar
  • Suzuki-Miyaura (hetero-)
  • Suzuki-Miyaura cross-coupling: Practical Guide
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes
  • A Review on Chemoselective Reduction of Nitroarenes for Wastewater Remediation Using Biochar Supported Metal Catalysts: Kinetic and Mechanistic Studies
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review)
  • Mechanism of a Suzuki-Type Homocoupling Reaction C
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids
  • Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Functional Groups
  • Regioselective N-alkyl
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogen
  • Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives
  • Suzuki–Miyaura (hetero-)
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review)
  • Deciphering complexity in Pd–c
  • B(C6F5)
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Fischer Indole Synthesis
  • Fischer indole synthesis – Knowledge and References
  • Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • Ligand‐controlled N/C3−H enantioselective alkyl
  • Regio-Selective C3- and N-Alkylation of Indolines in W
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Fischer indole synthesis
  • [Chemistry of indoles: new reactivities of indole nucleus and its synthetic applic
  • Fischer Indole Synthesis
  • C3-Alkylation of Indoles and Oxindoles by Alcohols by means of Borrowing Hydrogen Methodology
  • Why Do Some Fischer Indoliz
  • Vilsmeier–Haack reaction of indole
  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formyl
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Technical Support Center: Optimization of Reaction Conditions for Fluorinated Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing these valuable compounds. The introduction of fluorine into the indole scaffold can significantly enhance metabolic stability, binding affinity, and lipophilicity, making these molecules highly sought after in medicinal chemistry.[1][2] However, their synthesis can present unique challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to not only offer solutions but also to provide the underlying scientific reasoning to empower you to make informed decisions in your synthetic strategies.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive from researchers working on fluorinated indole synthesis:

Q1: My overall yield for the fluorinated indole synthesis is consistently low. What are the first things I should check?

A1: Low yields are a common issue and can stem from several factors.[3][4] Begin by systematically evaluating the following:

  • Purity of Starting Materials: Impurities in your starting materials, such as the arylhydrazine or the carbonyl compound in a Fischer indole synthesis, can lead to unwanted side reactions and inhibit your catalyst.[3][4] Always ensure the purity of your reagents before starting the reaction.

  • Reaction Conditions: Suboptimal reaction conditions are a primary cause of low yields.[4] Key parameters to re-evaluate are temperature, reaction time, and catalyst concentration. It is often necessary to empirically determine the optimal conditions for your specific substrate.

  • Atmospheric Control: Many reactions in indole synthesis, particularly those involving organometallic catalysts, are sensitive to air and moisture. Ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents.

  • Choice of Synthetic Route: Depending on the desired substitution pattern on the indole ring, some synthetic methods are inherently more efficient than others.[4] It may be beneficial to explore alternative synthetic strategies if your current method is not providing satisfactory results.

Q2: I'm observing the formation of multiple spots on my TLC, indicating significant side product formation. What are the likely culprits?

A2: The formation of multiple byproducts is a frequent challenge.[3] Common causes include:

  • Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in the Fischer indole synthesis, aldol condensation of aldehydes and ketones with α-hydrogens can be a significant competing reaction under acidic conditions.[4]

  • Regioisomer Formation: When using unsymmetrical ketones in the Fischer indole synthesis, the formation of two regioisomeric indoles is possible.[3] The selectivity can be influenced by the acidity of the medium and steric effects.

  • Product Decomposition: The fluorinated indole product itself might be unstable under the reaction, workup, or purification conditions.[3] This can be exacerbated by harsh acidic or basic conditions or high temperatures.

Q3: I'm struggling with the purification of my crude fluorinated indole. What are the most effective techniques?

A3: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and byproducts.[3]

  • Column Chromatography: This is the most common and effective method for purifying indoles.[3] A silica gel column with a gradient elution system, typically using a mixture of non-polar and polar solvents like hexanes and ethyl acetate, can effectively separate the desired product.

  • Recrystallization: For obtaining high-purity compounds, recrystallization can be a suitable method, although it may lead to a lower recovery yield.[3]

  • Aqueous Workup: An initial workup involving extraction with an organic solvent and washing with brine or a saturated sodium bicarbonate solution can help remove some impurities before further purification.[2][5]

Q4: What is defluorination, and how can I prevent it?

A4: Defluorination is the undesired loss of fluorine atoms from your molecule, which can lead to impurities and a loss of the desired pharmacological properties.[6] It can be promoted by high reaction temperatures, strong bases, and certain catalysts.[6] To mitigate defluorination:

  • Use Milder Conditions: Lower the reaction temperature and consider using milder bases (e.g., K₂CO₃, Cs₂CO₃).[6]

  • Optimize Catalyst and Ligands: In palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial for modulating the reactivity and stability of the palladium catalyst and its intermediates.[6]

  • Protect Sensitive Groups: The indole N-H can be protected with groups like Boc, tosyl, or SEM to alter the electronic properties of the ring and potentially increase the stability of the C-F bond.[4]

Troubleshooting Guides for Specific Synthetic Methods

This section provides detailed troubleshooting for common synthetic routes to fluorinated indoles.

Electrophilic Fluorination of Indoles

This method involves the direct fluorination of an electron-rich indole ring using an electrophilic fluorinating reagent.

Common Issues & Solutions

Observed Problem Potential Cause(s) Recommended Action(s) Scientific Rationale
No or low conversion to the fluorinated product 1. Inactive fluorinating agent: The reagent may have degraded due to moisture or improper storage. 2. Insufficiently nucleophilic indole: Electron-withdrawing groups on the indole ring decrease its reactivity towards electrophiles. 3. Incorrect solvent: The solvent can influence the solubility and reactivity of both the substrate and the fluorinating agent.1. Use a fresh batch of the fluorinating agent (e.g., Selectfluor™, NFSI).[2][7] 2. For less reactive indoles, consider using a more potent fluorinating agent or harsher reaction conditions (e.g., higher temperature), but monitor for decomposition. 3. Screen different solvents. Anhydrous acetonitrile is a common choice.[2][8]1. Electrophilic fluorinating agents are strong oxidants and can be sensitive to environmental conditions. 2. The rate of electrophilic aromatic substitution is highly dependent on the electron density of the aromatic ring. 3. The polarity and coordinating ability of the solvent can affect the stability of charged intermediates and the overall reaction kinetics.
Formation of polyfluorinated products Excess of fluorinating agent: Using too much of the fluorinating reagent can lead to multiple fluorinations on the indole ring.Carefully control the stoichiometry of the fluorinating agent. A slight excess (e.g., 1.1 equivalents) is often sufficient.[2]The indole ring is highly activated towards electrophilic substitution, and once the first fluorine atom is introduced, the ring may still be sufficiently nucleophilic to react further.
Poor regioselectivity (fluorination at undesired positions) Steric hindrance or electronic effects: The substitution pattern of the starting indole can direct the incoming electrophile to different positions. The C3 position is generally the most nucleophilic.[2]If the C3 position is blocked, fluorination may occur at other positions. Consider using a different synthetic strategy if the desired regioselectivity cannot be achieved.The regioselectivity of electrophilic aromatic substitution is governed by both steric and electronic factors of the substituents already present on the ring.

Experimental Protocol: Electrophilic Fluorination of 2-Methyl-1H-indole [2]

  • To a stirred solution of 2-methyl-1H-indole (1.0 eq) in anhydrous acetonitrile (0.1 M) under an argon atmosphere at room temperature, add Selectfluor™ (1.1 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-fluoro-2-methyl-1H-indole.

Workflow for Electrophilic Fluorination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-methyl-1H-indole in anhydrous acetonitrile reagent Add Selectfluor™ (1.1 eq) portion-wise start->reagent react Stir at room temperature (2-4 hours) reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with sat. NaHCO₃ monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure 3-fluoro-2-methyl-1H-indole purify->product

Caption: Experimental workflow for electrophilic fluorination.

Fischer Indole Synthesis

A classic and versatile method for indole synthesis involving the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[4]

Common Issues & Solutions

Observed Problem Potential Cause(s) Recommended Action(s) Scientific Rationale
Low or no product formation 1. Inappropriate acid catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be empirically optimized.[3][4] 2. Substituent effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction.[4] 3. Steric hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can hinder the reaction.[4]1. Screen a variety of Brønsted and Lewis acid catalysts.[3] 2. If substituent effects are suspected, consider a different synthetic route. 3. For sterically hindered substrates, prolonged reaction times or higher temperatures may be necessary.1. The acid catalyst is crucial for protonating the carbonyl group, facilitating the formation of the hydrazone intermediate, and catalyzing the[5][5]-sigmatropic rearrangement. 2. The stability of the enamine intermediate is key to the success of the cyclization step. 3. Steric hindrance can increase the activation energy of the key cyclization step.
Formation of regioisomers Use of unsymmetrical ketones: This can lead to the formation of two different enamine intermediates and subsequently two regioisomeric indoles.[3]Modify the acid catalyst or reaction conditions to improve regioselectivity.[3] Purification by column chromatography is often required to separate the isomers.The regioselectivity is determined by the relative stability of the two possible enamine intermediates, which can be influenced by the reaction conditions.
Tar formation Harsh reaction conditions: High temperatures and strong acids can lead to the decomposition of starting materials, intermediates, or the final product.Lower the reaction temperature and monitor the reaction closely.[3] Consider using a milder acid catalyst.Indoles and their precursors can be sensitive to strong acids and high temperatures, leading to polymerization and other decomposition pathways.

Troubleshooting Decision Tree for Fischer Indole Synthesis

start Low Yield in Fischer Indole Synthesis purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions purity->conditions Purity Confirmed catalyst Screen Different Acid Catalysts conditions->catalyst temp_time Vary Temperature and Time conditions->temp_time route Consider Alternative Synthetic Route catalyst->route No Improvement temp_time->route No Improvement

Caption: Decision tree for troubleshooting low yields.

Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines

A modern approach for the synthesis of 2-(trifluoromethyl)indoles using a domino reaction strategy.[9]

Common Issues & Solutions

Observed Problem Potential Cause(s) Recommended Action(s) Scientific Rationale
Incomplete cyclization Suboptimal protecting group on the aniline nitrogen: N-tosyl and N-mesyl derivatives are often crucial for successful cyclization.[9]Ensure the use of an appropriate N-protecting group.The protecting group influences the electronics of the nitrogen atom and the stability of the intermediates in the catalytic cycle.
Low yield of the desired product 1. Incorrect reaction temperature or concentration: These parameters can significantly influence yields and product selectivity.[9] 2. Substituent effects: Electron-donating groups on the 2-alkynylaniline generally lead to higher yields compared to electron-withdrawing groups.[9]1. Systematically optimize the reaction temperature and concentration. 2. For substrates with electron-withdrawing groups, longer reaction times or a more active catalyst system may be required.1. The rates of the individual steps in the domino sequence (trifluoromethylation and cyclization) are temperature and concentration-dependent. 2. The electron density of the aniline ring affects its nucleophilicity and the rate of the cyclization step.
Formation of side products Presence of additives: Additives like TMEDA can play a dual role as a ligand and a carbon donor, potentially leading to side reactions if not used in the optimal amount.[9]Carefully optimize the amount of any additives used in the reaction.The coordination of ligands to the metal catalyst is crucial for its activity and selectivity. Excess or inappropriate ligands can lead to undesired reaction pathways.

Data Summary: Electrosynthesis of Fluorinated Indoles

Electrosynthesis is an emerging sustainable method for preparing fluorinated indoles.[8] The following tables summarize key data for two electrochemical strategies.

Table 1: Electrochemical Anodic Fluorination of N-Acetyl-3-Substituted Indoles [8]

EntrySubstrate (N-Acetyl-3-R-indole)R GroupProductYield (%)Diastereomeric Ratio (trans:cis)
1N-AcetylindoleHtrans-N-Acetyl-2,3-difluoro-2,3-dihydroindole65>95:5
2N-Acetyl-3-methylindoleCH₃trans-N-Acetyl-2,3-difluoro-3-methyl-2,3-dihydroindole72>95:5
3N-Acetyl-3-phenylindolePhtrans-N-Acetyl-2,3-difluoro-3-phenyl-2,3-dihydroindole78>95:5

Table 2: Electrochemical Dearomative Trifluoromethylation of Indoles [8]

EntrySubstrateProductYield (%)
1N-Methylindole3-Methyl-1-((trifluoromethyl)sulfonyl)-1,4-dihydroquinoline85
25-Bromo-N-methylindole6-Bromo-3-methyl-1-((trifluoromethyl)sulfonyl)-1,4-dihydroquinoline82
3N-Methyl-2-phenylindole3-Methyl-4-phenyl-1-((trifluoromethyl)sulfonyl)-1,4-dihydroquinoline75

Conclusion

The synthesis of fluorinated indoles is a dynamic area of research with significant implications for drug discovery. While challenges exist, a systematic approach to troubleshooting, grounded in a solid understanding of the underlying chemical principles, can lead to successful outcomes. This guide provides a framework for addressing common issues, but it is important to remember that each substrate may require unique optimization. We encourage you to use this resource as a starting point for your experimental design and problem-solving.

References

  • Application Notes and Protocols for the Electrosynthesis of Fluorinated Indole Deriv
  • Overcoming challenges in the synthesis of 4-fluoroindoles - Benchchem. (URL: )
  • Application Notes and Protocols for 3-Fluoro-2-methyl-1H-indole in Medicinal Chemistry - Benchchem. (URL: )
  • An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent | Organic Letters - ACS Public
  • Fluorine-containing indoles: Synthesis and biological activity - daneshyari.com. (URL: )
  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - Organic Chemistry Portal. (URL: [Link])
  • In-Depth Technical Guide: 3-Fluoro-2-methyl-1H-indole Deriv
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. (URL: [Link])
  • Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchG
  • Preventing defluorination of fluorinated indole compounds - Benchchem. (URL: )
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  • Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01415K. (URL: [Link])
  • Synthesis of fluorinated indoles as RNA analogues - PubMed. (URL: [Link])
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  • Synthesis of 3-fluoro-2-methyl-1H-indole: A Technical Guide - Benchchem. (URL: )
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Technical Support Center: Advanced Purification of 7-Fluoro-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of 7-Fluoro-5-nitro-1H-indole. We address common and advanced challenges in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure both purity and yield are maximized.

Section 1: Frequently Asked Questions - Purity Assessment & Initial Characterization

This section addresses the critical first step: accurately determining the purity of your synthesized material.

Q1: What are the primary analytical methods to reliably assess the purity of my this compound sample?

A1: A multi-pronged approach is essential for a comprehensive purity assessment. No single technique is sufficient.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method using a C18 column is typically effective. The mobile phase can be optimized, but a good starting point is a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.[1][2] The high sensitivity of UV detection at 220 nm is suitable for the indole chromophore.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable. ¹H NMR will confirm the core structure and identify proton-bearing impurities. ¹⁹F NMR is particularly powerful as the fluorine atom provides a clean spectral window, free from biological background interference, making it an excellent probe for purity and structural integrity.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification of MS. It is invaluable for identifying the molecular weights of impurities, giving you crucial clues about their structure (e.g., unreacted starting materials, dehalogenated byproducts, or dimers).

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Q2: My ¹H NMR spectrum shows several small, unexpected peaks. What are the likely culprits?

A2: Unexpected peaks in the NMR of a crude this compound sample often originate from predictable side reactions during synthesis. Common impurities include:

  • Regioisomers: Depending on the synthetic route (e.g., nitration of 7-fluoro-1H-indole), you may have isomers such as 4-nitro, 6-nitro, or dinitro species.

  • Unreacted Starting Materials: Incomplete reactions are a common source of contamination. For instance, if using a Fischer indole synthesis, you might see residual (4-fluoro-2-nitrophenyl)hydrazine.[5]

  • Dehalogenated or Denitrated Species: Reductive side reactions can lead to the formation of 5-nitro-1H-indole or 7-fluoro-1H-indole. During catalytic hydrogenation steps in related syntheses, dehalogenation is a known side reaction.[6]

  • Solvent Residues: Residual high-boiling solvents like DMF, DMSO, or acetic acid are common. These are typically identifiable by their characteristic chemical shifts.

Q3: How do I select an appropriate HPLC method for purity analysis?

A3: Method development for indole compounds often involves reverse-phase chromatography.[7][8]

  • Column Selection: A standard C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a robust starting point.

  • Mobile Phase: Begin with a simple mobile phase of acetonitrile (MeCN) and water. The addition of an acid modifier like 0.1% formic acid or TFA is crucial to ensure sharp peaks by protonating the indole nitrogen and any residual silanols on the column.[2]

  • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% MeCN over 20 minutes) to elute all components and determine the approximate retention time of your target compound.

  • Optimization: Once you have a preliminary separation, you can optimize the gradient around the elution time of your compound to improve the resolution between it and nearby impurities. For structurally similar impurities, switching the organic modifier to methanol can alter selectivity and may provide a better separation.[7]

Section 2: Troubleshooting Guide - Recrystallization

Recrystallization is a powerful, cost-effective technique for removing small amounts of impurities, provided a suitable solvent system can be identified.

Q1: I'm struggling to find a suitable solvent for recrystallizing this compound. What is the strategy?

A1: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Given the polar nitro group and the relatively nonpolar indole core, a solvent of intermediate polarity is often a good starting point.

  • Systematic Screening: Test solubility in a range of solvents with varying polarities (see table below). Use a small amount of material (10-20 mg) in a test tube. Good candidates include ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes or ethanol/water.

  • The "Oiling Out" Problem: If your compound melts before it dissolves, it will "oil out." This indicates the solvent's boiling point is higher than the compound's melting point. In this case, use a lower-boiling solvent or a solvent mixture.

  • Two-Solvent System: If no single solvent works, a two-solvent system is ideal. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or heptane) dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly.

SolventPolarity IndexBoiling Point (°C)Rationale for Use
Hexanes/Heptane 0.169 / 98Good "anti-solvent" or for washing final product. Unlikely to be a primary recrystallization solvent.
Toluene 2.4111Can be effective for moderately polar compounds. Good for removing highly polar impurities.
Ethyl Acetate 4.477A versatile solvent of intermediate polarity. Often a good starting point.
Isopropanol 4.082Can be effective. Slower evaporation than ethanol may yield better crystals.
Ethanol 5.278Good for compounds with some polarity. Often used in a mixture with water.
Acetonitrile 6.282High solubility is expected; more likely to be used for chromatography.[9]

Q2: My compound has oiled out instead of forming crystals. How can I recover my material and induce crystallization?

A2: Oiling out prevents purification. To resolve this:

  • Reheat the Solution: Heat the mixture until the oil redissolves completely.

  • Add More Solvent: Add more of the primary solvent to lower the saturation point. This is the most common solution.

  • Reduce the Cooling Rate: Allow the solution to cool extremely slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.

  • Scratch/Seed: Once cool, scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. If you have a small crystal of pure material, add it as a seed crystal.

Q3: The purity of my material did not improve after recrystallization. What went wrong?

A3: This typically points to one of two issues:

  • Inappropriate Solvent Choice: The impurity may have very similar solubility characteristics to your product in the chosen solvent. You must find a solvent that solubilizes the impurity well at all temperatures while dissolving your product only when hot.

  • Trapped Impurities: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice (occlusion). The solution is to ensure slow, controlled cooling to allow for the formation of a pure, well-ordered crystal lattice.

Section 3: Troubleshooting Guide - Flash Column Chromatography

For complex mixtures or when recrystallization fails, flash column chromatography on silica gel is the method of choice. The polarity of this compound is dominated by the nitro group and the N-H of the indole, making it suitable for normal-phase chromatography.

Purification Strategy Decision Workflow

G start Crude Product Analysis (TLC/HPLC/NMR) q1 Are impurities significantly different in polarity? start->q1 recrystallization Attempt Recrystallization q1->recrystallization  Yes chromatography Proceed to Column Chromatography q1->chromatography  No / Unknown q2 Is purity >99%? recrystallization->q2 end Pure Product chromatography->end q2->chromatography  No q2->end  Yes reassess Re-evaluate Purification Strategy

Caption: Decision tree for selecting a primary purification method.

Q1: How do I choose the correct mobile phase (eluent) for purifying this compound on silica gel?

A1: The key is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for your target compound on a silica gel TLC plate.

  • Initial Screening: A mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate) is the standard choice. Start with a low polarity mix (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the ethyl acetate concentration (20%, 30%, etc.) until you achieve the target Rƒ.

  • The Role of Polarity: The nitro group and indole N-H are strong hydrogen bond acceptors/donors, leading to strong interactions with the silanol groups (Si-OH) on the silica surface. This causes high retention. Ethyl acetate is effective because its ester carbonyl group can compete for these hydrogen bonding sites, eluting the compound.

  • For Highly Retained Compounds: If your compound barely moves from the baseline even in 100% ethyl acetate, a small amount (0.5-1%) of methanol or isopropanol can be added to the mobile phase to dramatically increase its polarity.

Q2: My compound is streaking or tailing badly on the TLC plate and the column, leading to poor separation. What causes this?

A2: Tailing is a common problem with nitrogen-containing heterocycles like indoles on silica gel.

  • Cause: The primary cause is the acidic nature of the silica gel surface. The lone pair on the indole nitrogen can interact strongly with acidic silanol groups, leading to slow desorption kinetics and tailing.

  • Solution 1 (Recommended): Add a small amount of a basic modifier to your eluent to neutralize the acidic sites. Triethylamine (Et₃N) at a concentration of 0.1-1% is highly effective. It will compete with your compound for the acidic sites, resulting in sharper, more symmetrical peaks.

  • Solution 2: In some cases, adding a small amount of acetic acid can also improve peak shape, particularly if the compound has basic impurities. However, for an acidic N-H group on the indole, a basic modifier is usually the better choice.[10]

  • Solution 3: Ensure your sample is not overloaded on the column. Applying too much material to the column is a frequent cause of tailing and poor separation. A general rule is to load 1 g of crude material per 20-40 g of silica gel.

Q3: My recovery from the column is very low. Where did my product go?

A3: Low recovery suggests irreversible adsorption to the stationary phase or decomposition.

  • Irreversible Adsorption: This can happen if your compound is particularly acidic or chelates to trace metals in the silica. The use of triethylamine in the eluent, as described above, can mitigate this by deactivating the most aggressive active sites on the silica.

  • Decomposition: Nitro-aromatic compounds can be sensitive. While generally stable, prolonged exposure to the acidic silica surface can sometimes lead to degradation. To combat this:

    • Use a less acidic, deactivated silica gel.

    • Work quickly. Do not let the compound sit on the column for an extended period.

    • If all else fails, consider switching to a different stationary phase like alumina (neutral or basic) or reverse-phase chromatography.

Chromatography Troubleshooting Workflow

G start Problem: Poor Separation on Silica Column q1 Is the Rƒ value between 0.25-0.35? start->q1 q2 Is the compound tailing? q1->q2  Yes adjust_polarity Adjust Eluent Polarity q1->adjust_polarity  No q3 Are the spots overlapping (low resolution)? q2->q3  No add_modifier Add 0.5% Triethylamine to Eluent q2->add_modifier  Yes check_loading Reduce Sample Load q3->check_loading  Overloaded? fine_tune Use a shallower gradient or isocratic elution with a weaker solvent system q3->fine_tune  No adjust_polarity->q1 success Separation Improved add_modifier->success check_loading->success fine_tune->success

Caption: Troubleshooting flowchart for poor chromatographic separation.

Section 4: Safety Precautions

Handling this compound requires adherence to standard laboratory safety protocols, with special attention to its potential hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[11][12]

  • Handling: Avoid creating dust.[11] Handle in a well-ventilated area, preferably within a chemical fume hood.[12][13] Avoid contact with skin and eyes.[11][14] Wash hands thoroughly after handling.[12]

  • Hazards: Nitro compounds should be treated as potentially toxic and irritant. The material is harmful if swallowed and causes skin and serious eye irritation.[15][16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11][12]

Section 5: Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Column Packing: Pour the slurry into a glass column and use gentle air pressure to pack the bed evenly. Add a thin layer of sand to the top to protect the silica surface.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product) and evaporate the solvent to dryness. This "dry loading" method results in much better separation than loading the sample as a liquid.

  • Elution: Carefully add the dry-loaded silica to the top of the column. Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to move your compound down the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent (e.g., isopropanol) in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath for 20-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

References

  • Fisher Scientific. (2021).
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • Apollo Scientific. (n.d.). Safety Data Sheet for 7-Nitro-1H-indole-2-carboxylic acid.
  • ChemBK. (2024). 7-Fluoro-4-nitro-1H-indole.
  • CymitQuimica. (n.d.). CAS 548458-05-5: 7-Fluoro-4-nitro-1H-indole.
  • Wenzel, B., et al. (2013).
  • CDH Fine Chemical. (n.d.).
  • ChemicalBook. (2025). This compound.
  • TCI America. (n.d.). This compound, min 97%.
  • Apollo Scientific. (n.d.). 7-Fluoro-4-nitro-1H-indole.
  • Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. PubMed.
  • Indurthi, H. K., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. NIH.
  • SIELC Technologies. (n.d.). Separation of Indole, 3-(2-aminoethyl)-5-fluoro-, hydrochloride on Newcrom R1 HPLC column.
  • Maleckis, A. (2023). Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org.
  • Qianzhu, H., et al. (2022). Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors.
  • Reddy, M. S., et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.
  • Cantagallo, F., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules.

Sources

Technical Support Center: Overcoming Challenges in the Synthesis of 4-Fluoroindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluoroindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during the synthesis of this critical pharmaceutical and advanced material building block.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your synthetic strategies.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, offering detailed, evidence-based solutions.

Question 1: My reaction resulted in a low yield or failed completely. What are the likely causes and how can I rectify this?

Answer: Low yields are a frequent challenge in indole synthesis and can arise from several factors, including suboptimal reaction conditions and the stability of reactants.[4] A systematic evaluation of your experimental setup is the first step to improving your outcomes.[5]

Initial Diagnostic Workflow:

low_yield_workflow start Low or No Product Yield reagents Verify Starting Material Purity start->reagents Step 1 conditions Optimize Reaction Conditions reagents->conditions Step 2 monitoring Monitor Reaction Progress (TLC) conditions->monitoring Step 3 workup Review Workup & Purification monitoring->workup Step 4 decision Still Low Yield? workup->decision Step 5 alternative Consider Alternative Synthesis Route decision->alternative Yes success Improved Yield decision->success No

Caption: Initial workflow for troubleshooting low product yield.

Detailed Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the high purity of your starting materials, such as (4-fluorophenyl)hydrazine and the corresponding ketone or aldehyde.[1] Impurities can lead to unwanted side reactions and inhibit the catalyst.[4]

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration.[4] For instance, the Fischer indole synthesis is highly sensitive to temperature and acid strength.[4]

  • Atmospheric Moisture: Some reactions are sensitive to moisture. Ensure the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.[5]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and identify the formation of byproducts.[5]

Question 2: My TLC plate shows multiple spots, indicating the formation of byproducts. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products is a common issue, often stemming from a lack of regioselectivity or the occurrence of side reactions.

Common Causes and Solutions for Byproduct Formation:

Problem Potential Cause Recommended Solution
Regioisomers Use of unsymmetrical ketones in Fischer indole synthesis.[1]Modify the acid catalyst or reaction conditions to improve regioselectivity.[1] Consider purification by column chromatography to isolate the desired isomer.
Side Reactions Harsh reaction conditions (e.g., high temperature, strong acids).[1]Consider a milder synthetic route, such as the Madelung or Larock indole synthesis.[1]
Product Decomposition Instability of the product under the reaction conditions.Lower the reaction temperature and monitor the reaction closely to avoid prolonged reaction times.[1]

Advanced Strategy for Regioselectivity:

For challenging substrates, consider advanced methods like the Larock indole synthesis catalyzed by NHC-palladium complexes, which has been shown to provide high regioselectivity in the synthesis of 2,3-disubstituted indoles.[6]

Question 3: I'm having difficulty isolating and purifying my 4-fluoroindole product. What techniques can I employ?

Answer: Isolation and purification can be challenging due to the properties of the product or the formation of emulsions during workup.

Troubleshooting Purification Issues:

  • Emulsion Formation: If an emulsion forms during the workup, add brine to the aqueous layer to break it.[1]

  • Product Volatility: If your product is volatile, be cautious during solvent removal (rotoevaporation) to avoid loss of product.[7]

  • Chromatography Challenges: If you encounter difficulties with silica gel chromatography, consider using an alternative stationary phase like alumina, or neutralizing the silica gel.[1]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-fluoroindoles.

Question 1: What are the most common synthetic routes for preparing 4-fluoroindoles, and what are their respective advantages and disadvantages?

Answer: Several methods are available for the synthesis of 4-fluoroindoles, each with its own set of strengths and weaknesses.

Comparison of Common Synthetic Routes:

Synthesis Method Description Advantages Disadvantages
Fischer Indole Synthesis Reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[8]Wide applicability and readily available starting materials.[9]Can result in low yields and lack of regioselectivity with unsymmetrical ketones.[1][10]
Larock Indole Synthesis Palladium-catalyzed heteroannulation of an ortho-iodoaniline and a disubstituted alkyne.[11]High versatility and can be used to produce various indole types.[11]Can be expensive due to the use of a palladium catalyst.[12]
Bischler-Möhlau Indole Synthesis Forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline.[10]A classical method for 2-arylindoles.[13]Often requires harsh conditions and can result in poor yields and unpredictable regioselectivity.[10][14]
Hemetsberger-Knittel Indole Synthesis Thermal decomposition of a 3-aryl-2-azido-propenoic ester.[15]Typically provides good yields (above 70%).[15]The starting material can be unstable and difficult to synthesize.[15]
Leimgruber-Batcho Indole Synthesis A two-step synthesis starting from 2-fluoro-6-nitrotoluene.[2]Suitable for larger-scale synthesis and offers an alternative to other methods.[1]Involves the use of nitro compounds, which can be hazardous.

Question 2: My Fischer indole synthesis of 4-fluoroindole is consistently giving low yields. What specific parameters should I focus on optimizing?

Answer: Low yields in the Fischer indole synthesis are a frequent issue.[1] Several factors can contribute to this problem.

Key Optimization Parameters for Fischer Indole Synthesis:

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂, BF₃) are critical and often need to be determined empirically.[1][8]

  • Reaction Temperature and Time: While elevated temperatures are often required, excessive heat or prolonged reaction times can lead to decomposition.[1][16] Monitoring the reaction by TLC is crucial to determine the optimal conditions.[1]

  • Anhydrous Conditions: Ensure the reaction is conducted under anhydrous conditions, as water can interfere with the acid catalyst and intermediates.[1]

  • Inefficient Cyclization: The key[3][3]-sigmatropic rearrangement and subsequent cyclization can be inefficient.[1] The choice of catalyst and reaction conditions plays a significant role here.

Workflow for Optimizing Fischer Indole Synthesis:

fischer_optimization start Low Yield in Fischer Synthesis catalyst Screen Acid Catalysts (Brønsted vs. Lewis) start->catalyst concentration Vary Catalyst Concentration catalyst->concentration temperature Optimize Reaction Temperature concentration->temperature time Optimize Reaction Time (Monitor by TLC) temperature->time anhydrous Ensure Anhydrous Conditions time->anhydrous result Improved Yield anhydrous->result

Sources

Addressing stability and degradation issues of 7-Fluoro-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Fluoro-5-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling, storing, and utilizing this valuable synthetic building block. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a unique heterocyclic compound characterized by the presence of both a fluorine atom and a nitro group on the indole scaffold. These substituents significantly influence the molecule's electronic properties, reactivity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.[1] The fluorine atom can enhance metabolic stability and lipophilicity, while the electron-withdrawing nitro group makes the indole ring more electrophilic compared to the parent indole.[1] However, these same functional groups can also introduce stability challenges. This guide provides a structured approach to troubleshooting common issues related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. Based on general guidelines for nitro-containing and fluorinated aromatic compounds, the following conditions are recommended:

  • Temperature: Store at 2-8°C for long-term storage.[2] For short-term laboratory use, room temperature is acceptable if the compound is protected from light and moisture.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidative degradation.

  • Light: Protect from light. Nitroaromatic compounds can be susceptible to photodegradation.[3]

  • Container: Use a tightly sealed, amber glass vial to minimize exposure to light and moisture.

Q2: I've noticed the color of my this compound has changed from a pale yellow to a darker shade. What could be the cause?

A2: A color change is often an indicator of degradation. Potential causes include:

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of colored byproducts. Studies on other nitroaromatic compounds have shown that they can undergo complex photochemical reactions.[3][4]

  • Oxidation: Exposure to air and moisture over time can lead to oxidative degradation of the indole ring.

  • Impurities: The presence of residual catalysts or reagents from synthesis can promote degradation.

It is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, before use.

Stability in Solution

Q3: How stable is this compound in common laboratory solvents?

  • Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The compound is expected to have good stability in dry aprotic solvents. However, ensure the solvents are anhydrous, as water can facilitate degradation, especially under basic or acidic conditions.

  • Protic Solvents (e.g., Methanol, Ethanol): Stability in protic solvents may be lower, particularly if the solution is not freshly prepared. The indole nitrogen can participate in hydrogen bonding, potentially altering its reactivity.

  • Aqueous Solutions: Stability in aqueous solutions is expected to be pH-dependent. The indole ring can be susceptible to degradation under harsh acidic or basic conditions.[5] For other nitroaromatic compounds, degradation has been observed in both acidic and alkaline solutions.[6]

Q4: I am performing a reaction under basic conditions. What should I be aware of?

A4: The indole N-H proton is weakly acidic and can be deprotonated by strong bases. This can lead to N-alkylation or other side reactions if electrophiles are present.[5] Furthermore, strong basic conditions, especially at elevated temperatures, can promote the degradation of the indole ring itself.[5] It is advisable to use the mildest basic conditions possible and to protect the indole nitrogen if it is not the intended site of reaction.

Q5: My reaction in an acidic medium is giving a low yield. Could the starting material be degrading?

A5: Yes, strong acidic conditions can lead to degradation. While the Fischer indole synthesis itself is acid-catalyzed, excess acid or prolonged reaction times at high temperatures can result in the formation of side products or decomposition.[7][8] For some nitro-containing compounds, ring-opening reactions have been observed in acidic solutions.[6] Monitor your reaction closely by TLC or LC-MS to track the consumption of the starting material and the formation of any unexpected byproducts.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Issue 1: Low or No Product Yield in a Reaction

If you are experiencing a low yield, consider the following potential causes and solutions.

Potential Cause Recommended Solution Scientific Rationale
Degradation of Starting Material Verify the purity of your this compound by HPLC or NMR before starting the reaction.Impurities or degradation products can inhibit the reaction or lead to the formation of side products.
Suboptimal Reaction Conditions Perform small-scale optimization experiments to screen different solvents, temperatures, and reaction times.The stability and reactivity of this compound are highly dependent on the reaction environment.
Incompatible Reagents Avoid strong oxidizing or reducing agents unless they are part of the intended reaction scheme.The nitro group can be reduced, and the electron-rich indole ring can be oxidized.
Incorrect Stoichiometry Carefully check the stoichiometry of your reactants.An excess of a particular reagent may lead to side reactions or degradation of the starting material or product.
Issue 2: Formation of Multiple Products

The appearance of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Cause Recommended Solution Scientific Rationale
Photodegradation Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.Nitroaromatic compounds are often light-sensitive, and exposure to light can induce photochemical side reactions.[3]
Reaction at Multiple Sites Consider protecting the indole nitrogen (e.g., with a BOC or SEM group) if you are targeting another position on the molecule.The indole nitrogen can be nucleophilic and may compete with other reactive sites.
Degradation of the Product Monitor the reaction progress closely and work up the reaction as soon as the starting material is consumed.The desired product may be unstable under the reaction conditions and can degrade over time.
Isomerization For reactions involving the formation of new stereocenters or regioisomers, optimize the reaction conditions (e.g., catalyst, temperature) to favor the desired isomer.The electronic nature of the substituted indole can influence the regioselectivity of certain reactions.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 50 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm and a wavelength near its λmax).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

To understand the stability of this compound under specific stress conditions, a forced degradation study can be performed.

  • Prepare Solutions: Prepare solutions of this compound (e.g., 100 µg/mL) in the following solutions:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% H₂O₂ (Oxidative condition)

    • Milli-Q water (Neutral condition)

  • Photostability: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber). Keep a control sample wrapped in aluminum foil to protect it from light.

  • Thermal Stability: Store solid samples and solutions at an elevated temperature (e.g., 60°C). Keep control samples at the recommended storage temperature.

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution, neutralize if necessary, and analyze by HPLC (using the method in Protocol 1) to determine the percentage of degradation.

Visualizing Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on the known reactivity of related compounds.

G cluster_conditions Stress Conditions cluster_compound This compound cluster_products Potential Degradation Products Light (UV/Vis) Light (UV/Vis) indole This compound Light (UV/Vis)->indole Photodegradation Strong Acid (H+) Strong Acid (H+) Strong Acid (H+)->indole Acid Hydrolysis Strong Base (OH-) Strong Base (OH-) Strong Base (OH-)->indole Deprotonation Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2)->indole Oxidation photoproducts Polymerized or Ring-Opened Products indole->photoproducts hydrolysis_products Ring-Opened Products indole->hydrolysis_products deprotonated_indole Indole Anion indole->deprotonated_indole oxidized_products Hydroxylated or Ring-Cleaved Products indole->oxidized_products

Caption: Potential degradation pathways of this compound under various stress conditions.

G start Start Experiment check_purity Verify Purity of Starting Material (HPLC/NMR) start->check_purity reaction_setup Set up Reaction Under Optimized Conditions (Inert atmosphere, protect from light) check_purity->reaction_setup monitor_reaction Monitor Reaction Progress (TLC/LC-MS) reaction_setup->monitor_reaction low_yield Low Yield or Multiple Products? monitor_reaction->low_yield troubleshoot Troubleshoot: - Check reagent purity - Optimize temperature/time - Consider protecting groups low_yield->troubleshoot Yes workup Work-up and Purify Product low_yield->workup No troubleshoot->reaction_setup characterize Characterize Final Product workup->characterize end Experiment Complete characterize->end

Caption: A troubleshooting workflow for experiments involving this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Loakes, D., Hill, F., Brown, D. M., & Salisbury, S. A. (1997). Stability and structure of DNA oligonucleotides containing non-specific base analogues. Journal of molecular biology, 270(3), 426–435.
  • Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic acids research, 22(20), 4039–4043.
  • BenchChem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
  • Loakes, D. (1995). 5-Nitroindole as an universal base analogue. Nucleic Acids Research, 23(13), 2361-2366.
  • BenchChem. (n.d.). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.
  • Miralles-Cuevas, S., Audino, F., Polo-López, M. I., & Fernández-Alba, A. R. (2014). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
  • Sigma-Aldrich. (n.d.). 5-Nitroindole.
  • Gene Link. (n.d.). 5-nitroindole Oligo Modifications.
  • Hughes, D. L. (2012). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 77(17), 7119–7125.
  • CymitQuimica. (n.d.). CAS 548458-05-5: 7-Fluoro-4-nitro-1H-indole.
  • Gao, J., Qu, Y., He, J., & Ruan, H. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Journal of environmental sciences (China), 73, 1–11.
  • F. T. E. (2007). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions.
  • Wang, Y., Zhang, Y., Wang, Y., & Li, G. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in chemistry, 6, 373.
  • Sigma-Aldrich. (n.d.). 7-Fluoro-1H-indole.

Sources

Strategies to minimize side reactions in 7-Fluoro-5-nitro-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Fluoro-5-nitro-1H-indole

Introduction

Welcome to the technical support center for the synthesis of this compound. This critical building block presents unique challenges due to the specific substitution pattern on the indole core. The presence of an electron-withdrawing fluorine at the 7-position and a nitro group at the 5-position requires careful selection of synthetic strategy and precise control over reaction conditions to minimize the formation of impurities and side products.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common synthetic routes, potential pitfalls, and robust troubleshooting strategies. Our approach is grounded in mechanistic principles to empower you not just to follow a protocol, but to understand and control your chemical transformations.

Core Synthetic Strategies & Troubleshooting

We will address the three most common synthetic approaches to this compound, each with its own set of challenges and optimization parameters.

  • Direct Nitration of 7-Fluoro-1H-indole

  • The Bartoli Indole Synthesis

  • The Fischer Indole Synthesis

Strategy 1: Direct Nitration of 7-Fluoro-1H-indole

This is often the most conceptually straightforward approach, but it is fraught with challenges related to regioselectivity. The indole nucleus is highly activated towards electrophilic substitution, and the directing effects of the existing fluorine and the pyrrole nitrogen can lead to a mixture of products.

Frequently Asked Questions (FAQs)

Q1: My nitration of 7-fluoroindole yields a complex mixture of isomers, with the desired 5-nitro product being a minor component. How can I improve regioselectivity?

A1: This is the most common issue with this strategy. The indole ring is most nucleophilic at the C3 position. Without a protecting group on the indole nitrogen, electrophilic attack often favors this position, leading to 3-nitro-7-fluoroindole or subsequent decomposition. Furthermore, the fluorine at C7 is an ortho-, para-director, activating C6 and C8 (part of the pyrrole ring), while the pyrrole ring itself directs to C3, C5, and C7. The interplay of these effects makes achieving C5 selectivity difficult.

Causality & Expert Insight: The key is to control the nature of the electrophile and the reaction conditions to favor kinetic or thermodynamic products. Milder nitrating agents and lower temperatures are crucial to prevent over-oxidation and the formation of undesired isomers. Recent methodologies have focused on non-acidic conditions to avoid the harshness of traditional mixed-acid nitrations.[1]

Troubleshooting & Optimization Protocol:

  • Nitrogen Protection: Before nitration, protect the indole nitrogen as a tosyl (Ts), Boc, or other suitable group. This serves two purposes: it reduces the overwhelming reactivity at C3 and improves the solubility of the starting material in organic solvents, allowing for more homogeneous reaction conditions.

  • Choice of Nitrating Agent: Avoid harsh conditions like fuming HNO₃/H₂SO₄. These will lead to oxidation and polymerization. Consider the alternatives outlined in the table below.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to minimize side reactions. Slowly add the nitrating agent to a solution of the protected 7-fluoroindole to maintain temperature control and minimize local concentration spikes.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the formation of di-nitrated or other degradation products.

Table 1: Comparison of Nitrating Conditions for Indoles

Nitrating AgentTypical ConditionsExpected Outcome & Commentary
HNO₃ / H₂SO₄ -10 °C to 10 °CNot Recommended. Harshly acidic, often leads to polymerization and a mixture of 4-, 5-, and 6-nitro isomers.
Acetyl Nitrate (AcONO₂) In Ac₂O, 0 °C to RTMilder than mixed acid. Can provide better selectivity but still prone to forming multiple isomers.
Tetramethylammonium Nitrate / TFAA Anhydrous CH₂Cl₂, 0 °CA non-acidic protocol that can generate trifluoroacetyl nitrate in situ, showing good yields for 3-nitration on protected indoles.[1] Adaptation for 5-nitration would require careful optimization.
KNO₃ / H₂SO₄ Conc. H₂SO₄, -20 °C to 0 °CA classic, potent combination. The high acidity can favor nitration on the benzene ring over the pyrrole ring, potentially improving 5-nitro selectivity, but requires strict temperature control.

Logical Flow: Selecting a Nitration Strategy

Nitration_Strategy start Start: 7-Fluoro-1H-indole protect Protect Indole N (e.g., Boc, Ts) start->protect nitration Select Nitrating Agent protect->nitration mild Mild Conditions (e.g., AcONO₂) nitration->mild Better control, potential C3 side product strong Strong Conditions (e.g., KNO₃/H₂SO₄) nitration->strong Higher C5 potential, risk of degradation workup Careful Workup & Deprotection mild->workup strong->workup purify Chromatography (Isomer Separation) workup->purify product Product: This compound purify->product

Caption: Decision workflow for direct nitration.

Strategy 2: The Bartoli Indole Synthesis

The Bartoli synthesis is one of the most effective methods for preparing 7-substituted indoles.[2] It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. For this compound, the logical starting material would be 1,2-difluoro-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q2: My Bartoli synthesis is failing or giving very low yields. What are the most critical parameters to control?

A2: The Bartoli synthesis is sensitive to several factors. Failure is often due to Grignard reagent quality, stoichiometry, temperature, and the absolute requirement for an ortho-substituent on the nitroarene.

Causality & Expert Insight: The reaction mechanism involves a[3][3]-sigmatropic rearrangement that is facilitated by a sterically demanding ortho-substituent.[3][4] The fluorine atom at the ortho position is crucial for the success of this reaction. The reaction requires three equivalents of the vinyl Grignard reagent: the first reacts with the nitro group to form a nitrosoarene intermediate, the second adds to the nitroso group, and the third acts as a base in the final stage.[3][4][5] Insufficient Grignard reagent is a common cause of low conversion.

Troubleshooting & Optimization Protocol:

  • Grignard Reagent Quality: Use freshly prepared or recently titrated vinylmagnesium bromide or chloride. Grignard reagents degrade on storage. Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

  • Stoichiometry: Use at least 3.0 equivalents of the vinyl Grignard reagent. It is often beneficial to use a slight excess (e.g., 3.3 equivalents) to ensure full conversion.[4]

  • Temperature Control: The initial addition of the Grignard reagent to the nitroarene must be performed at low temperatures, typically between -40 °C and -20 °C, in a suitable solvent like THF.[5][6] Add the Grignard reagent dropwise via a syringe pump to avoid temperature spikes that can lead to side reactions, such as the formation of anilines.

  • Reaction Quench: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature before warming to room temperature.[5]

  • Starting Material: Ensure the purity of your 1,2-difluoro-4-nitrobenzene. Impurities can interfere with the Grignard reagent.

Q3: I'm observing a significant amount of aniline byproduct instead of the indole. Why is this happening?

A3: Formation of anilines (e.g., 2-fluoro-4-nitroaniline or its reduced form) can occur if the reaction conditions are not optimal. This side reaction becomes competitive if the[3][3]-sigmatropic rearrangement is disfavored. This can happen with nitroarenes that lack an ortho-substituent, but can also occur if the temperature is not properly controlled.[6]

Troubleshooting Steps:

  • Re-verify your starting material is the correct ortho-fluoro isomer.

  • Strictly maintain the low temperature profile during Grignard addition.

  • Ensure a sufficient excess of the vinyl Grignard reagent is used to drive the reaction toward the indole product.

Diagram: Key Mechanistic Steps & Side Reactions

Bartoli_Mechanism cluster_main Desired Pathway cluster_side Side Reaction Nitroarene o-F-Nitroarene Nitroso Nitroso Intermediate Nitroarene->Nitroso +1 eq. VinylMgBr Aniline Aniline Byproduct Nitroarene->Aniline Poor Temp. Control or wrong isomer Adduct Grignard Adduct Nitroso->Adduct +1 eq. VinylMgBr Rearrangement [3,3]-Sigmatropic Rearrangement Adduct->Rearrangement Cyclization Intramolecular Cyclization Rearrangement->Cyclization Indole 7-F-Indole Product (precursor) Cyclization->Indole +1 eq. VinylMgBr & Workup

Caption: Bartoli synthesis: desired vs. side reaction.

Strategy 3: The Fischer Indole Synthesis

A cornerstone of indole chemistry, the Fischer synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[7] To synthesize this compound, the required precursors would be (2-fluoro-4-nitrophenyl)hydrazine and a suitable carbonyl compound (e.g., pyruvic acid or an equivalent to form the unsubstituted pyrrole ring).

Frequently Asked Questions (FAQs)

Q4: The synthesis of the (2-fluoro-4-nitrophenyl)hydrazine precursor is low-yielding and produces many impurities. How can I optimize this step?

A4: The synthesis of this hydrazine is non-trivial. It typically starts from 1,2-difluoro-4-nitrobenzene. The standard route involves:

  • Nucleophilic aromatic substitution (SₙAr) with hydrazine to displace one of the fluorine atoms.

  • Alternatively, reduction of the nitro group to an amine, followed by diazotization and reduction to the hydrazine.

The SₙAr route is often problematic due to the competing displacement of the other fluorine and potential side reactions with the highly nucleophilic hydrazine. The diazotization route is multi-step and requires careful control.

Troubleshooting the Hydrazine Synthesis (SₙAr route):

  • Temperature: Keep the reaction temperature low to control the exotherm and improve selectivity.

  • Hydrazine Equivalents: Use a large excess of hydrazine hydrate to favor the monosubstitution product.

  • Solvent: Use a polar aprotic solvent like DMSO or NMP.

Q5: My Fischer cyclization step is giving me a dark, tarry mixture with very little of the desired indole. What's going wrong?

A5: This is a classic sign of decomposition under the harsh acidic and thermal conditions of the Fischer synthesis.[8] The electron-withdrawing nitro group can make the cyclization more difficult and susceptible to side reactions.

Causality & Expert Insight: The mechanism involves a[3][3]-sigmatropic rearrangement of a hydrazone intermediate.[9] Strong acids (Brønsted or Lewis) are required to catalyze this step.[7] However, these same conditions can cause degradation of the electron-deficient aromatic ring and the sensitive indole product.

Troubleshooting & Optimization Protocol:

  • Catalyst Choice: The "best" acid catalyst is highly substrate-dependent and often requires empirical screening.[8] Start with milder Lewis acids like ZnCl₂. Polyphosphoric acid (PPA) is effective but can require high temperatures. Acetic acid is a milder option that sometimes works well.

  • Temperature and Time: Do not overheat. Monitor the reaction by TLC and aim for the lowest possible temperature that allows for a reasonable reaction rate. Prolonged heating is detrimental.[8]

  • One-Pot vs. Two-Step: Consider a two-step approach. First, form the hydrazone by reacting the hydrazine with the carbonyl compound under mild conditions (e.g., in ethanol with a catalytic amount of acetic acid). Isolate and purify the hydrazone. Then, subject the purified hydrazone to the cyclization conditions. This prevents the free hydrazine from decomposing in the hot acid.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes promote the cyclization at lower bulk temperatures and for shorter reaction times, minimizing degradation.[9]

References

  • Grokipedia. Bartoli indole synthesis.
  • Wikipedia. Bartoli indole synthesis.
  • J&K Scientific LLC. (2021). Bartoli Indole Synthesis.
  • ResearchGate. Bartoli Indole Synthesis | Request PDF.
  • Wikipedia. Fischer indole synthesis.
  • Química Organica.org. Bartoli (Indole Synthesis).
  • ResearchGate. Fischer indole synthesis of 7-ET under microwave-assisted continuous flow conditions.
  • MDPI. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.
  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References.
  • BenchChem. Overcoming challenges in the synthesis of 4-fluoroindoles.
  • Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C.
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • Google Patents. Method for producing 7-nitroindoles.

Sources

Technical Support Center: Method Refinement for Consistent 7-Fluoro-5-nitro-1H-indole Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 7-Fluoro-5-nitro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the consistent production of this valuable compound. The indole scaffold is a cornerstone in medicinal chemistry, and the introduction of fluorine and nitro groups offers unique properties for drug design.[1][2] This guide provides field-proven insights to help you navigate the complexities of its synthesis.

I. Overview of Synthesis

The production of this compound typically involves a multi-step synthesis. A common route is the dehydrogenation of 7-fluoro-5-nitroindoline.[3] This method is often preferred for its relatively clean conversion and good yields. However, like any chemical synthesis, it is not without its challenges. This guide will focus on troubleshooting and refining this specific synthetic approach.

Reaction Workflow Diagram

G cluster_0 Synthesis Pathway Start 7-Fluoro-5-nitroindoline Reagents Palladium on Carbon (Pd/C) Xylene Start->Reagents Add Reaction Dehydrogenation (Reflux) Reagents->Reaction Initiate Purification Filtration & Column Chromatography Reaction->Purification Process Product This compound Purification->Product Isolate

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound. The following table provides a quick reference for troubleshooting common experimental hurdles.

Problem Potential Causes Recommended Solutions
Low or No Product Yield - Inactive catalyst- Insufficient reaction temperature or time- Poor quality of starting material (7-fluoro-5-nitroindoline)- Presence of moisture- Use fresh, high-quality Palladium on Carbon (10%).- Ensure the reaction is refluxing vigorously in xylene for at least 2 hours.[3]- Confirm the purity of the starting material via NMR or LC-MS.- Use anhydrous solvents and dry glassware.
Incomplete Reaction - Insufficient catalyst loading- Short reaction time- Increase the catalyst loading (e.g., from 0.27 mmol to 0.35 mmol per 0.55 mmol of starting material).- Extend the reflux time and monitor the reaction progress by TLC.
Formation of Impurities - Over-reduction of the nitro group- Side reactions due to excessive heat- Carefully control the reaction temperature and time.- Consider alternative, milder dehydrogenation methods if over-reduction is a persistent issue.
Difficult Product Isolation - Product co-eluting with impurities during chromatography- Product loss during filtration- Optimize the solvent system for column chromatography (e.g., adjust the ethyl acetate/hexane ratio).- Ensure complete transfer of the reaction mixture and thorough washing of the filter cake.
Troubleshooting Workflow Diagram

G cluster_1 Troubleshooting Flow Start Low Yield or Impurities Detected Check_Catalyst Is the Pd/C catalyst fresh and active? Start->Check_Catalyst Yes_Catalyst Yes Check_Catalyst->Yes_Catalyst Yes No_Catalyst No Check_Catalyst->No_Catalyst No Check_Conditions Are reaction time and temperature optimized? Yes_Catalyst->Check_Conditions Replace_Catalyst Replace catalyst and re-run reaction. No_Catalyst->Replace_Catalyst Yes_Conditions Yes Check_Conditions->Yes_Conditions Yes No_Conditions No Check_Conditions->No_Conditions No Check_Purity Is starting material pure? Yes_Conditions->Check_Purity Optimize_Conditions Adjust reflux time/temperature. Monitor with TLC. No_Conditions->Optimize_Conditions Yes_Purity Yes Check_Purity->Yes_Purity Yes No_Purity No Check_Purity->No_Purity No Check_Purification Is the purification method optimal? Yes_Purity->Check_Purification Purify_Start Purify starting material. No_Purity->Purify_Start Optimize_Purification Optimize chromatography solvent system. Check_Purification->Optimize_Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of Palladium on Carbon in this reaction?

A1: Palladium on Carbon (Pd/C) acts as a heterogeneous catalyst for the dehydrogenation of the indoline ring to form the indole ring. The palladium metal provides an active surface for the reaction to occur.

Q2: Why is xylene used as the solvent?

A2: Xylene is a high-boiling point solvent, which allows the reaction to be carried out at the elevated temperatures required for efficient dehydrogenation (reflux).[3] Its non-polar nature also facilitates the dissolution of the organic starting material.

Q3: Can other dehydrogenation methods be used?

A3: While Pd/C in xylene is a common and effective method, other dehydrogenation agents could be explored. However, these may require significant optimization of reaction conditions and could lead to different impurity profiles. For consistency, the established Pd/C method is recommended.

Q4: What are the key safety precautions for this synthesis?

A4: Nitric acid, often used in the synthesis of the nitro-containing precursor, is highly corrosive and a strong oxidizer.[4][5] It can react violently with a range of materials.[6] Always handle nitric acid in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][7] Ensure that an eyewash station and safety shower are readily accessible.[5] Nitric acid waste should be segregated from other waste streams.[6]

Q5: How can I confirm the identity and purity of the final product?

A5: The structure and purity of this compound should be confirmed using standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for structural elucidation.[3] High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess purity.

IV. Detailed Experimental Protocol

Synthesis of this compound

This protocol is adapted from established literature procedures.[3]

Materials:

  • 7-Fluoro-5-nitroindoline

  • 10% Palladium on Carbon (Pd/C)

  • Xylene

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-fluoro-5-nitroindoline (e.g., 100 mg, 0.55 mmol) in xylene (5 mL), add 10% Palladium on Carbon (e.g., 292 mg, 0.27 mmol).

  • Heat the mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the insoluble palladium on carbon catalyst.

  • Concentrate the filtrate under reduced pressure to remove the xylene.

  • Purify the resulting residue by silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane = 1/1) to yield this compound as a yellow crystalline solid.[3]

V. References

  • American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]

  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. [Link]

  • Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?[Link]

  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. [Link]

  • Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]

  • Frontiers. (n.d.). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. [Link]

  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]

  • ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]

  • ResearchGate. (n.d.). Green, Catalyst-Free Reaction of Indoles with β-Fluoro-β-nitrostyrenes in Water. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for this pivotal heterocyclic scaffold. The indole nucleus is a cornerstone in medicinal chemistry, and its efficient synthesis is often a critical step in the development of new therapeutic agents.[1]

This resource moves beyond a simple recitation of protocols. Instead, it offers in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven experience. Here, you will find not just what to do when your reaction falters, but why a particular adjustment is likely to succeed.

General Troubleshooting & FAQs

This section addresses broad issues applicable across various indole synthesis methodologies.

Q1: My indole synthesis is resulting in a low yield. What are the common contributing factors?

Low yields in indole synthesis can be attributed to a range of factors, from suboptimal reaction conditions to the inherent stability of reactants or intermediates.[2] For instance, the classic Fischer indole synthesis is highly sensitive to both temperature and the strength of the acid catalyst.[2][3]

Key Considerations:

  • Substrate Electronics: In the Fischer indole synthesis, electron-donating groups on the arylhydrazine can weaken the crucial N-N bond, creating a competing reaction pathway that leads to byproducts like aniline derivatives instead of the desired cyclization.[2][4] Computational studies have shown that excessive stabilization of an iminylcarbocation through electron-donating substituents can favor N-N bond cleavage over the necessary[5][5]-sigmatropic rearrangement.[4][6]

  • Reaction Conditions: Many indole syntheses, such as the Bischler-Möhlau, are notorious for requiring harsh conditions, which can lead to poor yields and degradation of materials.[2][7]

  • Purity of Starting Materials: Impurities in your starting materials, such as the arylhydrazine and carbonyl compounds in a Fischer synthesis, can introduce unwanted side reactions.[2]

  • Catalyst Activity: The catalyst, whether it's a Brønsted or Lewis acid in a Fischer synthesis or a palladium complex in a cross-coupling reaction, may be inactive or poisoned.

Troubleshooting Workflow:

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Base_Check Is the base soluble and appropriate for the substrate's functional groups? Start->Base_Check Ligand_Check Is the ligand suitable for the aryl halide (e.g., bulky, electron-rich for Ar-Cl)? Base_Check->Ligand_Check Yes Optimization Systematically screen bases, ligands, and solvents. Base_Check->Optimization No Solvent_Check Is the solvent non-coordinating and appropriate (e.g., toluene, THF)? Ligand_Check->Solvent_Check Yes Ligand_Check->Optimization No Solvent_Check->Optimization No Success Successful N-Arylation Solvent_Check->Success Yes Optimization->Success

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues. [8] Q8: My intramolecular Heck reaction to form an indole is not working. What are some common issues?

The intramolecular Heck reaction is a powerful method for synthesizing indoles. [9][10]

  • Catalyst Choice: A screening of commercially available palladium catalysts is a good starting point. For example, in the cyclization of 2-iodo-N-allyl-aniline, yields can range significantly with different catalysts, with PdCl₂(PCy₃)₂ showing good results in some cases. [9]* Catalyst Deactivation: Deactivation of the palladium catalyst can be an issue. [11]Ensuring anhydrous and oxygen-free conditions is crucial.

  • Additive Effects: The presence of additives can significantly impact the reaction. For instance, in some palladium-catalyzed aerobic oxidations for indole synthesis, Bu₄NBr can suppress undesired olefin isomerization. [12]

Experimental Protocols

General Protocol for a Fischer Indole Synthesis

This protocol is a general guideline and must be optimized for specific substrates.

  • Hydrazone Formation: In a round-bottom flask, combine the arylhydrazine (1.0 equiv.) and the aldehyde or ketone (1.0 equiv.) in a suitable solvent such as acetic acid. Heat the mixture to form the arylhydrazone. In many cases, this step can be done in situ without isolating the hydrazone. [2]2. Indolization: To the hydrazone (or the initial mixture), add the acid catalyst (e.g., ZnCl₂, polyphosphoric acid). Heat the reaction mixture, monitoring its progress by TLC. The temperature and reaction time will vary significantly depending on the substrates and catalyst used. [2]3. Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into ice water. Neutralize the acidic solution with a suitable base (e.g., 10% NaOH solution). The crude indole product may precipitate and can be collected by vacuum filtration.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography. [13]

General Protocol for a Buchwald-Hartwig N-Arylation of Indole

This protocol is a general guideline and must be optimized for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen).

  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the indole (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Reagent Addition: Under an inert atmosphere, add the base (e.g., K₃PO₄, 2.0 equiv.). Then add the degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M). [8]3. Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Fischer indole synthesis: significance of choice of acid c
  • A Comparative Guide to Catalysts in Indole Synthesis: Moving Beyond Indium(III) Chloride - Benchchem. URL
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Fischer Indole Synthesis: Technical Support Center - Benchchem. URL
  • Catalytic Version of the Fischer Indole Synthesis - ChemistryViews. URL
  • Synthesis of indoles - Organic Chemistry Portal. URL
  • A review on recent advances in the synthesis of indole and its analogs via C-H activ
  • Effects of Catalysts, Solvents, and Temperature on Nenitzescu Reaction | Bentham Science. URL
  • Optimising a Buchwald-Hartwig amin
  • "common side reactions in indole-pyrrole synthesis" - Benchchem. URL
  • Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis | Journal of the American Chemical Society - ACS Public
  • Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents | ACS Sustainable Chemistry & Engineering - ACS Public
  • An extensive review on transition metal catalyzed indole C H activation: Catalyst selection and mechanistic insights | Semantic Scholar. URL
  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC. URL
  • Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction - ResearchG
  • Fischer indole synthesis: significance of choice of acid c
  • Recent Progress Concerning the N-Aryl
  • optimizing base and solvent for Buchwald-Hartwig amin
  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC - NIH. URL
  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - RSC Publishing. URL
  • Asymmetric Buchwald‐Hartwig amination for N−N indole−indole
  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Public
  • Larock indole synthesis - Wikipedia. URL
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activ
  • Why Do Some Fischer Indoliz
  • Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. URL
  • Problems with Fischer indole synthesis : r/Chempros - Reddit. URL
  • Heck Reaction—St
  • A Mild and General Larock Indolization Protocol for the Preparation of Unn
  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans | Organic Letters - ACS Public
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activ
  • Synthesis of Indoles through Larock Annul
  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J. URL
  • Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC - NIH. URL
  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
  • Heck Reaction - Organic Chemistry Portal. URL

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Validation & Comparative

A Comparative Guide to the Structural Validation of Synthesized 7-Fluoro-5-nitro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, indole scaffolds are a cornerstone for the development of novel therapeutic agents. The strategic introduction of fluorine and nitro functionalities can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the essential analytical techniques for the unambiguous structural validation of synthesized 7-Fluoro-5-nitro-1H-indole derivatives, ensuring the integrity of downstream biological and pharmacological studies.

The Imperative of Rigorous Structural Elucidation

The precise arrangement of atoms within a molecule dictates its function. In drug discovery, an erroneously identified compound can lead to the misinterpretation of structure-activity relationships (SAR), wasting significant time and resources. For a molecule like this compound, the positional isomers and the electronic effects of the electron-withdrawing fluoro and nitro groups necessitate a multi-faceted analytical approach to confirm its identity and purity.

A Multi-Pronged Approach to Validation

No single technique can unequivocally determine the structure of a novel compound. A synergistic application of spectroscopic and spectrometric methods is paramount. This guide will focus on the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Comparative Analysis of Core Techniques
TechniqueInformation ProvidedStrengths for this compoundLimitations
NMR Spectroscopy Detailed information about the chemical environment of individual atoms (¹H, ¹³C, ¹⁹F), including connectivity and spatial proximity.- ¹H NMR reveals the substitution pattern on the aromatic rings. - ¹³C NMR confirms the carbon skeleton. - ¹⁹F NMR provides a sensitive probe for the fluorine's environment.- Requires a relatively pure sample. - May not distinguish between certain positional isomers without advanced 2D experiments.
Mass Spectrometry Precise molecular weight and information about the fragmentation pattern, aiding in elemental composition determination.- High-resolution MS (HRMS) confirms the molecular formula. - Fragmentation patterns can reveal the loss of the nitro group and other characteristic fragments.- Does not provide information on the connectivity of atoms. - Isomers often yield similar mass spectra.
X-ray Crystallography The definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.- Unambiguously determines the substitution pattern and connectivity. - Provides insights into intermolecular interactions in the crystal lattice.- Requires a suitable single crystal, which can be challenging to grow. - The solid-state conformation may not be the same as in solution.

Delving into the Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Expected Spectral Features:

  • ¹H NMR: The aromatic region will display a set of coupled signals corresponding to the protons on the indole ring. The presence of the electron-withdrawing nitro and fluoro groups will cause downfield shifts for adjacent protons. The N-H proton of the indole will typically appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals. The carbon atoms attached to the fluorine and nitro groups will exhibit characteristic chemical shifts and, in the case of the fluorine-bearing carbon, a distinct coupling (¹JCF).

  • ¹⁹F NMR: A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.[1]

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the spectral width to cover the expected chemical shift range.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum. This is a highly sensitive nucleus and will require fewer scans than ¹³C NMR.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlated Spectroscopy) to establish proton-proton couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for confirming the connectivity of the entire molecule.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition (for complex cases) cluster_3 Data Analysis & Structure Elucidation prep Dissolve in Deuterated Solvent H1 ¹H NMR prep->H1 C13 ¹³C NMR prep->C13 F19 ¹⁹F NMR prep->F19 COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13->HSQC C13->HMBC analysis Integrate & Correlate Spectra COSY->analysis HSQC->analysis HMBC->analysis structure Propose/Confirm Structure analysis->structure

Caption: Mass spectrometry analysis workflow.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate proof of structure. It gives a precise three-dimensional map of the atoms in the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent from a concentrated solution of the pure compound is a common method. Other techniques include vapor diffusion and slow cooling.

  • Crystal Mounting: A single, defect-free crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is used to solve the phase problem and generate an initial electron density map.

    • The atomic positions are refined to best fit the experimental data, yielding a final, highly accurate molecular structure. [2][3]

Conclusion

The structural validation of synthesized this compound derivatives is a critical step in the drug discovery and development pipeline. A comprehensive approach that leverages the complementary strengths of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography is essential for unambiguous structure determination. By following rigorous experimental protocols and carefully interpreting the resulting data, researchers can ensure the integrity of their compounds and build a solid foundation for subsequent biological evaluation.

References

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds by a....
  • Semantic Scholar. (1987, May 1). 13C NMR spectroscopy of indole derivatives.
  • PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • National Institutes of Health. (n.d.). Mass spectrometry analysis of nitrotyrosine-containing proteins.
  • National Institutes of Health. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • Wiley Online Library. (n.d.). X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines.
  • ACS Publications. (n.d.). Analysis of Nitro Musk Compounds and Their Amino Metabolites in Liquid Sewage Sludges Using NMR and Mass Spectrometry.
  • Semantic Scholar. (n.d.). 13 C NMR spectra of some indole derivatives.
  • ResearchGate. (n.d.). Identification of indole derivatives by two-dimensional NMR-based....
  • National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
  • National Institutes of Health. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
  • arkat usa. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Single-crystal X-ray structural characterization, Hirshfeld surface analysis, electronic properties, NBO, and NLO calculations and vibrational analysis of the monomeric and dimeric forms of 5-nitro-2-oxindole.
  • SlidePlayer. (n.d.). Interpretation of mass spectra.
  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-fluoro-.
  • National Institutes of Health. (n.d.). 7-Fluoro-1H-indole.
  • National Institutes of Health. (n.d.). 7-fluoro-5-(1-phenylpropyl)-1H-indole.
  • National Institutes of Health. (n.d.). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions.

Sources

A Comparative Analysis of 7-Fluoro-5-nitro-1H-indole and Other Nitroindoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds. The strategic functionalization of this bicyclic aromatic heterocycle has paved the way for the development of novel therapeutics. Among the various substituted indoles, nitroindoles have garnered significant attention due to their diverse pharmacological profiles, including potent anticancer and enzyme inhibitory activities. This guide provides a comparative analysis of 7-Fluoro-5-nitro-1H-indole and other key nitroindoles, offering insights into their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols.

The Significance of Nitro and Fluoro Moieties on the Indole Scaffold

The introduction of a nitro (-NO₂) group, a strong electron-withdrawing moiety, profoundly influences the electronic properties of the indole ring. This modification can enhance the binding affinity of the molecule to biological targets and is a key feature in compounds designed as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS) or as agents that interact with DNA structures such as G-quadruplexes in oncogene promoters.[1]

The incorporation of a fluorine atom, the most electronegative element, into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties.[2] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase membrane permeability, and improve binding affinity to target proteins.[2][3] The strategic placement of a fluorine atom, as in this compound, is therefore a rational design strategy to optimize the therapeutic potential of nitroindoles.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Below is a comparative table of key properties for this compound and other relevant nitroindoles. It is important to note that while experimental data for some of these compounds is available, certain values for this compound are predicted based on the known effects of fluoro and nitro substitutions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
5-Nitro-1H-indoleC₈H₆N₂O₂162.15140-1431.84
7-Nitro-1H-indoleC₈H₆N₂O₂162.15135-1381.84
7-Fluoro-1H-indoleC₈H₆FN135.1460-65[4]2.13
This compound C₈H₅FN₂O₂ 180.14 Not Reported 2.32
5-Fluoro-7-nitro-1H-indoleC₈H₅FN₂O₂180.14Not Reported2.32

Synthesis of Nitroindoles: A Strategic Approach

The synthesis of nitroindoles requires careful consideration of the regioselectivity of the nitration reaction. Direct nitration of the indole ring is often challenging due to the high reactivity of the pyrrole moiety, which can lead to a mixture of products and polymerization.

General Synthesis Strategy for 7-Nitroindoles

A common and effective strategy for the synthesis of 7-nitroindoles involves a multi-step process that begins with the protection of the indole's pyrrole ring, followed by nitration and subsequent deprotection.[5]

Experimental Protocol: Synthesis of 7-Nitroindole [5]

Step 1: Protection of the Indole Ring

  • Indole is reacted with sodium bisulfite to simultaneously reduce the pyrrole ring to an indoline and introduce a sulfonate group at the 2-position.

  • The resulting sodium indoline-2-sulfonate is then acetylated with acetic anhydride to protect the nitrogen atom, yielding sodium 1-acetylindoline-2-sulfonate.

Step 2: Nitration

  • Acetyl nitrate is prepared by carefully mixing acetic anhydride with nitric acid.

  • The sodium 1-acetylindoline-2-sulfonate is dissolved in a suitable solvent (e.g., acetic anhydride) and cooled.

  • The prepared acetyl nitrate solution is added dropwise, maintaining a low temperature (≤10 °C).

Step 3: Deprotection and Aromatization

  • The precipitated nitrated intermediate is collected by filtration.

  • The intermediate is treated with an aqueous solution of sodium hydroxide (e.g., 20%) and stirred at a temperature between 20-60 °C. This step removes the sulfonate and acetyl groups and dehydrogenates the indoline ring back to the indole ring, yielding 7-nitroindole.

Step 4: Purification

  • The precipitated 7-nitroindole is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization.

Synthesis of this compound

While a detailed, publicly available protocol for the direct synthesis of this compound is not readily found, a plausible route would involve the nitration of a 7-fluoroindole precursor. The synthesis of 7-fluoroindole can be achieved through various methods, including those described in patent literature, starting from 2-fluorobenzene amide.[6] Subsequent nitration would likely yield a mixture of isomers, from which the desired this compound would need to be separated and purified.

Biological Activities: A Comparative Perspective

Nitroindoles exhibit a range of biological activities, with anticancer and neuronal nitric oxide synthase (nNOS) inhibition being the most extensively studied.

Anticancer Activity: Targeting the c-Myc G-Quadruplex

The c-Myc oncogene is overexpressed in a majority of human cancers, making it a prime target for anticancer drug development. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure.[7][8] Stabilization of this G4 structure can inhibit the transcription of the c-Myc gene, leading to a downregulation of the c-Myc protein and subsequent suppression of tumor growth.[1][7]

Several studies have demonstrated that 5-nitroindole derivatives are potent binders and stabilizers of the c-Myc G-quadruplex.[1][9] The electron-withdrawing nature of the nitro group is crucial for this interaction.

Comparative Anticancer Activity of Nitroindole Derivatives

Compound DerivativeCancer Cell LineAssayIC₅₀ (µM)Reference
Substituted 5-nitroindole (Compound 5)HeLa (Cervical Cancer)Alamar Blue5.08 ± 0.91[1]
Substituted 5-nitroindole (Compound 7)HeLa (Cervical Cancer)Alamar Blue5.89 ± 0.73[1]

While specific IC₅₀ values for this compound are not yet reported in the literature, the presence of the 5-nitro group strongly suggests potential activity as a c-Myc G-quadruplex stabilizer. The addition of the 7-fluoro group is anticipated to enhance its drug-like properties, such as metabolic stability and cell permeability, potentially leading to improved in vivo efficacy.[2]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Add the diluted compound to the wells, including a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Nitric oxide (NO) is a crucial signaling molecule in the nervous system, and its production is catalyzed by nitric oxide synthase (NOS). Overproduction of NO by the neuronal isoform of NOS (nNOS) is implicated in various neurodegenerative diseases. Therefore, selective inhibition of nNOS is a promising therapeutic strategy.[1]

7-Nitroindazole is a well-established and selective inhibitor of nNOS.[6][10][11][12] The 7-nitro group is a key pharmacophoric element for potent and selective nNOS inhibition. It is hypothesized that this compound, possessing a nitro group at a position known to be favorable for nNOS inhibition in the related indazole series, will also exhibit inhibitory activity. The fluorine at the 7-position may further modulate its selectivity and pharmacokinetic profile.

Visualizing the Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams are provided.

G_Quadruplex_Inhibition cluster_0 c-Myc Gene Transcription cluster_1 Inhibition by Nitroindole Transcription_Factors Transcription Factors cMyc_Promoter c-Myc Promoter Transcription_Factors->cMyc_Promoter Bind Transcription Transcription cMyc_Promoter->Transcription G_Quadruplex G-Quadruplex Formation in c-Myc Promoter cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Translation Translation cMyc_mRNA->Translation cMyc_Protein c-Myc Protein Translation->cMyc_Protein Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Drives Nitroindole Nitroindole (e.g., this compound) Nitroindole->G_Quadruplex Stabilizes Transcription_Blocked Transcription Blocked G_Quadruplex->Transcription_Blocked

Caption: Mechanism of c-Myc transcription inhibition by G-quadruplex stabilizing nitroindoles.

nNOS_Inhibition_Workflow cluster_workflow nNOS Inhibition Assay Workflow Prepare_Enzyme Prepare nNOS Enzyme (e.g., from rat brain homogenate) Incubation Incubate Enzyme, Substrate, and Inhibitor Prepare_Enzyme->Incubation Prepare_Substrate Prepare Substrate Solution (L-Arginine, NADPH, etc.) Prepare_Substrate->Incubation Prepare_Inhibitor Prepare Nitroindole Inhibitor (e.g., this compound) Prepare_Inhibitor->Incubation Measure_Activity Measure NO Production (e.g., Griess Assay for Nitrite) Incubation->Measure_Activity Data_Analysis Calculate % Inhibition and IC50 Value Measure_Activity->Data_Analysis

Sources

The Impact of 7-Fluoro Substitution on the Biological Landscape of 5-Nitroindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents. The strategic modification of this core can dramatically alter its biological activity, opening new avenues for drug discovery. This guide provides a comparative analysis of two such analogs: the well-studied 5-nitroindole and the less-explored 7-Fluoro-5-nitro-1H-indole. While direct comparative experimental data between these two specific molecules is limited, this document will synthesize existing research on related compounds to provide a predictive framework for their differential biological activities, supported by established principles of medicinal chemistry and proposed experimental validation.

The Established Biological Profile of 5-Nitroindole

5-Nitroindole has emerged as a versatile building block in the synthesis of compounds with a wide array of biological activities.[1][2] Its derivatives have demonstrated significant potential in several key therapeutic areas:

  • Anticancer Activity: A substantial body of research highlights the anticancer properties of 5-nitroindole derivatives.[3][4] A prominent mechanism involves the stabilization of G-quadruplex DNA structures in the promoter region of oncogenes like c-Myc.[4][5] This stabilization inhibits gene transcription, leading to the downregulation of the oncoprotein and subsequent suppression of tumor cell proliferation.[4]

  • Antimicrobial Properties: The 5-nitroindole moiety is also a key pharmacophore in the development of antimicrobial agents.[6][7] Derivatives have shown activity against a range of bacterial and fungal pathogens.[8][9] The electron-withdrawing nature of the nitro group is often implicated in the mechanism of action, which can involve the inhibition of essential microbial enzymes or disruption of cellular processes.

  • Enzyme Inhibition: Beyond its effects on nucleic acids and microbial growth, 5-nitroindole has been incorporated into inhibitors of various enzymes, demonstrating its utility as a scaffold for targeted drug design.[10]

The Influence of Fluorine Substitution: A Paradigm Shift in Bioactivity

The introduction of a fluorine atom into a bioactive molecule is a well-established strategy in medicinal chemistry to modulate its physicochemical and biological properties.[11] Fluorination can lead to:

  • Altered Electronics: Fluorine is the most electronegative element, and its introduction can significantly alter the electron distribution within a molecule. This can impact pKa, hydrogen bonding capabilities, and dipole moment, all of which are critical for drug-receptor interactions.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.[12]

  • Improved Binding Affinity: The small size of the fluorine atom allows it to replace hydrogen without significant steric hindrance. Its unique electronic properties can lead to favorable interactions with biological targets, such as enhanced binding to enzyme active sites. In some cases, fluorinated analogs have shown significantly higher potency compared to their non-fluorinated counterparts. For instance, a 4-fluorinated indole was found to be a substantially more potent HIV-1 inhibitor than the non-fluorinated version.[13]

A Comparative Outlook: this compound vs. 5-Nitroindole

Based on the established biological profile of 5-nitroindole and the known effects of fluorination, we can project a comparative biological profile for this compound.

Biological Activity5-NitroindoleThis compound (Predicted)Rationale for Prediction
Anticancer Potent activity, particularly as a c-Myc G-quadruplex binder.[4]Potentially enhanced potency and altered target selectivity.The electron-withdrawing fluorine at the 7-position could further modulate the electronic properties of the indole ring, potentially leading to stronger interactions with the G-quadruplex or other anticancer targets. Fluorination has been shown to modestly increase the potency of other heterocyclic inhibitors.
Antimicrobial Broad-spectrum activity against bacteria and fungi.[6][7]Potentially enhanced antimicrobial activity and a modified spectrum of activity.The addition of a fluorine atom could improve cellular uptake and interaction with microbial targets. Studies on other fluorinated quinolones have shown improved activity against resistant bacterial strains.[14]
Enzyme Inhibition Serves as a scaffold for various enzyme inhibitors.[10]Potentially increased inhibitory potency and selectivity.The fluorine atom could form specific hydrogen bonds or other favorable interactions within an enzyme's active site, leading to tighter binding and enhanced inhibition.
Metabolic Stability Susceptible to metabolic degradation.Likely enhanced metabolic stability.The strong C-F bond is expected to block potential sites of metabolism on the indole ring, leading to a longer biological half-life.[12]

Experimental Workflows for Comparative Analysis

To validate the predicted biological profile of this compound and provide a direct comparison with 5-nitroindole, the following experimental protocols are recommended.

Anticancer Activity Assessment

Objective: To compare the cytotoxic and mechanistic anticancer effects of the two compounds.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and 5-nitroindole for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

Workflow Diagram:

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Plate Cancer Cells B Incubate (24h) A->B C Add Serial Dilutions of Compounds B->C D Incubate (48-72h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Add Solubilization Buffer F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Caption: Workflow for comparing the cytotoxicity of the two indole compounds.

Antimicrobial Activity Assessment

Objective: To determine and compare the minimum inhibitory concentrations (MIC) of the two compounds against a panel of pathogenic microbes.

Experimental Protocol: Broth Microdilution Assay

  • Microbe Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare serial dilutions of this compound and 5-nitroindole in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Workflow Diagram:

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Compound Dilutions B->C D Incubate (18-24h) C->D E Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While 5-nitroindole has a well-documented history as a versatile scaffold in drug discovery, the introduction of a fluorine atom at the 7-position in this compound holds the promise of enhancing its biological properties. Based on established structure-activity relationships, it is reasonable to hypothesize that the fluorinated analog may exhibit improved anticancer and antimicrobial potency, along with enhanced metabolic stability. The proposed experimental workflows provide a clear path for the direct, quantitative comparison of these two compounds, which will be essential to fully elucidate the therapeutic potential of this fluorinated indole derivative. This comparative approach will undoubtedly contribute valuable insights to the ongoing efforts in the rational design of novel therapeutic agents.

References

  • Karali, N., Gürsoy, A., Kandemirli, F., Shvets, N., Kaynak, F. B., & Oz, T. (2007). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European journal of medicinal chemistry, 42(9), 1169–1176.
  • Pawar, S. A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679.
  • Pawar, S. A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714–3717.
  • Pawar, S. A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ResearchGate.
  • Shirin, Z., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 21(2), 292-299.
  • The European Biology Institute. (n.d.). 5-Nitroindole.
  • Andreani, A., et al. (1995). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test.
  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Pharmaceutical Sciences, 49(1), 1-23.
  • Zweig, M. H., & Campbell, G. (1987). Receiver-operating characteristic (ROC) plots: a fundamental evaluation tool in clinical medicine. Clinical chemistry, 33(8), 1341–1342.
  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Pharmaceutical Sciences, 49(1), 1-23.
  • Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic acids research, 22(20), 4039–4043.
  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & medicinal chemistry, 22(6), 1834–1842.
  • El-Sawy, E. R., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 11(38), 23588–23619.

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 7-Fluoro-5-nitro-1H-indole: An Orthogonal Methods Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe pharmaceutical products are built. 7-Fluoro-5-nitro-1H-indole is a key heterocyclic building block, valued for its utility in synthesizing a range of pharmacologically active agents.[1] Its specific arrangement of electron-withdrawing nitro and fluoro groups makes it a versatile scaffold, but also introduces potential challenges in synthesis and purification, such as the formation of positional isomers or related impurities.[2]

This guide provides an in-depth comparison of analytical methods for robustly confirming the purity of this compound. As a self-validating system, no single analytical technique is sufficient.[3] True confidence in a purity claim is achieved through an orthogonal approach, where multiple methods based on different physicochemical principles are employed. We will explore the causality behind the selection of each method, detail field-proven experimental protocols, and present the data in a comparative framework for researchers, scientists, and drug development professionals.

The Cornerstone of Purity Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For any non-volatile organic molecule, HPLC is the workhorse of purity assessment. Its primary strength lies in its ability to separate the main compound from its impurities, allowing for accurate quantification. A properly validated HPLC method is a prerequisite for releasing any batch of a chemical intermediate for further use.[4][5]

Expertise & Experience: The "Why" Behind the Method

We choose a reversed-phase method (e.g., using a C18 column) because this compound is a moderately polar aromatic compound, making it well-suited for retention and separation on a non-polar stationary phase. The use of a Diode Array Detector (DAD) is critical; it not only quantifies peaks at a specific wavelength but also provides UV spectra for each peak. Comparing the spectrum of an impurity peak to the main peak allows for "peak purity" analysis, which can indicate if a single chromatographic peak is co-eluting with an impurity.

Experimental Protocol: RP-HPLC with DAD
  • System Preparation: Agilent 1290 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: DAD, 254 nm (reference 360 nm).

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of Acetonitrile.

Data Presentation: Typical HPLC Purity Data
ParameterThis compoundImpurity 1Impurity 2
Retention Time (min) 12.510.211.8
Area % 99.85%0.08%0.07%
Limit of Detection (LOD) 0.005 µg/mL--
Limit of Quantitation (LOQ) 0.015 µg/mL--

Note: Data is illustrative. LOD and LOQ are method-specific parameters determined during validation.[6]

Workflow Visualization: HPLC Analysis

Caption: HPLC Purity Analysis Workflow.

Orthogonal Check for Volatiles & Contaminants: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal method to HPLC. It separates compounds based on their boiling points and interaction with the stationary phase, providing a different selectivity profile. Its primary role here is to detect residual solvents from the synthesis and identify any volatile or thermally stable impurities that might not be well-resolved by HPLC.

Expertise & Experience: The "Why" Behind the Method

The presence of both a halogen (fluoro) and a nitro group makes this compound a good candidate for GC-MS analysis.[7][8] We use Electron Impact (EI) ionization because it creates reproducible fragmentation patterns that can be searched against extensive mass spectral libraries (like NIST) for tentative identification of unknown impurities. For enhanced sensitivity, especially for halogenated and nitroaromatic compounds, Electron Capture Negative Ionization (ECNI) could be employed, though it provides less structural information.[7]

Experimental Protocol: GC-MS
  • System: Agilent 7890B GC with 5977B MSD or equivalent.

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line: 280°C.

  • Ion Source: EI, 230°C.

  • Quadrupole: 150°C.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve ~1 mg in 1 mL of Dichloromethane.

Data Presentation: Potential GC-MS Findings
Compound IdentityRetention Time (min)Basis of IdentificationPurpose
Dichloromethane2.1Solvent DelaySample Solvent
Toluene4.5Library MatchResidual Solvent
This compound12.8Main PeakAnalyte
Unidentified Isomer13.1Mass SpectrumPotential Impurity
Workflow Visualization: GC-MS Analysis

GCMS_Workflow A Sample in Volatile Solvent B Vaporization in GC Inlet A->B C Separation on HP-5MS Column B->C D Electron Impact (EI) Ionization C->D E Mass Analyzer (Quadrupole) D->E F Detection E->F G Data System: Chromatogram & Spectra F->G H Library Search & Identification G->H

Caption: GC-MS Workflow for Impurity Profiling.

Unambiguous Structural Confirmation: Multinuclear NMR Spectroscopy

While chromatographic methods are superb for quantification, they provide limited structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation and can also serve as a powerful purity assessment tool, especially for detecting structurally related impurities.[9]

Expertise & Experience: The "Why" Behind the Method

For this compound, a multinuclear approach is essential.

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons.

  • ¹³C NMR: Shows all unique carbon environments.

  • ¹⁹F NMR: This is particularly powerful. Fluorine has a 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR very sensitive.[10] The spectrum provides a clean window with no background signals, and the ¹⁹F chemical shift is exquisitely sensitive to changes in its electronic environment, making it an exceptional probe for purity and for identifying any fluorine-containing impurities.[11][12][13]

Minor peaks in any of these spectra, especially those with similar coupling patterns to the main compound, can indicate the presence of isomers or other related impurities that might co-elute in chromatography.

Experimental Protocol: NMR Analysis
  • System: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • 1D ¹H: Standard proton spectrum.

    • 1D ¹³C{¹H}: Proton-decoupled carbon spectrum.

    • 1D ¹⁹F{¹H}: Proton-decoupled fluorine spectrum.

    • 2D (optional but recommended): COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation) to confirm assignments.

Data Presentation: Expected NMR Data
NucleusPredicted Chemical Shift (ppm)MultiplicityKey Couplings (J) in Hz
¹H ~12.0broad singlet-
~8.5doubletJ(H,F)
~8.2doubletJ(H,H)
~7.8doubletJ(H,H)
~6.8tripletJ(H,H)
¹⁹F -110 to -130doublet of doubletsJ(F,H)
¹³C 100 - 150-J(C,F)

Note: Predicted shifts are illustrative. Actual values depend on solvent and reference standard.

Workflow Visualization: NMR Analysis

Caption: Multinuclear NMR Structural Confirmation Workflow.

Fundamental Compositional Check: Elemental Analysis

Elemental Analysis (EA) by combustion is a fundamental, quantitative technique that determines the mass percentages of Carbon, Hydrogen, and Nitrogen (CHN analysis). It provides a direct measure of the compound's elemental composition, serving as a final check on its overall purity and correctness of the molecular formula.[14][15]

Expertise & Experience: The "Why" Behind the Method

EA is a bulk analysis technique. Unlike chromatography, it does not separate components. Instead, it provides a "pass/fail" on the elemental formula. If the measured percentages of C, H, and N do not match the theoretical values for C₈H₅FN₂O₂ within an accepted tolerance (typically ±0.4%), it provides strong evidence for the presence of impurities, such as residual solvents, water, or inorganic salts.[16][17] It is a powerful, cost-effective method for corroborating the findings from other techniques.[18]

Experimental Protocol: Combustion Analysis
  • System: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.

  • Sample Preparation: Accurately weigh 1-2 mg of the finely ground, dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (~950°C) in an oxygen-rich environment.

  • Detection: The resulting gases (CO₂, H₂O, N₂) are separated chromatographically and quantified using a thermal conductivity detector.

Data Presentation: Elemental Analysis Comparison
ElementTheoretical % for C₈H₅FN₂O₂Experimental Found %Deviation %
Carbon (C) 53.3453.21-0.13
Hydrogen (H) 2.802.75-0.05
Nitrogen (N) 15.5515.68+0.13

Result: All values are within the acceptable ±0.4% deviation, confirming high purity.[16][17]

Workflow Visualization: Elemental Analysis

EA_Workflow A Weigh Sample in Tin Capsule B High-Temp Combustion A->B C Gas Separation B->C D Thermal Conductivity Detection (TCD) C->D E Calculate Elemental % D->E F Compare to Theoretical E->F

Caption: Elemental Analysis Workflow via Combustion.

Comparative Summary of Analytical Methods

MethodPrimary PurposeStrengthsLimitations
RP-HPLC Quantify purity and separate impuritiesHigh resolution, quantitative, robust, peak purity analysis with DADLimited structural information, requires reference standards for impurity identification
GC-MS Identify volatile impurities and residual solventsHigh sensitivity, excellent for volatile compounds, structural info from MS fragmentationNot suitable for non-volatile or thermally labile compounds, EI fragmentation can be ambiguous
NMR Unambiguous structure confirmation, identify isomersDefinitive structural information, ¹⁹F NMR is highly specific and sensitive for this moleculeLower sensitivity than MS, less suitable for quantifying trace impurities (<0.1%)
Elemental Analysis Confirm elemental composition and formulaFast, inexpensive, confirms bulk purity and absence of inorganic/solvent impuritiesProvides no information on the nature of impurities, bulk analysis only

Conclusion: The Power of an Integrated, Orthogonal Approach

Confirming the purity of a critical intermediate like this compound demands more than a single measurement. It requires a meticulously constructed, self-validating analytical system. The true measure of confidence is achieved when orthogonal methods—separation by HPLC, analysis of volatiles by GC-MS, definitive structural confirmation by multinuclear NMR, and fundamental compositional verification by Elemental Analysis—all converge to tell the same story of high purity.[4] This integrated strategy ensures that the material proceeding to the next stage of synthesis is of the requisite quality, safeguarding the integrity of the entire drug development process.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]
  • MasterControl. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. MasterControl Inc. [Link]
  • Wikipedia. (2023). Elemental analysis. [Link]
  • Thoen, J. C., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]
  • Profound. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
  • Thoen, J. C., et al. (2022). An International Study Evaluating Elemental Analysis. PubMed Central. [Link]
  • Hagemann, M., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]
  • Kumar, S., & Sharma, P. (2012). Analytical method validation: A brief review.
  • Colgan, S. T., et al. (1996). Assay and purity evaluation of 5-chlorooxindole by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.). NIH. [Link]
  • Screening and optimization of indole-3-acetic acid production and phosphate solubilization by rhizobacterial strains isolated from Acacia cyanophylla root nodules and their effects on its plant growth. (2020). NIH. [Link]
  • Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a. (2024). NIH. [Link]
  • Płonka, J. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]
  • Indole & Derivatives-building blocks for Research & industrial. (n.d.). J&K Scientific LLC. [Link]
  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. (n.d.). Agilent. [Link]
  • Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. (2014). PubMed. [Link]
  • Lunn, G. (2005). hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
  • Separation of Some Halogenated Phenols by GC-MS. (n.d.). Asian Journal of Chemistry. [Link]
  • Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd. [Link]
  • Cilliers, C., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
  • New Frontiers and Developing Applic
  • Fushimi, A., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. (2022).
  • GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). (n.d.).
  • Structure Elucidation of Antibiotics by NMR Spectroscopy. (2017).
  • Synthesis of 5-Fluoroindole-5-13C. (2023). Diva-portal.org. [Link]

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Cross-validation of experimental data for 7-Fluoro-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Spectroscopic Cross-Validation of 7-Fluoro-5-nitro-1H-indole

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is the bedrock of discovery. Substituted indoles are a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents. The introduction of electron-withdrawing groups, such as fluorine and nitro moieties, can dramatically alter a molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides a comprehensive, in-depth analysis of this compound, a sparsely documented but potentially valuable research compound.

This document moves beyond a simple data sheet. It is designed as a practical guide to the cross-validation of experimental data for this specific molecule. We will explore its synthesis, the logic behind its purification, and a multi-pronged approach to its structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing its predicted spectral characteristics with established data from related indole derivatives, we establish a robust, self-validating framework for its unambiguous identification and characterization.

Synthesis and Purification Strategy

The logical synthetic precursor to this compound is its corresponding indoline. The final step involves a dehydrogenation (oxidation) reaction to form the aromatic indole ring. This is a common and effective strategy in indole synthesis.

A plausible and documented method involves the oxidation of 7-Fluoro-5-Nitroindoline.[1] The choice of oxidant is critical; manganese dioxide (MnO₂) is a mild and selective reagent frequently used for this transformation, minimizing the risk of over-oxidation or side reactions with the sensitive nitro and fluoro groups.

The purification protocol relies on silica gel column chromatography.[1] This choice is dictated by the expected polarity of the molecule. The indole N-H group and the nitro group (NO₂) significantly increase the compound's polarity compared to a simple substituted benzene. Column chromatography allows for the effective separation of the moderately polar product from non-polar starting materials or byproducts and highly polar impurities that remain adsorbed to the silica. An eluent system of ethyl acetate/hexane is typically employed, with the ratio adjusted to achieve optimal separation.[1]

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start 7-Fluoro-5-Nitroindoline reagent Manganese Dioxide (MnO₂) Dichloromethane (DCM) start->reagent Add reaction Oxidation Reaction (Stir at Room Temp) reagent->reaction filter Filter through Celite (Removes MnO₂) reaction->filter evap Solvent Evaporation (Under Reduced Pressure) filter->evap chromatography Silica Gel Column Chromatography (Eluent: Ethyl Acetate/Hexane) evap->chromatography product Pure this compound (Yellow Crystal) chromatography->product

Caption: Synthesis and Purification Workflow for this compound.

Spectroscopic Characterization: A Comparative Approach

Unambiguous structural confirmation requires a confluence of data from multiple analytical techniques. For a molecule like this compound, we can predict the expected spectral data based on the known electronic effects of its substituents and compare them to well-characterized, structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The ¹H NMR spectrum will reveal the environment of the protons, while ¹³C NMR details the carbon skeleton. The presence of fluorine (¹⁹F) adds another layer of complexity and confirmation, as it couples with nearby protons and carbons.

¹H NMR Predictions: The indole ring system has a unique set of proton signals. The substituents (-F at C7, -NO₂ at C5) are strongly electron-withdrawing, which will deshield (shift downfield) the adjacent protons.

  • N-H Proton: A broad singlet, typically far downfield (> 10 ppm), due to its acidic nature.

  • Aromatic Protons: We expect three signals in the aromatic region (approx. 7.0-9.0 ppm).

    • H6: This proton is situated between the nitro and fluoro groups. It will be significantly deshielded and appear as a doublet, coupled to the fluorine atom.

    • H4: This proton is adjacent to the nitro group and will also be deshielded, appearing as a doublet, coupled to the fluorine atom across 4 bonds (a smaller coupling constant).

    • H2 & H3 (Pyrrole Ring): These protons will appear as doublets (or more complex multiplets due to coupling with N-H). H3 is typically more upfield than H2.

¹³C NMR Predictions: The carbon signals will also be influenced by the substituents. The carbon directly attached to the fluorine (C7) will show a large one-bond C-F coupling constant. Carbons ortho and meta to the fluorine will show smaller couplings. The nitro group at C5 will cause a downfield shift for C5 and influence the surrounding carbons.

Table 1: Comparative NMR Chemical Shift Data (δ, ppm) for Indole and Derivatives

Position Indole (in CDCl₃)[2]3-Methyl-5-nitro-1H-indole (in CDCl₃)[3]Predicted: this compound Rationale for Prediction
H2 ~7.6~7.1 (s)~7.8 - 8.0Deshielding effect of -NO₂ group transmitted through the ring system.
H3 ~6.5N/A (Methyl)~6.7 - 6.9Less affected by C5/C7 substituents but still slightly deshielded.
H4 ~7.6~8.5 (d)~8.6 - 8.8 (d)Strong deshielding from adjacent C5-NO₂ group.
H6 ~7.1~8.1 (dd)~8.2 - 8.4 (d)Deshielding from both C5-NO₂ and C7-F.
C5 ~120.8~141.5~142 - 144Direct attachment of electron-withdrawing NO₂ group.
C7 ~128.2~127.9~145 - 155 (d)Direct attachment of F causes a large downfield shift and a large ¹JCF coupling.

Note: Predicted values are estimates. Actual values depend on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the vibration of bonds.[4]

Expected Key Vibrational Frequencies:

  • N-H Stretch: A sharp, distinct peak around 3300-3400 cm⁻¹. This is characteristic of the indole N-H group.

  • Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

  • NO₂ Asymmetric & Symmetric Stretch: Two strong, sharp absorptions are the hallmark of a nitro group, typically found around 1500-1550 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

  • C=C Aromatic Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong, characteristic absorption in the fingerprint region, typically between 1000-1250 cm⁻¹.

The presence of all these peaks provides strong, cumulative evidence for the proposed structure. The isonitrile group has also been used as an infrared probe for hydrogen-bonding environments when bonded to an indole ring.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₅FN₂O₂), the expected exact mass can be calculated.

  • Molecular Formula: C₈H₅FN₂O₂

  • Calculated Monoisotopic Mass: 180.0339 g/mol

Expected Observations:

  • Molecular Ion (M⁺): A strong peak at m/z 180. High-resolution mass spectrometry (HRMS) should confirm the mass to within a few parts per million (ppm) of the calculated value, validating the elemental composition.

  • Fragmentation Pattern: The fragmentation can provide further structural clues. Common losses from nitroaromatics include the loss of NO₂ (m/z 134) and NO (m/z 150). Further fragmentation of the indole ring would also be observed. Comparing the fragmentation of the target compound to known nitroindoles can bolster confidence in the identification.[6]

G cluster_validation Spectroscopic Cross-Validation Logic cluster_reference Reference Data Target This compound (Unknown Spectra) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Target->NMR Analyze MS Mass Spectrometry (HRMS) Target->MS Analyze IR IR Spectroscopy Target->IR Analyze Ref_Indole Indole[2][7] NMR->Ref_Indole Compare Shifts & Coupling Patterns Ref_Nitro Nitroindoles[3][8][9] NMR->Ref_Nitro Assess -NO₂ Effect Ref_Fluoro Fluoroindoles[10][11][12] NMR->Ref_Fluoro Assess -F Effect MS->Ref_Nitro Compare Fragmentation IR->Ref_Indole Compare Functional Group Frequencies IR->Ref_Nitro Compare Functional Group Frequencies IR->Ref_Fluoro Compare Functional Group Frequencies

Sources

Efficacy of 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the c-Myc oncogene remains a pivotal yet challenging target.[1][2][3] Its overexpression is implicated in a vast array of human cancers, driving unabated cell proliferation and tumor progression.[2][3] Direct inhibition of the c-Myc protein has proven arduous due to its intrinsically disordered nature.[4] This has shifted focus towards indirect regulatory strategies, with the G-quadruplex (G4) structure in the c-Myc promoter region emerging as a promising therapeutic nexus.[2][5][6] Stabilization of this non-canonical DNA structure can act as a transcriptional roadblock, repressing c-Myc expression and thereby curbing its oncogenic signaling.[5][7]

This guide provides a comprehensive comparison of the efficacy of 5-nitro-1H-indole derivatives as c-Myc G-quadruplex binders against established inhibitors. While direct experimental data for 7-Fluoro-5-nitro-1H-indole is not yet prevalent in published literature, the broader 5-nitroindole scaffold has demonstrated significant potential in this area.[8][9] We will delve into the mechanistic underpinnings of c-Myc regulation, present comparative quantitative data, and provide detailed experimental protocols for the evaluation of these compounds.

The c-Myc G-Quadruplex: A Key Transcriptional Silencer

The promoter region of the c-Myc oncogene contains a guanine-rich sequence capable of folding into a G-quadruplex structure.[7] This four-stranded helical structure, formed through Hoogsteen hydrogen bonding between guanine bases, is a key element in the regulation of c-Myc transcription.[7][10] Under normal physiological conditions, there is an equilibrium between the G-quadruplex and the active, single-stranded DNA conformation.[2] The formation and stabilization of the G-quadruplex structure effectively silences c-Myc gene expression by physically impeding the transcriptional machinery.[5][7] Consequently, small molecules that can selectively bind to and stabilize this G-quadruplex are of significant interest as potential anticancer therapeutics.[2][7]

The c-Myc signaling pathway is a central regulator of cell proliferation, growth, and apoptosis.[11][12] Its dysregulation is a hallmark of many cancers.

c_Myc_Signaling_Pathway c-Myc Signaling Pathway cluster_upstream Upstream Signaling cluster_cMyc_regulation c-Myc Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., WNT, RTK ligands) Receptors Cell Surface Receptors (e.g., RTKs, WNT receptors) Growth_Factors->Receptors Signaling_Cascades Intracellular Signaling Cascades (e.g., MAPK, PI3K/AKT) Receptors->Signaling_Cascades cMyc_Gene c-Myc Gene Signaling_Cascades->cMyc_Gene Transcriptional Activation G_Quadruplex G-Quadruplex Formation (Transcriptional Repression) cMyc_Gene->G_Quadruplex Equilibrium cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation MAX MAX Protein cMyc_MAX_Dimer c-Myc/MAX Heterodimer Target_Genes Target Gene Expression (e.g., Cyclins, E2F) cMyc_MAX_Dimer->Target_Genes Binds to E-boxes Cellular_Processes Cell Proliferation, Growth, Apoptosis Target_Genes->Cellular_Processes cMyc_ProteinMAX cMyc_ProteinMAX cMyc_ProteinMAX->cMyc_MAX_Dimer

Caption: Simplified c-Myc signaling pathway highlighting transcriptional regulation.

Comparative Efficacy of c-Myc G-Quadruplex Binders

A variety of small molecules have been investigated for their ability to stabilize the c-Myc G-quadruplex. Here, we compare the performance of promising 5-nitroindole derivatives with that of well-established inhibitors.

Compound ClassRepresentative Compound(s)c-Myc G4 Binding Affinity (K D or EC 50 )Anticancer Activity (IC 50 )Cell LineReference(s)
5-Nitroindole Derivatives Compound 5Not explicitly stated, but identified as a strong binder5.08 ± 0.91 µMHeLa[8]
Compound 7Not explicitly stated, but identified as a strong binder5.89 ± 0.73 µMHeLa[8]
Fluoroquinolone Derivatives CX-3543 (Quarfloxin)Not explicitly stated, but a known G4 binderVaries by cell lineMultiple[1][2][5]
Natural Alkaloids BerberineBinds with high affinityVaries by cell lineMultiple[13][14][15]
Indoloquinoline Derivatives GQC-05Induces a ΔT m of 21 °CVaries by cell lineMultiple[6]
Indoloquinoline 4EC 50 of 1.7 µM (TO displacement)0.24 - 4.8 µMMultiple[5]

Experimental Methodologies for Efficacy Assessment

The evaluation of a compound's potential as a c-Myc G-quadruplex inhibitor involves a multi-faceted approach, combining biophysical assays to confirm direct binding and cellular assays to assess biological activity.

Biophysical Assays for G-Quadruplex Binding

1. Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay is widely used to determine the thermal stability of G-quadruplex DNA in the presence of a potential ligand. An increase in the melting temperature (T m ) indicates that the compound stabilizes the G-quadruplex structure.

Workflow:

FRET_Melting_Assay Start Prepare FRET-labeled c-Myc G4 oligonucleotide Mix Incubate labeled G4 DNA with test compound Start->Mix Measure Measure fluorescence while increasing temperature Mix->Measure Analyze Determine melting temperature (Tm) Measure->Analyze Compare Compare Tm with and without compound Analyze->Compare End Increased Tm indicates G4 stabilization Compare->End Cell_Viability_Assay Start Seed cancer cells (e.g., HeLa) in a 96-well plate Treat Treat cells with varying concentrations of the test compound Start->Treat Incubate Incubate for a defined period (e.g., 72 hours) Treat->Incubate Add_Reagent Add MTT or Alamar Blue reagent Incubate->Add_Reagent Measure_Absorbance Measure absorbance or fluorescence Add_Reagent->Measure_Absorbance Calculate_IC50 Calculate the IC50 value Measure_Absorbance->Calculate_IC50

Caption: General workflow for a cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effects.

  • Reagent Addition: After the incubation period, MTT or Alamar Blue reagent is added to each well.

  • Measurement: The plates are incubated for a further period to allow for the conversion of the reagent by viable cells. The absorbance (for MTT) or fluorescence (for Alamar Blue) is then measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC 50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve. [16]

Conclusion and Future Directions

The 5-nitroindole scaffold represents a promising starting point for the development of novel c-Myc G-quadruplex inhibitors. The data presented herein demonstrates that derivatives of this scaffold exhibit potent anticancer activity in relevant cell lines. [8]While further structure-activity relationship (SAR) studies are warranted to optimize the binding affinity and selectivity of these compounds, the initial findings are highly encouraging. The introduction of a fluorine atom at the 7-position of the indole ring, as in this compound, could potentially enhance the pharmacokinetic properties and binding interactions of this class of inhibitors. Future research should focus on the direct evaluation of this and other halogenated derivatives in the described biophysical and cellular assays to fully elucidate their therapeutic potential. A thorough investigation into their mechanism of action, including their effects on c-Myc expression and downstream signaling pathways, will be crucial for their advancement as clinical candidates.

References

  • Computational study of berberine derivatives binding to G-quadruplex. (n.d.).
  • Novel c-Myc Oncogene Inhibitor To Advance To Clinical Trials. (2005, October 19). BioSpace.
  • Schematic depiction of oncogenic MYC signal transduction. (n.d.). ResearchGate.
  • Binding Studies of Natural Product Berberine with DNA G-Quadruplex. (n.d.). The Scipub.
  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
  • Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules. (2023). Molecules, 28(19), 6881.
  • Small Molecules Targeting c-Myc Oncogene: Promising Anti-Cancer Therapeutics. (2015). International Journal of Molecular Sciences, 16(12), 28833–28864.
  • Berberine Molecular Recognition of the Parallel MYC G-Quadruplex in Solution. (2021). Journal of the American Chemical Society, 143(35), 14193–14200.
  • Schematic representation of MYC protein and its signaling pathway. (n.d.). ResearchGate.
  • G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy. (2023). International Journal of Molecular Sciences, 24(6), 5894.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem, 16(10), 1667-1679.
  • C-MYC Signaling Pathway. (n.d.). Creative Diagnostics.
  • MYC signaling. Schematic depiction of selected signaling pathways... (n.d.). ResearchGate.
  • Structure-activity relationship of berberine and G4 DNA reveals aromaticity's effect on binding affinity. (2023). Journal of Emerging Investigators.
  • Berberine enhances the activity of Sunitinib by targeting telomere G-quadruplex. (2019). Journal of Chinese Pharmaceutical Sciences, 28(5), 289-297.
  • c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism. (1999). Medicine, 78(5), 311-321.
  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). ChemMedChem, 16(10), 1667-1679.
  • Quarfloxin, Itarnafloxin , CX-3543….Inhibits rRNA biogenesis. (2014, September 15). New Drug Approvals.
  • Alternative Strategies of Reducing MYC Expression for the Treatment of Cancers. (2024). Journal of Medicinal Chemistry.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem, 16(10), 1667-1679.
  • Molecular Insights into the Specific Targeting of c-MYC G-Quadruplex by Thiazole Peptides. (2022). International Journal of Molecular Sciences, 23(19), 11847.
  • Rational design of small-molecules to recognize G-quadruplexes of c-MYC promoter and telomere and the evaluation of their in vivo antitumor activity against breast cancer. (2022). Nucleic Acids Research, 50(6), 3043–3057.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry, 238, 114467.
  • Binding of G-quadruplex DNA and serum albumins by synthetic non-proteinogenic amino acids: Implications for c-Myc-related anticancer activity and drug delivery. (2024). Journal of Molecular Structure, 1301, 137357.
  • Molecular Insights into the Specific Targeting of c-MYC G-Quadruplex by Thiazole Peptides. (2022). International Journal of Molecular Sciences, 23(19), 11847.
  • Study on the Binding of Five Plant-Derived Secondary Metabolites to G-Quadruplexes. (2023). Molecules, 28(1), 35.
  • Visualization of ligand-induced c-MYC duplex–quadruplex transition and direct exploration of the altered c-MYC DNA-protein interactions in cells. (2022). Nucleic Acids Research, 50(10), 5483–5492.
  • Recognition and Unfolding of c-MYC and Telomeric G-Quadruplex DNAs by the RecQ C-Terminal Domain of Human Bloom Syndrome Helicase. (2020). ACS Omega, 5(24), 14755–14763.
  • In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines. (2013). Indian Journal of Pharmaceutical Sciences, 75(3), 336–340.
  • Recognition and Unfolding of c-MYC and Telomeric G-Quadruplex DNAs by the RecQ C-Terminal Domain of Human Bloom Syndrome Helicase. (2020). ACS Omega, 5(24), 14755–14763.
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Benchmarking the Biological Activity of 7-Fluoro-5-nitro-1H-indole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1][2] The strategic functionalization of this privileged structure offers a powerful avenue to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of 7-Fluoro-5-nitro-1H-indole , a compound poised at the intersection of two key pharmacophoric trends: the inclusion of a nitro group, often associated with anticancer and antiparasitic activities, and the strategic placement of a fluorine atom, a common tactic to enhance drug-like properties.[3][4][5][6][7][8][9][10][11][12][13][14][15][16]

This document serves as a technical manual for researchers, scientists, and drug development professionals, offering a framework for benchmarking the biological activity of this compound against relevant alternatives. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols, and present data in a clear, comparative format.

The Rationale for Investigation: Synergistic Potential of Fluorination and Nitration

The indole core is a prevalent motif in a multitude of approved drugs and clinical candidates, valued for its ability to mimic the side chain of tryptophan and engage in various non-covalent interactions with biological targets.[1] The introduction of a nitro group, particularly at the 5-position, has been a successful strategy in the development of compounds with potent anticancer and trypanocidal activities.[3][4][5][6][7][8][9] This activity is often attributed to the bioreduction of the nitro group within target cells or parasites, leading to the formation of cytotoxic reactive nitrogen species.[6]

Concurrently, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve membrane permeability, and modulate the acidity of nearby functional groups, thereby improving oral bioavailability and target engagement.[13][14][16][17] The 7-position of the indole ring is a strategic location for substitution, influencing the electronic properties of the indole nitrogen and the overall shape of the molecule.

Thus, this compound represents a compelling chemical entity where the anticipated cytotoxic effects of the nitro-aromatic system may be synergistically enhanced by the favorable pharmacokinetic contributions of the fluorine atom. This guide will outline a series of benchmark experiments to test this hypothesis.

Experimental Benchmarking Strategy

To comprehensively evaluate the biological potential of this compound, a multi-pronged approach is essential. We propose a series of in vitro assays designed to probe its efficacy in two key therapeutic areas where its structural motifs suggest high potential: oncology and parasitology.

Workflow for Biological Activity Benchmarking

G cluster_0 Compound Preparation cluster_1 Anticancer Activity Profiling cluster_2 Antiparasitic Activity Profiling start Synthesize or Procure This compound and Comparators stock Prepare DMSO Stock Solutions (e.g., 10 mM) start->stock cytotoxicity Cytotoxicity Screening (MTT or SRB Assay) stock->cytotoxicity trypanocidal In Vitro Trypanocidal Assay (T. cruzi) stock->trypanocidal kinase Kinase Inhibition Assay cytotoxicity->kinase If cytotoxic

Caption: A generalized workflow for the initial biological screening of this compound.

Part 1: Anticancer Activity Profiling

Nitroaromatic compounds have a rich history in cancer therapy. We will first assess the cytotoxic potential of this compound against a panel of human cancer cell lines. Subsequently, we will investigate a potential mechanism of action through a kinase inhibition assay, as kinases are critical regulators of cell proliferation and survival.[18]

Cytotoxicity Screening

The initial step in evaluating anticancer potential is to determine the compound's ability to inhibit cell growth or induce cell death. The MTT and SRB assays are robust, colorimetric methods for assessing cell viability.[19][20][21][22][23]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture media. Replace the existing media with the compound-containing media and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[19]

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values in µM)
CompoundMCF-7 (Breast Cancer)HCT116 (Colon Cancer)A549 (Lung Cancer)
This compound Experimental DataExperimental DataExperimental Data
5-Nitro-1H-indole (Comparator 1)Experimental DataExperimental DataExperimental Data
7-Fluoro-1H-indole (Comparator 2)Experimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control)Known ValueKnown ValueKnown Value
Kinase Inhibition Assay

Given that many indole-based compounds exert their anticancer effects through kinase inhibition, a broad-spectrum kinase assay is a logical next step to explore the mechanism of action.[18][24][25][26][27]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Assay Principle: Utilize a fluorescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[18][24]

  • Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., a panel of oncogenic kinases such as EGFR, BRAF, MEK) with its specific substrate and ATP.

  • Inhibitor Addition: Add this compound or a known kinase inhibitor (e.g., Staurosporine) at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent, which enzymatically converts the generated ADP to a fluorescent signal.

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Signaling Pathway Visualization

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound (Hypothesized Target) Inhibitor->MEK

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.

Part 2: Antiparasitic Activity Profiling

Nitroheterocyclic compounds are the mainstay for treating certain trypanosomal infections like Chagas disease.[6][9] The mechanism of action often relies on the parasite-specific nitroreductase enzymes that activate the prodrug to a toxic metabolite.[6]

In Vitro Trypanocidal Assay

This assay will determine the direct effect of the compound on the viability of Trypanosoma cruzi, the causative agent of Chagas disease.

Experimental Protocol: Trypanosoma cruzi Epimastigote Viability Assay

  • Parasite Culture: Culture T. cruzi epimastigotes in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum at 28°C.

  • Compound Preparation: Prepare serial dilutions of this compound, comparator compounds, and a positive control (Benznidazole) in LIT medium.

  • Treatment: In a 96-well plate, add the parasite suspension to the wells containing the diluted compounds.

  • Incubation: Incubate the plates at 28°C for 72 hours.

  • Viability Assessment: Add a resazurin-based reagent and incubate for another 24 hours. Measure the fluorescence (excitation 560 nm, emission 590 nm), which correlates with the number of viable parasites.

  • Data Analysis: Calculate the percentage of parasite viability relative to untreated controls and determine the IC₅₀ value.

Data Presentation: Comparative Trypanocidal Activity (IC₅₀ Values in µM)
CompoundTrypanosoma cruzi Epimastigotes
This compound Experimental Data
5-Nitro-1H-indole (Comparator 1)Experimental Data
Benznidazole (Positive Control)Known Value
7-Fluoro-1H-indole (Negative Control)Experimental Data

Conclusion and Future Directions

This guide outlines a foundational strategy for benchmarking the biological activity of this compound. The proposed experiments will provide a robust, comparative dataset to evaluate its potential as an anticancer or antiparasitic agent. Positive results in these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: For anticancer "hits," further studies could include cell cycle analysis, apoptosis assays, and western blotting to confirm the inhibition of specific signaling pathways. For trypanocidal "hits," investigating the role of parasite nitroreductases in compound activation would be crucial.[3]

  • Selectivity Profiling: Assessing the cytotoxicity of active compounds against normal human cell lines is essential to determine a therapeutic window.[22][23]

  • In Vivo Efficacy Studies: Promising candidates should be advanced to animal models of cancer or Chagas disease to evaluate their in vivo efficacy and pharmacokinetic properties.

The convergence of the nitroaromatic and fluoroindole motifs within this compound presents a logical and compelling starting point for a drug discovery campaign. The systematic and comparative approach detailed herein will enable a thorough and objective assessment of its therapeutic potential.

References

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  • Boiani, L., et al. (2009). In vitro and in vivo antitrypanosomatid activity of 5-nitroindazoles. European Journal of Medicinal Chemistry, 44(3), 1034-1040. [Link]
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  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
  • Singh, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(14), 2259-2270. [Link]
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  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
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  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Pharmaceutical Potential: The Role of 7-Fluoroindole. [Link]
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  • Royal Society of Chemistry. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. [Link]
  • Wilkinson, S. R., & Kelly, J. M. (2011). Trypanocidal activity of nitroaromatic prodrugs: current treatments and future perspectives. Current medicinal chemistry, 18(20), 3043–3051. [Link]
  • de Souza, E. M., et al. (2006). Novel nitroimidazoles with trypanocidal and cell growth inhibition activities. Bioorganic & medicinal chemistry letters, 16(21), 5550–5553. [Link]
  • PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]
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  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
  • PubMed. (2020). Biological activities of pyrazoline-indole based Re(I) carbonyls: DNA interaction, antibacterial, anticancer, ROS production, lipid peroxidation, in vivo and in vitro cytotoxicity studies. [Link]

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A Comparative Review of Substituted Indole Derivatives in Biological Applications: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with significant therapeutic value.[1][2] Its inherent ability to mimic peptide structures and interact with a multitude of biological targets has rendered it a fertile ground for the discovery of novel therapeutic agents.[2] This guide provides a comparative analysis of substituted indole derivatives across key biological applications, offering experimental data and insights to inform future drug discovery and development endeavors.

Anticancer Applications: Targeting the Engines of Cell Proliferation

Indole derivatives have demonstrated remarkable potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[3] A significant focus of research has been on their ability to interfere with critical cellular machinery, such as microtubules and protein kinases.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a prime target for anticancer drugs. Several indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

A comparative analysis of the antiproliferative activity of various indole derivatives highlights the influence of substitution patterns on their efficacy. For instance, in a study evaluating a series of indole-based sulfonohydrazides, compound 5f , bearing a p-chlorophenyl substituent, exhibited potent activity against both MCF-7 and MDA-MB-468 breast cancer cell lines.[4]

Table 1: Comparative Anticancer Activity (IC50, µM) of Indole Derivatives Against Breast Cancer Cell Lines

CompoundSubstituentMCF-7MDA-MB-468Reference
5f p-chlorophenyl13.28.2[4]
5k biphenyl17.3-[4]
Doxorubicin (control) -0.060.08[3]

A lower IC50 value indicates greater potency.

The data suggests that the presence and position of halogen substituents can significantly impact the anticancer activity of these derivatives.

Kinase Inhibition: Halting Aberrant Signaling

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Indole derivatives have emerged as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5]

A series of N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles were evaluated for their antiproliferative activity, with compounds 2a and 2b demonstrating significant potency against HCT-116 colon cancer and MCF-7 breast cancer cell lines, respectively.[5] Molecular docking studies suggested that these compounds may exert their effects through the inhibition of VEGFR-2.[5]

Table 2: Comparative Anticancer Activity (IC50, µM) of Indole-Based Kinase Inhibitors

CompoundHCT-116 (p53+/+)HCT-116 (p53-/-)MCF-7Reference
2a 2.10.80.6[5]
2b 0.70.91.2[5]
Sorafenib (control) 3.53.84.1[5]
Gefitinib (control) >10>108.7[5]

These findings underscore the potential of indole derivatives as scaffolds for the development of targeted kinase inhibitors.

Antimicrobial and Antifungal Applications: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Indole derivatives have shown promising activity against a range of bacterial and fungal pathogens.

A study exploring indole diketopiperazine alkaloids revealed that compounds 3b and 3c exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.[6][7]

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Indole Diketopiperazine Alkaloids

CompoundS. aureusB. subtilisP. aeruginosaE. coliReference
3b 0.390.391.560.78[6]
3c 0.390.390.781.56[6]
Verruculogen 1.56-3.131.56-3.131.56-3.131.56-3.13[7]

A lower MIC value indicates greater antimicrobial potency.

Furthermore, a series of novel indole-triazole conjugates demonstrated significant antifungal activity, particularly against Candida species.[8] Compound 6f , for example, displayed a potent MIC value of 2 µg/mL against Candida albicans.[8]

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a multitude of diseases, and cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Indole derivatives, most notably Indomethacin, have a long history as anti-inflammatory agents.[9]

Recent research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. A series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives were synthesized and evaluated for their COX inhibitory activity.[10] These compounds demonstrated high selectivity for COX-2 over COX-1, with compounds 4b , 4d , and 4f showing potent anti-inflammatory effects in vivo.[10]

Table 4: Comparative COX-2 Inhibitory Activity and Selectivity of Indole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4b 11.80.11107.27[10]
4d 11.50.1767.65[10]
4f 11.20.1574.67[10]
Indomethacin 0.0390.490.08[10]

A higher selectivity index indicates greater selectivity for COX-2.

Antiviral Applications: Targeting Viral Replication

Indole derivatives have also been investigated for their antiviral properties, with activity reported against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[1][11] The mechanisms of action are diverse, targeting different stages of the viral life cycle, such as entry, reverse transcription, and integration.[2]

For instance, certain tetrahydroindole derivatives have shown promising anti-HCV activity, with EC50 values in the micromolar range.[12] Structure-activity relationship studies have indicated that N-benzyl-substituted scaffolds tend to exhibit higher anti-HCV properties.[12]

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay is a widely used method to assess cell viability and proliferation.[13][14][15]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours.[17]

  • Compound Treatment: Treat the cells with serial dilutions of the indole derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Indole Derivatives (Serial Dilutions) incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 Value read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the MTT cell viability assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of tubulin into microtubules.

Principle: The polymerization of purified tubulin is monitored by an increase in fluorescence, often using a fluorescent reporter that binds to polymerized microtubules.[18]

Protocol:

  • Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice.[19]

  • Reaction Setup: In a 96-well plate, combine tubulin (2 mg/mL), polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and a fluorescent reporter (e.g., DAPI).[18]

  • Compound Addition: Add the indole derivative at various concentrations to the reaction mixture.

  • Initiate Polymerization: Initiate the polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the fluorescence intensity over time using a plate reader.

  • Data Analysis: Compare the polymerization curves in the presence and absence of the compound to determine the inhibitory effect.

Tubulin_Polymerization_Assay start Start prepare_reagents Prepare Tubulin, GTP, and Buffer on Ice start->prepare_reagents setup_reaction Set up Reaction in 96-well Plate prepare_reagents->setup_reaction add_compound Add Indole Derivative setup_reaction->add_compound initiate_polymerization Incubate at 37°C add_compound->initiate_polymerization monitor_fluorescence Monitor Fluorescence Over Time initiate_polymerization->monitor_fluorescence analyze_data Analyze Polymerization Curves monitor_fluorescence->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the in vitro tubulin polymerization assay.

Conclusion

Substituted indole derivatives represent a remarkably versatile scaffold with broad-ranging biological activities. The comparative data presented in this guide highlights the profound impact of substitution patterns on their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols provide a foundation for researchers to further explore and optimize these promising compounds. As our understanding of the intricate molecular mechanisms underlying their activity deepens, the rational design of next-generation indole-based therapeutics holds immense promise for addressing a multitude of human diseases.

References

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
  • Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Molecules. [Link]
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  • Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. International Journal of Molecular Sciences. [Link]
  • Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules. [Link]
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Fluoro-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Fluoro-5-nitro-1H-indole (CAS No. 1167055-33-5), a compound of interest in medicinal chemistry. Our aim is to empower you with the knowledge to manage this substance from cradle to grave, ensuring the safety of your team and the integrity of our environment.

Hazard Identification and Risk Assessment

This compound is a halogenated nitroaromatic compound. While a specific, comprehensive toxicological profile for this exact molecule is not extensively documented in publicly available literature, the constituent functional groups—a nitro group and a fluorine atom on an indole scaffold—necessitate a cautious approach. Aromatic nitro compounds are often toxic and can be flammable, while halogenated organic compounds present their own set of disposal challenges.

A thorough risk assessment should always precede the handling and disposal of this compound. Key considerations include the quantity of waste, the potential for mixed waste streams, and the specific regulatory requirements of your institution and locality.

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRecommended PPE
Acute Toxicity While specific data is limited, related nitroaromatic compounds can be harmful if swallowed or absorbed through the skin.Chemical safety goggles, face shield, nitrile gloves, lab coat.
Skin Irritation Halogenated and nitro compounds can cause skin irritation upon contact.Chemical-resistant gloves (nitrile recommended), lab coat.
Eye Irritation Can cause serious eye irritation.Chemical safety goggles and/or face shield.
Environmental Hazard Many nitroaromatic compounds are toxic to aquatic life. Discharge into the environment must be strictly avoided.N/A (Procedural controls are key)
Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

Step 1: Immediate Response

  • Evacuate all non-essential personnel from the immediate area.

  • Eliminate all sources of ignition.

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

Step 2: Containment and Cleanup

  • For small spills, use an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb the initial spill.

  • Carefully collect the absorbed material and any contaminated surfaces into a clearly labeled, sealable container for hazardous waste.

  • For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step 3: Decontamination

  • Thoroughly clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • All cleaning materials must be collected and disposed of as hazardous waste.

Waste Disposal Workflow

The following workflow provides a logical sequence for the safe disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Waste Disposal Protocol

I. Waste Segregation: The Cornerstone of Safe Disposal

The cardinal rule of chemical waste disposal is proper segregation. Due to the presence of fluorine, this compound and any materials contaminated with it must be classified as halogenated organic waste .

  • Rationale: Halogenated and non-halogenated waste streams are typically incinerated under different conditions. Commingling these waste types can lead to the formation of highly toxic byproducts and damage to incineration facilities.

II. Container Selection and Labeling

  • Choose the Right Container: Select a waste container that is in good condition, compatible with the chemical, and has a secure, screw-top lid. For liquid waste (e.g., solutions containing the compound), use a designated container for halogenated organic solvents. For solid waste (e.g., contaminated gloves, weigh boats), use a clearly marked solid waste container.

  • Labeling: The waste container must be labeled clearly and accurately before any waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "1167055-33-5"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

III. Waste Collection

  • Solid Waste: Place all contaminated disposable items, such as gloves, pipette tips, and absorbent pads, into the designated halogenated solid waste container.

  • Liquid Waste: If disposing of solutions containing this compound, pour the waste into the designated halogenated liquid waste container. Perform this transfer in a certified chemical fume hood to minimize inhalation exposure.

  • Empty Containers: "Empty" containers that held this compound must also be disposed of as hazardous waste, as they will contain residual amounts of the chemical. Do not rinse these containers into the sanitary sewer.

IV. Storage and Final Disposal

  • Storage: Keep the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will have established procedures for collection by a licensed hazardous waste disposal company. Never attempt to dispose of this chemical down the drain or in the regular trash.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • ChemicalBook. (2025).
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  • Thermo Fisher Scientific. (2025).

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Fluoro-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers an in-depth operational plan for the safe handling of 7-Fluoro-5-nitro-1H-indole (CAS: 1167055-33-5). This document is intended for researchers, scientists, and drug development professionals, providing essential, immediate safety and logistical information. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of deep trust in our collective pursuit of scientific advancement.

The unique structure of this compound, incorporating both a fluorine atom and a nitro group on an indole scaffold, necessitates a comprehensive understanding of its potential hazards. While specific toxicological data for this compound is limited, the known properties of related nitro-aromatic and organofluorine compounds warrant a cautious and well-defined approach to personal protection.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Based on the Safety Data Sheet (SDS) for this compound and data from structurally similar compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

The nitro group can increase the reactivity and potential for thermal decomposition, while the fluoro group can lead to the formation of hazardous decomposition products like hydrogen fluoride in the event of a fire.[4][5] Therefore, all handling procedures should be designed to minimize the possibility of exposure through all routes: inhalation, dermal contact, and ingestion.

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is mandatory for any work involving this compound, regardless of the quantity or scale of the operation.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles.Protects eyes from dust particles and potential splashes, which can cause serious irritation.[4][6][7] The face shield provides an additional layer of protection for the entire face from unexpected splashes or reactions.[8][9]
Hand Protection Disposable nitrile gloves. For extended contact or handling larger quantities, consider double-gloving.Nitrile gloves offer good resistance to a broad range of chemicals and provide a barrier against fine powders.[6][8] Always inspect gloves for tears or punctures before use and remove them immediately if contaminated.
Body Protection A buttoned, long-sleeved laboratory coat. A chemically resistant apron is recommended for larger quantities.Protects skin and personal clothing from contamination.[6][7] The lab coat should be made of a material that is not easily flammable.
Footwear Closed-toe and closed-heel shoes.Protects feet from spills and falling objects, a fundamental laboratory safety requirement.[8]

Operational Plans: PPE for Specific Procedures

The level of PPE must be adapted to the specific experimental procedure. The following provides guidance for common laboratory operations.

Weighing and Aliquoting (Solid)

Handling the solid form of this compound presents a significant risk of generating airborne dust particles.

  • Engineering Controls: All weighing and aliquoting must be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[6]

  • Respiratory Protection: If there is a potential for dust generation that cannot be controlled by engineering means, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[5][6][7]

  • Hand Protection: Double-gloving with nitrile gloves is highly recommended to prevent skin contact.

  • Body Protection: A lab coat is mandatory.

Solution Preparation and Reactions

Working with solutions reduces the risk of aerosolization of the solid, but introduces splash hazards.

  • Engineering Controls: All work should be conducted in a chemical fume hood.

  • Eye and Face Protection: Chemical splash goggles and a face shield are essential.[6][8]

  • Hand Protection: Nitrile gloves are required. Ensure compatibility with the solvent being used by consulting a glove manufacturer's resistance guide.

  • Body Protection: A lab coat is mandatory. For reactions with a higher risk of splashing or exotherms, a chemically resistant apron over the lab coat is recommended.

Step-by-Step Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Footwear: Ensure you are wearing appropriate closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles and Face Shield: Put on your safety goggles, followed by a face shield.

  • Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles.

  • Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination on the outer surface.

  • Hand Washing: Wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for this compound start Start: Assess Procedure is_solid Handling Solid? start->is_solid weighing Weighing/Aliquoting Solid is_solid->weighing Yes solution_work Working with Solution is_solid->solution_work No fume_hood Work in Fume Hood/Containment Hood weighing->fume_hood solution_work->fume_hood lab_coat Lab Coat goggles_shield Goggles & Face Shield apron Consider Chemical Apron solution_work->apron respirator Consider Respirator (N95/P100) fume_hood->respirator single_glove Nitrile Gloves double_glove Double Nitrile Gloves respirator->double_glove double_glove->lab_coat lab_coat->goggles_shield end Proceed with Experiment goggles_shield->end apron->end

Caption: PPE selection workflow for handling this compound.

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE (gloves, etc.) contaminated with this compound should be considered hazardous waste.

  • Solid Waste: Place contaminated gloves, weigh boats, and other solid materials in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not pour any amount down the drain.

  • Disposal Guidelines: All chemical waste must be disposed of in accordance with local, regional, and national environmental regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your EHS department if you have any questions or concerns.

References

  • Chemical Safety: Personal Protective Equipment.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
  • Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International.
  • How to Choose PPE for Chemical Work. (2025-10-23).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.